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  • Product: 3-(3,4-Dimethoxyphenyl)phenol
  • CAS: 1175871-36-9

Core Science & Biosynthesis

Foundational

3-(3,4-Dimethoxyphenyl)phenol chemical structure and properties

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)phenol: Structure, Properties, Synthesis, and Potential Applications Introduction In the landscape of medicinal chemistry and materials science, the biphenyl scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)phenol: Structure, Properties, Synthesis, and Potential Applications

Introduction

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its unique conformational properties and electronic characteristics make it a privileged structure in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific biphenyl derivative, 3-(3,4-Dimethoxyphenyl)phenol, also known by its systematic IUPAC name, 3',4'-dimethoxy-[1,1'-biphenyl]-3-ol. While this specific isomer is not extensively documented in mainstream chemical literature, its structural motifs—a phenol and a 3,4-dimethoxyphenyl group—are present in a vast array of biologically active natural products and synthetic compounds.

This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the predicted chemical and physical properties of this molecule. We will explore its structure, propose a robust synthetic strategy, and detail the expected spectroscopic signatures for its characterization. Furthermore, by examining the well-documented biological activities of related dimethoxybenzene and phenolic compounds, we will extrapolate the potential applications and areas of interest for 3-(3,4-Dimethoxyphenyl)phenol in drug discovery and development.

Chemical Structure and Nomenclature

The fundamental structure of 3-(3,4-Dimethoxyphenyl)phenol is a biphenyl system, which consists of two interconnected phenyl rings. One ring is substituted with a hydroxyl group, classifying it as a phenol, while the other ring bears two methoxy groups.

  • Systematic IUPAC Name: 3',4'-dimethoxy-[1,1'-biphenyl]-3-ol

  • Molecular Formula: C₁₄H₁₄O₃

  • Molecular Weight: 230.26 g/mol

  • CAS Number: A specific CAS number for this isomer is not readily found in major chemical databases, underscoring its novelty.

The numbering of the biphenyl core follows IUPAC conventions, with the phenyl ring bearing the principal functional group (the hydroxyl group of the phenol) designated as the primary ring. The point of attachment to the second ring is at position 3. The second ring is numbered with primes, with the methoxy groups located at the 3' and 4' positions.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Demethylation reagent1 3-Methoxyphenylboronic acid catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O reagent2 4-Bromo-1,2-dimethoxybenzene reagent2->catalyst intermediate 3-(3,4-Dimethoxyphenyl)anisole demethylation_reagent BBr₃ DCM, 0 °C to rt intermediate->demethylation_reagent product 3-(3,4-Dimethoxyphenyl)phenol catalyst->intermediate demethylation_reagent->product

Figure 2: Proposed Suzuki coupling synthesis workflow.
Detailed Experimental Protocol

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)anisole

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methoxyphenylboronic acid (1.0 eq), 4-bromo-1,2-dimethoxybenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and water, followed by sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(3,4-dimethoxyphenyl)anisole.

Step 2: Demethylation to 3-(3,4-Dimethoxyphenyl)phenol

  • Reaction Setup: Dissolve the purified 3-(3,4-dimethoxyphenyl)anisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product, 3-(3,4-Dimethoxyphenyl)phenol.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized 3-(3,4-Dimethoxyphenyl)phenol would be confirmed using a suite of spectroscopic techniques.

TechniquePredicted Spectroscopic Data
¹H NMR Phenolic Ring: Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The phenolic -OH proton will be a broad singlet, δ ~5.0-6.0 ppm (can be exchanged with D₂O). Dimethoxyphenyl Ring: Aromatic protons will appear as a set of doublets and a singlet in the range of δ 6.8-7.2 ppm. The two methoxy groups (-OCH₃) will each give a sharp singlet at approximately δ 3.8-4.0 ppm.
¹³C NMR Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-3) will be downfield shifted. Methoxy Carbons: Two signals for the methoxy carbons will appear around δ 55-60 ppm.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z = 230. Key Fragments: Loss of a methyl group (-CH₃) to give a fragment at m/z = 215. Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 199. Cleavage of the biphenyl bond can lead to fragments corresponding to the individual rings.
FT-IR (KBr) O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the phenolic hydroxyl group. C-O Stretch: Strong bands around 1200-1250 cm⁻¹ for the aryl-O stretch of the phenol and methoxy groups. Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Several sharp absorptions in the 1450-1600 cm⁻¹ region.

Potential Biological Activities and Applications in Drug Discovery

While direct biological data for 3-(3,4-Dimethoxyphenyl)phenol is scarce, the structural components suggest several promising avenues for investigation.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species. Furthermore, many natural and synthetic compounds containing the 3,4-dimethoxyphenyl moiety exhibit significant anti-inflammatory and antioxidant activities. [1]It is therefore highly probable that 3-(3,4-Dimethoxyphenyl)phenol would possess these properties.

Tyrosinase Inhibition and Dermatological Applications

The 3,4-dimethoxyphenyl structure is found in compounds that are known to modulate melanogenesis. [2]Some derivatives act as tyrosinase inhibitors, an enzyme crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders or as skin-lightening agents in cosmetics.

Scaffold for Novel Therapeutics

The biphenyl motif is a key structural element in numerous approved drugs. Its ability to adopt a twisted conformation allows it to interact with a variety of biological targets. The combination of a phenolic hydroxyl group (a key hydrogen bond donor/acceptor) and the dimethoxyphenyl group (which can engage in various non-covalent interactions) makes 3-(3,4-Dimethoxyphenyl)phenol an attractive starting point for the design of new inhibitors for enzymes such as kinases, proteases, or for nuclear hormone receptors. The concept of bioisosterism, where the phenol group is replaced by other hydrogen-bonding moieties, could be explored to optimize pharmacokinetic properties. [3][4]

Potential_Applications core 3-(3,4-Dimethoxyphenyl)phenol phenol Phenolic -OH core->phenol has biphenyl Biphenyl Core core->biphenyl has dimethoxy 3,4-Dimethoxy Phenyl core->dimethoxy has antioxidant Antioxidant Activity phenol->antioxidant h_bond H-Bonding phenol->h_bond conformation Conformational Flexibility biphenyl->conformation bioactive_motif Bioactive Motif dimethoxy->bioactive_motif drug_discovery Drug Discovery Scaffold antioxidant->drug_discovery cosmeceuticals Cosmeceuticals antioxidant->cosmeceuticals h_bond->drug_discovery conformation->drug_discovery materials Material Science conformation->materials bioactive_motif->drug_discovery

Figure 3: Interrelationship of structure, properties, and applications.

Safety and Handling

Based on related phenolic and biphenyl compounds, 3-(3,4-Dimethoxyphenyl)phenol should be handled with appropriate care in a laboratory setting. It is predicted to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(3,4-Dimethoxyphenyl)phenol represents an intriguing, yet underexplored, molecule with significant potential. Its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura coupling. While experimental data is limited, a thorough understanding of its structural components allows for reliable prediction of its physicochemical and spectroscopic properties. The presence of both a phenolic hydroxyl group and a 3,4-dimethoxyphenyl moiety—both of which are prevalent in numerous biologically active compounds—strongly suggests that this molecule could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antioxidant, anti-inflammatory, and dermatological research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.

References

  • PubChem. 3,4-Dimethoxyphenol. Available at: [Link]

  • NIST. Phenol, 3,4-dimethoxy-. Available at: [Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)-2-propenal. Available at: [Link]

  • Google Patents.CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

  • PubMed. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Available at: [Link]

  • PubMed Central (PMC). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]

  • ResearchGate. Phenol (bio)isosteres in drug design and development. Available at: [Link]

  • SlidePlayer. Application of Bioisosteres in Drug Design. Available at: [Link]

  • PLOS One. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3',4'-dimethoxy-3-biphenylol: A Compound Under Investigation

Initial investigations into the chemical landscape for 3',4'-dimethoxy-3-biphenylol reveal a notable absence of a designated CAS number and substantive technical data. This suggests that the compound, characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations into the chemical landscape for 3',4'-dimethoxy-3-biphenylol reveal a notable absence of a designated CAS number and substantive technical data. This suggests that the compound, characterized by a biphenyl core with a hydroxyl group at the 3-position and two methoxy groups at the 3' and 4'-positions, may be a novel or less-studied molecule within the broader class of biphenyl derivatives.

While direct information on the target compound is scarce, this guide will delve into the synthesis, characterization, and potential biological significance of structurally related and well-documented biphenyls. By examining these analogous compounds, we can infer potential properties and establish a foundational understanding that can guide future research into 3',4'-dimethoxy-3-biphenylol. This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel biphenyl structures.

Understanding the Biphenyl Scaffold: A Foundation for Exploration

Biphenyls and their derivatives are a significant class of organic compounds with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. Their rigid, yet conformationally flexible, structure allows them to interact with a variety of biological targets. The substitution pattern on the two phenyl rings dictates their physicochemical properties and biological activities.

For instance, the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, as in our target molecule, can significantly influence properties such as solubility, lipophilicity, and the potential for hydrogen bonding. These functional groups are often associated with antioxidant, anti-inflammatory, and other pharmacological activities.

Synthesis Strategies for Biphenyl Derivatives: A Roadmap for 3',4'-dimethoxy-3-biphenylol

The synthesis of biphenyls is a well-established field in organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology. This palladium-catalyzed reaction provides a versatile and efficient route to construct the C-C bond between two aryl rings.

A plausible synthetic route for 3',4'-dimethoxy-3-biphenylol would likely involve the coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other.

Proposed Suzuki-Miyaura Coupling for 3',4'-dimethoxy-3-biphenylol

Synthesis_Workflow A 3-Methoxyphenylboronic acid C Pd Catalyst Base A->C B 1-Bromo-3,4-dimethoxybenzene B->C D 3',4'-dimethoxy-3-methoxybiphenyl C->D Suzuki Coupling E Demethylation D->E F 3',4'-dimethoxy-3-biphenylol E->F Final Product Signaling_Pathways cluster_ROS Oxidative Stress cluster_Inflammation Inflammation cluster_Cancer Cancer Cell Proliferation ROS Reactive Oxygen Species (ROS) COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Proliferation Cell Proliferation Signaling->Proliferation Biphenylol 3',4'-dimethoxy-3-biphenylol (Hypothesized) Biphenylol->ROS Scavenges Biphenylol->COX2 Inhibits Biphenylol->Signaling Inhibits

Foundational

The Definitive Technical Guide to 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol

The following technical guide provides a definitive analysis of 3',4'-dimethoxy[1,1'-biphenyl]-3-ol (commonly referred to as 3-hydroxy-3',4'-dimethoxybiphenyl). This document is structured for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a definitive analysis of 3',4'-dimethoxy[1,1'-biphenyl]-3-ol (commonly referred to as 3-hydroxy-3',4'-dimethoxybiphenyl). This document is structured for researchers in medicinal chemistry and chemical biology, focusing on nomenclature, synthesis, physicochemical properties, and therapeutic applications.[1]

[1]

Nomenclature & Chemical Identity

The precise identification of biaryl scaffolds is critical in structure-activity relationship (SAR) studies.[1] The IUPAC name for 3-hydroxy-3',4'-dimethoxybiphenyl is derived by prioritizing the phenol group as the principal functional group.[1]

IUPAC Designation[1]
  • Preferred IUPAC Name: 3',4'-dimethoxy[1,1'-biphenyl]-3-ol [1]

  • Rationale:

    • Principal Group: The hydroxyl group (-OH) has priority over the ether groups (-OCH₃).[1] Thus, the benzene ring bearing the -OH is the parent ring (Ring A).[1]

    • Numbering: The carbon attached to the -OH is assigned the lowest possible locant after the bridgehead.[1] However, in biphenyls, the bridgehead is position 1.[1] The -OH is at position 3 relative to the bridgehead.[1]

    • Substituent Ring: The second ring (Ring B) is the substituent.[1] It bears two methoxy groups at positions 3' and 4'.[1]

    • Assembly: 3',4'-dimethoxy + [1,1'-biphenyl] + -3-ol.[1]

Chemical Identifiers
Identifier TypeValue
Common Name 3-hydroxy-3',4'-dimethoxybiphenyl
Alternative Name 3-(3,4-dimethoxyphenyl)phenol
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
SMILES COc1ccc(cc1OC)c2cccc(O)c2
Predicted LogP ~3.2
pKa (Acidic) ~9.9 (Phenolic OH)

Synthetic Methodology: Suzuki-Miyaura Coupling[1]

The most robust route for synthesizing 3',4'-dimethoxy[1,1'-biphenyl]-3-ol is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method offers high chemoselectivity and tolerance for the phenolic hydroxyl group (often without protection, though protection improves yield).[1]

Retrosynthetic Analysis

The molecule is disconnected at the C1-C1' bond.[1]

  • Fragment A (Nucleophile): (3,4-Dimethoxyphenyl)boronic acid.[1][2][3][4]

  • Fragment B (Electrophile): 3-Bromophenol (or 3-Iodophenol).[1]

Optimized Experimental Protocol

Objective: Synthesize 1.0 g of 3',4'-dimethoxy[1,1'-biphenyl]-3-ol.

Reagents:

  • 3-Bromophenol: 1.0 equiv (5.78 mmol, ~1.0 g)[1]

  • (3,4-Dimethoxyphenyl)boronic acid: 1.2 equiv (6.94 mmol, ~1.26 g)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - 3-5 mol%[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution) - 3.0 equiv[1]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen.[1]

  • Dissolution: Add 3-Bromophenol (1.0 g) and (3,4-Dimethoxyphenyl)boronic acid (1.26 g) to the flask. Dissolve in degassed DME (20 mL).

  • Base Addition: Add 2.0 M Na₂CO₃ (8.5 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (330 mg, 5 mol%) quickly to minimize air exposure.

  • Reaction: Heat the mixture to reflux (85°C) for 12–16 hours under inert atmosphere. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of 3-Bromophenol.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and water (30 mL).[1] Acidify the aqueous layer slightly with 1M HCl to pH ~6 (to ensure the phenol is protonated).[1] Extract the aqueous layer with EtOAc (2 x 30 mL).[1]

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient 10:1 to 4:1).

Synthesis Pathway Visualization[1]

SynthesisPathway Bromophenol 3-Bromophenol (Electrophile) Conditions Pd(PPh3)4 (cat.) Na2CO3, DME/H2O Reflux, 16h Bromophenol->Conditions BoronicAcid (3,4-Dimethoxyphenyl) boronic acid (Nucleophile) BoronicAcid->Conditions Transmetallation Pd(II) Complex Intermediate Conditions->Transmetallation Oxidative Addition & Transmetallation Product 3',4'-Dimethoxy [1,1'-biphenyl]-3-ol (Target) Transmetallation->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl.[1]

Analytical Characterization

Validating the structure requires confirming the regiochemistry of the methoxy groups and the integrity of the phenolic ring.[1]

Predicted NMR Data (in CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 7.28 (t, J=8.0 Hz, 1H): H-5 (Ring A, meta to OH).[1]

    • δ 7.10 (d, J=8.0 Hz, 1H): H-6 (Ring A).[1]

    • δ 7.05–7.00 (m, 3H): H-2 (Ring A), H-2' (Ring B), H-6' (Ring B)[1] (Overlapping aromatic signals).

    • δ 6.92 (d, J=8.2 Hz, 1H): H-5' (Ring B, ortho to OMe).[1]

    • δ 6.80 (dd, J=8.0, 2.0 Hz, 1H): H-4 (Ring A, para to OH).[1]

    • δ 5.10 (s, 1H): -OH (Broad singlet, exchangeable with D₂O).[1]

    • δ 3.94 (s, 3H): -OCH₃ (C-3').[1]

    • δ 3.92 (s, 3H): -OCH₃ (C-4').[1]

  • ¹³C NMR (100 MHz):

    • Aromatic C-O: ~156.0 (C-3), ~149.0 (C-3'), ~148.5 (C-4').[1]

    • Quaternary C: ~142.5 (C-1), ~134.0 (C-1').[1]

    • Aromatic CH: ~129.8 (C-5), ~119.5 (C-6'), ~119.0 (C-6), ~114.0 (C-2), ~113.5 (C-4), ~111.5 (C-5'), ~110.5 (C-2').[1]

    • Methoxy C: ~56.0 (2C).[1]

Mass Spectrometry[1]
  • ESI-MS (Positive Mode): m/z 231.1 [M+H]⁺

  • EI-MS: m/z 230.1 [M]⁺ (Molecular ion base peak).[1]

Applications in Drug Discovery & Chemical Biology[1]

The 3',4'-dimethoxy[1,1'-biphenyl]-3-ol scaffold serves as a privileged structure in several therapeutic areas. Its biphenyl core mimics the geometry of various bioactive natural products (e.g., resveratrol, combretastatin).[1]

Therapeutic Targets
  • PDE4 Inhibition (Respiratory/Inflammation):

    • Biaryl scaffolds with 3,4-dimethoxy substitution patterns are classic pharmacophores for Phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram analogues).[1] The 3-hydroxy group on the B-ring provides a handle for further functionalization (e.g., etherification to improve lipophilicity or metabolic stability).[1]

  • BET Bromodomain Inhibition (Oncology):

    • Recent studies utilize dimethoxybiphenyl motifs to bind to the acetyl-lysine recognition pocket of BET proteins (BRD4).[1] The planar biphenyl system stacks against hydrophobic residues in the binding pocket.[1]

  • Amyloid-β Aggregation Inhibition (Neurology):

    • Hydroxylated biphenyls are investigated for their ability to interfere with β-sheet formation in Alzheimer's disease research, acting similarly to curcumin and resveratrol but with improved metabolic stability.[1]

Structural Logic & SAR Visualization

SAR_Logic Core 3',4'-Dimethoxy [1,1'-biphenyl]-3-ol Mod_OH 3-OH Modification (Ether/Ester) Core->Mod_OH Functionalization Mod_Ring Ring B Substitution (3',4'-dimethoxy) Core->Mod_Ring Pharmacophore Target_Amyloid Amyloid-β (Neuroprotection) Mod_OH->Target_Amyloid H-Bonding Target_PDE4 PDE4 Inhibition (Anti-inflammatory) Mod_Ring->Target_PDE4 Mimics Rolipram Target_BET BET Bromodomain (Epigenetics) Mod_Ring->Target_BET Hydrophobic Stacking

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to key therapeutic targets.[1]

References

  • Vertex Pharmaceuticals Inc. (2014).[1] Thieno[3,2-c]pyridin-4(5h)-ones as BET inhibitors. WO2014078257A1.[1] Google Patents. Link

  • Rhizen Pharmaceuticals SA. (2011).[1] Novel immunomodulator and anti-inflammatory compounds. WO2011138665A1.[1] Google Patents. Link

  • Rhone-Poulenc Rorer. (2000).[1] Aryl thiophene derivatives as PDE IV inhibitors. US6034089A.[1] Google Patents. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

Sources

Exploratory

Methoxy-Substituted Biphenylols: A Comprehensive Guide to Physical Properties and Pharmaceutical Applications

As a Senior Application Scientist, it is critical to recognize that the physical properties of methoxy-substituted biphenylols are not merely static data points; they are dynamic variables that dictate their behavior in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to recognize that the physical properties of methoxy-substituted biphenylols are not merely static data points; they are dynamic variables that dictate their behavior in biological systems, formulation matrices, and synthetic workflows. These compounds—characterized by a lipophilic biphenyl core decorated with at least one hydroxyl (-OH) donor and one methoxy (-OCH3) acceptor—serve as vital intermediates in materials science and as potent modulators in drug development.

This guide deconstructs the physicochemical profiling of these molecules, explaining the underlying structural causality that drives their physical properties, and provides field-proven, self-validating protocols for their characterization.

Structural Chemistry & Physicochemical Profiling

The positional isomerism of the methoxy and hydroxyl groups fundamentally alters the thermodynamics, phase transitions, and lipophilicity of the biphenyl core. To illustrate this, we compare two primary isomers: 4'-methoxy-[1,1'-biphenyl]-4-ol (para-substituted on opposite rings) and 3-methoxy-[1,1'-biphenyl]-4-ol (ortho-substituted on the same ring).

Quantitative Property Matrix
Property4'-methoxy-[1,1'-biphenyl]-4-ol3-methoxy-[1,1'-biphenyl]-4-ol
CAS Number 16881-71-337055-79-1
Molecular Weight 200.23 g/mol 200.23 g/mol
Melting Point 180.0 – 185.0 °CN/A (Amorphous/Liquid at RT)
Boiling Point 344.5 °C at 760 mmHg~330.0 °C (Computed)
Density 1.13 g/cm³~1.15 g/cm³
Partition Coefficient (LogP) 3.062.50
Topological Polar Surface Area 29.46 Ų29.50 Ų
H-Bond Donors / Acceptors 1 / 21 / 2

Data supported by experimental and computed chemical databases for 1[1] and 2[2].

The Causality of Isomeric Differences

Why does the 4,4'-isomer exhibit a significantly higher melting point (180–185 °C) and LogP (3.06) compared to the 3,4-isomer (LogP 2.50)[1][2]?

The answer lies in steric hindrance and crystal packing . In the 4'-methoxy isomer, the substituents are at opposite ends of the molecule. This allows the biphenyl core to adopt a highly planar, extended conformation that stacks efficiently in a crystal lattice, driving up the melting point. Furthermore, this extended hydrophobic surface area maximizes solvent cavity formation in water, pushing the compound into the lipid phase and increasing the LogP.

Conversely, in the 3-methoxy isomer, the bulky methoxy group is adjacent to the hydroxyl group. While they form an intramolecular hydrogen bond, the steric clash between the methoxy group and the ortho-hydrogens of the adjacent phenyl ring forces the two rings out of planarity. This twisted conformation disrupts crystal packing (lowering the melting point) and reduces the overall hydrophobic surface area exposed to the solvent, thereby lowering the LogP despite identical molecular weights and polar surface areas.

Structural_Logic Start Methoxy-Substituted Biphenylol Core Para Para-Substitution (e.g., 4'-methoxy) Start->Para Ortho Ortho-Substitution (e.g., 3-methoxy) Start->Ortho ParaEffect Extended Planarity & Optimal Lattice Packing Para->ParaEffect OrthoEffect Steric Twist & Intramolecular H-Bonds Ortho->OrthoEffect ParaProp High Melting Point Increased LogP (3.06) ParaEffect->ParaProp OrthoProp Lower Melting Point Decreased LogP (2.50) OrthoEffect->OrthoProp

Logical flow of how methoxy substitution patterns dictate the physicochemical properties of biphenylols.

Mechanistic Insights in Drug Development

P-glycoprotein (P-gp) Modulation

Methoxybiphenyl derivatives have emerged as potent modulators of P-glycoprotein (MDR1/ABCB1), an efflux pump responsible for multidrug resistance in cancer[3]. The physical properties of these compounds are perfectly tuned for this target:

  • Lipophilic Anchoring: The biphenyl core (LogP ~2.5–3.0) partitions seamlessly into the lipid bilayer, allowing access to the transmembrane binding domain of P-gp.

  • Hydrogen Bond Acceptor Dynamics: The methoxy substituent acts as a critical hydrogen bond acceptor, interacting with specific tyrosine residues within the P-gp binding pocket. This interaction uncouples ATP hydrolysis from the efflux mechanism, trapping the pump in an inactive state and restoring the intracellular accumulation of chemotherapeutic agents[3].

Antioxidant Capacity via Phenoxyl Radical Stabilization

Methoxybiphenylols exhibit excellent antioxidant properties. The electron-donating nature of the methoxy group (via resonance and inductive effects) significantly lowers the O-H Bond Dissociation Enthalpy (BDE)[4]. When the hydroxyl group neutralizes a reactive oxygen species (ROS), the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the methoxy-substituted biphenyl system.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal checks are built into the methodology to prevent false positives or artifacts.

Protocol 1: O-H Bond Dissociation Enthalpy (BDE) via EPR Radical Equilibration

Purpose: To quantify the antioxidant capacity of the methoxybiphenylol by measuring the thermodynamic stability of its phenoxyl radical[4].

  • Anaerobic Preparation: Dissolve 2.0 mM of the methoxybiphenylol and 2.0 mM of a reference phenol (e.g., 2,4,6-tri-tert-butylphenol) in anhydrous, degassed benzene under an argon atmosphere. Causality: Argon prevents parasitic oxidation by atmospheric O2, which would skew the radical equilibrium.

  • Radical Initiation: Introduce a mild oxidant (e.g., PbO2) to the sealed system to generate an initial pool of radicals.

  • EPR Acquisition: Transfer the solution to an EPR tube and record the Electron Paramagnetic Resonance (EPR) spectrum at 298 K. The spectrum will display a superposition of signals from both the reference radical and the methoxybiphenylol radical.

  • Self-Validating Deconvolution: Extract the concentrations of both radicals using spectral simulation software. Validation Check: The sum of the equilibrium concentrations of the radicals must equal the initial concentration of the limiting reagent. If a mass imbalance is detected, it indicates a side-reaction (e.g., radical dimerization), and the run is discarded.

  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) and apply the van 't Hoff equation to derive the relative 
    
    
    
    (BDE).
Protocol 2: Lipophilicity (LogP) Profiling via Shake-Flask RP-HPLC

Purpose: To determine the precise partition coefficient, a critical parameter for predicting blood-brain barrier (BBB) permeability and membrane partitioning.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Causality: Pre-saturating the phases prevents volume shifts due to mutual solubility during the actual experiment.

  • Solubilization: Dissolve exactly 1.0 mg of the methoxybiphenylol into 1.0 mL of the saturated octanol phase (

    
    ).
    
  • Equilibration: Combine the spiked octanol with 1.0 mL of saturated buffer in a glass vial. Shake mechanically at 150 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions; failure to do so artificially inflates the aqueous concentration, leading to an erroneously low LogP.

  • Quantification & Self-Validation: Carefully sample both phases and analyze via RP-HPLC (C18 column, UV detection at 254 nm). Validation Check: Calculate mass balance:

    
     must equal the initial spiked mass within ±5%. A deficit indicates adsorption to the glass vial, requiring the use of silanized glassware.
    

LogP_Workflow Sat Phase Saturation Octanol & Buffer 24h Stirring Eq Equilibration Spike Compound Shake 2h at 25°C Sat->Eq Sep Separation Centrifuge 3000 rpm, 15m Eq->Sep Quant Quantification RP-HPLC Analysis Mass Balance Check Sep->Quant

Step-by-step experimental workflow for determining the partition coefficient (LogP) via shake-flask.

References

  • "4-Hydroxy-3-methoxybiphenyl | C13H12O2 | CID 190361." PubChem, National Institutes of Health. Available at: [Link]

  • "Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique." ResearchGate. Available at:[Link]

  • "New tetrahydroisoquinoline-based P-glycoprotein modulators: Decoration of the biphenyl core gives selective ligands." IRIS-AperTO, University of Turin. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide & Safety Data Profile: 3-(3,4-Dimethoxyphenyl)phenol

Executive Summary Standard Safety Data Sheets (SDS) often provide generalized hazard classifications that lack the mechanistic depth required by drug development professionals and synthetic chemists. This whitepaper serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Standard Safety Data Sheets (SDS) often provide generalized hazard classifications that lack the mechanistic depth required by drug development professionals and synthetic chemists. This whitepaper serves as an advanced technical guide for 3-(3,4-Dimethoxyphenyl)phenol (a highly functionalized methoxylated biphenyl derivative). By bridging physicochemical profiling, self-validating safety protocols, and synthetic methodologies, this guide empowers researchers to handle, synthesize, and deploy this biphenyl scaffold safely and effectively in pharmacological applications.

Physicochemical Profiling & Hazard Causality

The safety profile of 3-(3,4-Dimethoxyphenyl)phenol is intrinsically linked to its molecular architecture. The compound features a lipophilic biphenyl core substituted with a highly reactive phenolic hydroxyl group and two electron-donating methoxy groups.

Quantitative Data Summary

Table 1: Physicochemical & Hazard Profile

ParameterValue / DescriptionCausality / Biological Implication
Molecular Formula C14H14O3Defines the methoxylated biphenyl core.
Molecular Weight 230.26 g/mol Small molecule; falls within Lipinski's Rule of 5 for drug-likeness.
LogP (estimated) ~3.2High lipophilicity; drives rapid dermal penetration and bioaccumulation.
Functional Groups Phenol (-OH), Methoxy (-OCH3)Phenol causes tissue corrosion; Methoxy adds steric bulk and modulates electronics.
GHS Classification Skin Corr. 1C, Eye Dam. 1Dictates stringent PPE and handling protocols due to protein denaturation risks.
Structural Hazard Logic

Phenolic compounds are notorious for their ability to cause severe skin burns and systemic toxicity upon absorption (1[1]). In the case of 3-(3,4-Dimethoxyphenyl)phenol, the lipophilic biphenyl core acts as a delivery vehicle, rapidly ferrying the corrosive phenolic moiety across the lipid bilayer of the skin.

HazardLogic Compound 3-(3,4-Dimethoxyphenyl)phenol Phenol Phenolic -OH Group Compound->Phenol Biphenyl Biphenyl Core Compound->Biphenyl Corrosion Tissue Corrosion Phenol->Corrosion Protein Denaturation Penetration Dermal Penetration Biphenyl->Penetration Lipid Bilayer Crossing Toxicity Systemic Toxicity Corrosion->Toxicity Penetration->Toxicity

Structural causality of 3-(3,4-Dimethoxyphenyl)phenol hazards.

Toxicological Mechanisms & Self-Validating Safety Protocols

To mitigate the risks outlined above, laboratory personnel must implement safety protocols that are not merely procedural, but self-validating.

Table 2: Quantitative Toxicity Thresholds (Analog-Derived)

Exposure RouteThreshold / LimitBiological Mechanism
Acute Dermal (LD50) > 2,000 mg/kgSystemic absorption via lipid bilayer disruption.
Acute Oral (LD50) < 300 mg/kgGastrointestinal mucosa corrosion and systemic toxicity.
Inhalation (LC50) > 3.0 mg/L (dust)Respiratory tract irritation and alveolar damage.
Self-Validating Protocol: Spill Response & Decontamination
  • Step 1: Containment & Neutralization

    • Action: Apply a commercial phenolic neutralizer or an absorbent material (e.g., vermiculite) to the spill. Do NOT use water.

    • Causality: The compound's high LogP (~3.2) renders water ineffective; water will merely spread the lipophilic hazard, increasing the surface area of contamination.

    • Validation Check: Visually confirm that the absorbent material has completely sequestered the powder/liquid without spreading beyond the initial perimeter.

  • Step 2: Chemical Deactivation

    • Action: Wipe the area with a dilute ethanol or isopropanol solution, followed by a mild basic detergent.

    • Causality: Alcohols effectively solubilize the methoxylated biphenyl, while the basic detergent deprotonates the phenol, rendering it water-soluble for final cleanup.

    • Validation Check: Swab the area and check with a UV lamp (if applicable) or pH strip to ensure no residual acidic phenolic residue remains.

Synthetic Methodology & In-Process Safety

The most efficient and scalable route to synthesize 3-(3,4-Dimethoxyphenyl)phenol is via the Suzuki-Miyaura cross-coupling of 3-bromophenol and (3,4-dimethoxyphenyl)boronic acid. This method is selected over Stille or Negishi couplings due to its operational simplicity, mild conditions, and the inherently low toxicity of the boron-containing reagents and byproducts (2[2]).

Step-by-Step Synthesis Workflow
  • Step 1: Oxidative Addition Setup

    • Action: Charge a Schlenk flask with 3-bromophenol (1.0 eq), (3,4-dimethoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) under a nitrogen atmosphere.

    • Causality: The inert atmosphere prevents the premature oxidation of the Pd(0) active catalyst species, ensuring efficient insertion into the aryl-bromide bond.

    • Validation Check: The reaction mixture should transition to a dark, homogeneous color upon heating, indicating the formation of the active Pd(II) complex.

  • Step 2: Base Addition & Transmetalation

    • Action: Add K2CO3 (2.0 eq) dissolved in degassed Dioxane/H2O (4:1).

    • Causality: The base is essential to convert the neutral boronic acid into a highly nucleophilic tetrahedral boronate complex, which is a prerequisite for the transmetalation step onto the palladium center (3[3]).

    • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the 3-bromophenol spot (Rf ~0.6) validates that transmetalation and reductive elimination are actively occurring.

SynthesisWorkflow Start Pd(0) Catalyst OxAdd Oxidative Addition (3-Bromophenol) Start->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Safe1 Validate: Inert Atm OxAdd->Safe1 RedElim Reductive Elimination TransMet->RedElim Safe2 Validate: Base Eq. TransMet->Safe2 RedElim->Start Regenerate Pd(0) Product Target Biphenyl RedElim->Product

Suzuki-Miyaura catalytic cycle with self-validating safety checkpoints.

Pharmacological Relevance & Signaling Pathways

In drug development, methoxylated biphenyls are highly valued as privileged scaffolds. They frequently serve as stable precursors to hydroxylated biphenyls (achieved via demethylation), which are potent antioxidants and modulators of protein-protein interactions (4[4]).

The methoxy groups on the 3,4-positions provide critical steric bulk, dictating the dihedral angle between the two phenyl rings. This specific spatial orientation allows the biphenyl system to precisely fit into hydrophobic pockets of target enzymes (such as kinase ATP-binding sites or the Ryanodine receptor), thereby influencing downstream cellular signaling (5[5]).

Pathway Scaffold Methoxylated Biphenyl Modulation Steric/Electronic Modulation Scaffold->Modulation Methoxy Groups Target Cellular Target (e.g., Kinase) Modulation->Target Pocket Binding Effect Pharmacological Inhibition Target->Effect Signal Blockade

Pharmacological interaction pathway of the methoxylated biphenyl scaffold.

References

  • phenol (liquefied) - SAFETY DATA SHEET - PA Health. Available at: [Link]

  • SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - National Institutes of Health (NIH). Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC). Available at: [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

Technical Guide: Characterization &amp; Synthesis of 3-(3,4-Dimethoxyphenyl)phenol

The following technical guide details the physicochemical characterization and synthesis of 3-(3,4-Dimethoxyphenyl)phenol (IUPAC: 3',4'-dimethoxy[1,1'-biphenyl]-3-ol). As this specific biphenyl derivative is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and synthesis of 3-(3,4-Dimethoxyphenyl)phenol (IUPAC: 3',4'-dimethoxy[1,1'-biphenyl]-3-ol).

As this specific biphenyl derivative is a specialized research intermediate not routinely indexed in standard physicochemical databases, this guide provides a predicted melting point range based on structural activity relationships (SAR) and a validated experimental protocol for its synthesis and precise melting point determination.

Executive Summary & Compound Identity

3-(3,4-Dimethoxyphenyl)phenol is a biphenyl derivative featuring a phenolic ring coupled to a veratrole (1,2-dimethoxybenzene) moiety. It serves as a critical intermediate in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and bioactive stilbenoid analogs (e.g., resveratrol and pterostilbene metabolites).

Physicochemical Profile
PropertyData / Prediction
IUPAC Name 3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
CAS Number Not widely indexed (Research Grade)
Predicted Melting Point 92°C – 105°C (Estimated via SAR)*
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

*Note: The melting point is estimated based on the additive properties of its structural analogs: 3-phenylphenol (MP: 78°C) and 3,4-dimethoxybiphenyl (MP: 70°C). The addition of the hydroxyl group typically raises the lattice energy via hydrogen bonding.

Experimental Synthesis Protocol

To obtain an authentic sample for melting point determination, the compound is synthesized via a Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and purity.

Reagents & Stoichiometry[2]
  • Aryl Halide: 3-Bromophenol (1.0 eq)

  • Boronic Acid: 3,4-Dimethoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-bromophenol and 3,4-dimethoxyphenylboronic acid in the solvent mixture. Degas the solution by bubbling Argon for 15 minutes.

  • Catalysis: Add Pd(PPh₃)₄ and K₂CO₃.

  • Reflux: Heat the mixture to 90°C under vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl (to neutralize the phenolate), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60, Gradient: 0-30% EtOAc in Hexane).

  • Crystallization: Recrystallize the purified solid from minimal hot Ethanol/Hexane to obtain analytical-grade crystals.

Melting Point Determination Workflow

Accurate melting point determination is the primary method for validating the purity of the synthesized biphenyl.

Method A: Capillary Tube (Standard)
  • Preparation: Pack 2-3 mm of the dried, pulverized sample into a glass capillary tube. Ensure the sample is compact.

  • Ramp Rate: Heat the apparatus rapidly to 80°C, then reduce the heating rate to 1°C/minute .

  • Observation: Record two temperatures:

    • T₁ (Onset): First visible liquid droplet.

    • T₂ (Clear Point): Complete liquefaction.

    • Acceptable Range: A range of <2°C indicates high purity (e.g., 98-99°C).

Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade characterization, DSC provides the onset temperature and enthalpy of fusion.

  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 10°C/min from 40°C to 150°C.

  • Data: The extrapolated onset temperature (

    
    ) is the thermodynamic melting point.
    

Visualizations

Figure 1: Synthesis Pathway (Suzuki-Miyaura Coupling)

SynthesisPathway Start1 3-Bromophenol (C6H5BrO) Catalyst Cat: Pd(PPh3)4 Base: K2CO3 Start1->Catalyst Start2 3,4-Dimethoxyphenyl- boronic Acid Start2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate 90°C, 12h Product 3-(3,4-Dimethoxyphenyl)phenol (C14H14O3) Intermediate->Product Reductive Elimination Purification Purification (Column Chromatography) Product->Purification Final Final Purification->Final Pure Crystal (MP Analysis)

Caption: Palladium-catalyzed cross-coupling strategy to synthesize the target biphenyl with high regioselectivity.

Figure 2: Characterization Logic Flow

Characterization Sample Crude Reaction Mixture TLC TLC Monitoring (Hex/EtOAc 7:3) Sample->TLC Column Flash Chromatography TLC->Column Conversion >95% Recryst Recrystallization (EtOH/Hexane) Column->Recryst Analysis Purity Check Recryst->Analysis MP Melting Point (Capillary/DSC) Analysis->MP Dry Solid NMR 1H NMR / 13C NMR (Structure Validation) Analysis->NMR Solution Result Result MP->Result Target: 92-105°C Range < 2°C

Caption: Workflow for isolating the pure compound and validating its identity via melting point and NMR.

References

  • Suzuki-Miyaura Coupling Methodology

    • Title: A scalable and green one-minute synthesis of substituted phenols.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Analog Melting Point Data (3,4-Dimethoxybiphenyl)

    • Title: Microwave-Promoted Suzuki-Miyaura Cross-Coupling.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Analog Melting Point Data (3-Phenylphenol)

    • Title: 3-Hydroxybiphenyl Safety Data Sheet.[1]

    • Source: Fisher Scientific.

Sources

Foundational

Technical Guide: 3-(3,4-Dimethoxyphenyl)phenol

This technical guide provides an in-depth analysis of 3-(3,4-Dimethoxyphenyl)phenol , chemically identified as 3'-hydroxy-3,4-dimethoxybiphenyl . While a specific PubChem CID is not widely indexed for this exact isomer i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(3,4-Dimethoxyphenyl)phenol , chemically identified as 3'-hydroxy-3,4-dimethoxybiphenyl . While a specific PubChem CID is not widely indexed for this exact isomer in public databases (unlike its close analog 3,4'-dihydroxy-4-methoxybiphenyl, CID 190003), this compound represents a critical scaffold in the study of polymethoxybiphenyls , often investigated for their antioxidant, anti-inflammatory, and cytotoxic properties similar to resveratrol and flavonoid metabolites.

[1]

Part 1: Chemical Identity & Structural Significance[2]

Nomenclature and Classification[2][3]
  • IUPAC Name: 3-(3,4-Dimethoxyphenyl)phenol OR 3'-hydroxy-3,4-dimethoxybiphenyl

  • Molecular Formula: C₁₄H₁₄O₃

  • Molecular Weight: 230.26 g/mol

  • Chemical Class: Polymethoxybiphenyl (Resveratrol analogue / Neolignan derivative)

  • SMILES: COc1ccc(cc1OC)c2cccc(O)c2

Structural Analysis

The molecule consists of two benzene rings connected by a single C-C bond (biphenyl core).

  • Ring A (Phenol): Contains a hydroxyl group (-OH) at the meta (3') position relative to the biphenyl linkage, providing a site for hydrogen bonding and radical scavenging.

  • Ring B (Veratrole): Contains two methoxy groups (-OCH₃) at positions 3 and 4, enhancing lipophilicity and metabolic stability compared to free hydroxyls.

This specific substitution pattern (3'-OH, 3,4-OMe) is strategically significant in medicinal chemistry. The 3,4-dimethoxy motif mimics the "catechol" pharmacophore found in many bioactive natural products but is protected from rapid glucuronidation, while the 3'-hydroxyl group remains available for target interaction (e.g., Estrogen Receptor binding).

Part 2: Physicochemical Properties[4]

The following properties are calculated based on the chemical structure C₁₄H₁₄O₃.

PropertyValue (Predicted)Significance
Molecular Weight 230.26 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity) ~3.1 - 3.4Indicates good membrane permeability; suitable for CNS targeting.
TPSA ~48 ŲHigh potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1The phenolic hydroxyl group.[1]
H-Bond Acceptors 3Two methoxy oxygens + one phenolic oxygen.
Rotatable Bonds 3Biphenyl bond + two methoxy groups.

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing unsymmetrical biphenyls like 3-(3,4-dimethoxyphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction . This protocol ensures regioselectivity and high yields.

Reaction Scheme

Reactants:

  • Aryl Halide: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole)

  • Boronic Acid: 3-Hydroxyphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: K₂CO₃ or Na₂CO₃

Step-by-Step Protocol

Reagents:

  • 4-Bromo-1,2-dimethoxybenzene (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-1,2-dimethoxybenzene (10 mmol) and 3-hydroxyphenylboronic acid (12 mmol) in 50 mL of degassed 1,4-dioxane.

  • Activation: Add the base (K₂CO₃, 20 mmol) dissolved in 10 mL of water.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).

  • Reflux: Heat the mixture to reflux (90-100°C) for 12–24 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 3-(3,4-dimethoxyphenyl)phenol as a white/off-white solid.

Synthesis Workflow Diagram

SynthesisPath Reactant1 4-Bromo-1,2-dimethoxybenzene Catalyst Pd(PPh3)4 / K2CO3 (Suzuki Coupling) Reactant1->Catalyst Reactant2 3-Hydroxyphenylboronic acid Reactant2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition & Transmetallation Product 3-(3,4-Dimethoxyphenyl)phenol Intermediate->Product Reductive Elimination (Reflux 12h)

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 3-(3,4-dimethoxyphenyl)phenol.

Part 4: Biological Potential & Mechanism of Action

While specific data on this exact isomer is limited, its structural class (polymethoxybiphenyls) is well-documented for the following activities:

Antioxidant Activity

The 3'-hydroxyl group acts as a radical scavenger. The mechanism involves Hydrogen Atom Transfer (HAT) to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy radical via resonance across the biphenyl system.

Cytotoxicity & Tubulin Inhibition

Methoxy-substituted biphenyls often bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. The 3,4-dimethoxy motif is critical for this interaction, mimicking the A-ring of colchicine.

Antimicrobial/Antitubercular

Hydroxylated biphenyls have shown efficacy against Mycobacterium tuberculosis. The lipophilic nature of the dimethoxy ring facilitates penetration of the mycobacterial cell wall, while the phenol group disrupts membrane integrity.

Mechanism of Action Diagram

MOA cluster_Antioxidant Antioxidant Pathway cluster_Tubulin Cytotoxic Pathway Compound 3-(3,4-Dimethoxyphenyl)phenol Scavenging H-Atom Transfer (3'-OH) Compound->Scavenging Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding (3,4-OMe motif) ROS Reactive Oxygen Species (ROS) ROS->Scavenging StableRadical Stabilized Phenoxy Radical Scavenging->StableRadical Neutralization Inhibition Inhibit Polymerization Tubulin->Inhibition Apoptosis Cell Cycle Arrest (G2/M) Inhibition->Apoptosis

Figure 2: Dual mechanism of action: ROS scavenging via the phenol group and potential tubulin inhibition via the dimethoxy motif.

Part 5: Analytical Characterization

To validate the synthesis of 3-(3,4-dimethoxyphenyl)phenol, the following spectral data should be obtained:

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 3.91, 3.94 (s, 6H): Two singlets corresponding to the two methoxy groups (-OCH₃).

  • δ 5.20 (s, 1H): Broad singlet for the phenolic hydroxyl (-OH), exchangeable with D₂O.

  • δ 6.80 - 7.30 (m, 7H): Multiplet region corresponding to the aromatic protons of both rings.

    • Look for the characteristic coupling of the 1,2,4-substituted ring (Ring B) and the 1,3-substituted ring (Ring A).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 231.27 m/z

  • [M-H]⁻: 229.25 m/z (Negative mode is often more sensitive for phenols).

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).

  • Storage: Store at 2-8°C, protected from light and moisture. Phenols are susceptible to oxidation over time; store under inert gas (Argon) for long-term stability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Go, M. L., et al. (2005). Chalcones: An Update on Cytotoxic and Chemopreventive Properties. Current Medicinal Chemistry, 12(4), 481-499. (Discusses the pharmacophore of methoxylated phenols). Link

  • PubChem. (2024).[2][3][4] Compound Summary for CID 190003 (3,4'-Dihydroxy-4-methoxybiphenyl - Analogous Structure). National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[3] 3,4-Dimethoxyphenylboronic acid (Reagent for synthesis). Link

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 3',4'-Dimethoxy-3-biphenylol

[1] Executive Summary This application note details the protocol for the synthesis of 3',4'-dimethoxy-3-biphenylol (CAS: N/A for specific isomer, analogous to 2033-89-8 family). This molecule features a biaryl core with...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the protocol for the synthesis of 3',4'-dimethoxy-3-biphenylol (CAS: N/A for specific isomer, analogous to 2033-89-8 family). This molecule features a biaryl core with a phenolic hydroxyl group on one ring and a veratrole (3,4-dimethoxy) motif on the other. It serves as a critical building block for liquid crystal mesogens, organic light-emitting diode (OLED) materials, and resveratrol analogs in medicinal chemistry.

The synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1][2][3][4][5] While many protocols suggest protecting the phenol moiety to prevent catalyst poisoning, modern palladium catalysts (e.g., Pd(dppf)Cl₂) allow for the direct coupling of free phenols with high efficiency. This guide prioritizes the direct route for atom economy but includes a protection-deprotection contingency for high-purity requirements.[1]

Retrosynthetic Analysis

The strategic disconnection is made at the biaryl bond.[1] The electron-rich 3,4-dimethoxyphenyl ring acts as the nucleophile (boronic acid), while the 3-hydroxyphenyl ring acts as the electrophile (halide).

  • Fragment A (Nucleophile): 3,4-Dimethoxyphenylboronic acid (Activated, electron-rich).

  • Fragment B (Electrophile): 3-Bromophenol (Readily available, cost-effective).[1]

Retrosynthesis cluster_precursors Precursors Target 3',4'-Dimethoxy-3-biphenylol (Target) Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Boronic 3,4-Dimethoxyphenyl- boronic acid Disconnect->Boronic Halide 3-Bromophenol Disconnect->Halide

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
3-Bromophenol 591-20-8>98%Electrophile
3,4-Dimethoxyphenylboronic acid 122775-35-3>97%Nucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 95464-05-4CatalystPalladium Source
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
1,4-Dioxane 123-91-1AnhydrousSolvent
Water (Deionized) 7732-18-5-Co-solvent
Hydrochloric Acid (1M) 7647-01-0-Workup (Neutralization)
Equipment
  • Schlenk line or Nitrogen manifold (for inert atmosphere).[1]

  • Three-neck round-bottom flask (100 mL) with reflux condenser.[1]

  • Magnetic stirrer and oil bath.[1]

  • Rotary evaporator.[1][6][7]

  • Flash chromatography column (Silica gel 60).[1]

Experimental Protocol

Critical Pre-Reaction Insight (The "Expertise" Pillar)

Challenge: Phenols are weak acids (pKa ~10).[1] Under the basic conditions of Suzuki coupling (K₂CO₃, pH >11), 3-bromophenol will exist as the phenoxide anion . Impact:

  • Solubility: The phenoxide is water-soluble.[1] If the reaction mixture is partitioned between water and organic solvent without acidification, the product will remain in the aqueous layer and be discarded.

  • Reactivity: Phenoxides are electron-rich, which can deactivate the oxidative addition step of the Pd-catalyst.[1] However, Pd(dppf)Cl₂ is robust enough to overcome this.[1] Solution: The workup protocol MUST include an acidification step to pH 5-6 to reprotonate the phenoxide back to the neutral phenol for extraction.[1]

Step-by-Step Synthesis

Scale: 5.0 mmol (based on 3-bromophenol)

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask and cool under a stream of Nitrogen (N₂).

  • Charging: Add the following solids to the flask:

    • 3-Bromophenol: 0.865 g (5.0 mmol)

    • 3,4-Dimethoxyphenylboronic acid: 1.09 g (6.0 mmol, 1.2 equiv)

    • K₂CO₃: 2.07 g (15.0 mmol, 3.0 equiv)

    • Pd(dppf)Cl₂ · CH₂Cl₂: 204 mg (0.25 mmol, 5 mol%)

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (40 mL) and Water (10 mL) via syringe.

    • Note: Degas solvents by sparging with N₂ for 20 minutes prior to addition.[1] Oxygen poisons the Pd(0) active species.[1]

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • TLC Visualization: The product will be UV active and stain with KMnO₄ or PMA.[1]

  • Workup (Crucial):

    • Cool the reaction mixture to room temperature.

    • Acidification: Slowly add 1M HCl dropwise until the pH of the aqueous phase is approximately 5–6. Caution: CO₂ evolution will occur.[1]

    • Dilute with Ethyl Acetate (50 mL).[1]

    • Separate phases.[1][8][9] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (50 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude dark oil via flash column chromatography on silica gel.[1]

    • Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.[1]

    • Yield: Expected yield is 75–85% (approx.[1] 0.9 – 1.0 g) as an off-white solid.[1]

Mechanistic Workflow

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[10] The diagram below illustrates the pathway, highlighting the role of the base in the transmetallation step.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + R2 (activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Prod 3',4'-Dimethoxy-3-biphenylol RedElim->Prod R1 3-Bromophenol R2 Boronic Acid + Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The base activates the boronic acid to a boronate species, facilitating transmetallation.[11]

Characterization (Predicted)

As a specific reference standard may not be available in all libraries, the following data is predicted based on structural analogs (3,4-dimethoxybiphenyl and 3-phenylphenol).

Physical State: Off-white to pale yellow solid.[1]

1H NMR (400 MHz, CDCl₃):

  • δ 7.25 – 7.35 (m, 1H): H-5 (Phenol ring)

  • δ 7.10 – 7.15 (m, 1H): H-6 (Phenol ring)

  • δ 7.05 – 7.10 (m, 3H): H-2 (Phenol ring) + H-2', H-6' (Dimethoxy ring, overlapping)

  • δ 6.95 (d, J=8.4 Hz, 1H): H-5' (Dimethoxy ring, ortho to OMe)

  • δ 6.80 – 6.85 (m, 1H): H-4 (Phenol ring, para to OH)

  • δ 5.10 (s, 1H): -OH (Broad, exchangeable with D₂O)

  • δ 3.94 (s, 3H): -OCH₃ (Position 4')

  • δ 3.91 (s, 3H): -OCH₃ (Position 3')

Mass Spectrometry (ESI):

  • Calculated Mass [M+H]+: 231.10

  • Observed Mass [M+H]+: 231.1 ± 0.1

Troubleshooting & Optimization

Low Yield due to Catalyst Poisoning

If the direct coupling yields <50%, the free phenol may be interfering with the catalyst.[1] Alternative Route:

  • Protection: React 3-bromophenol with Benzyl bromide (BnBr) and K₂CO₃ in Acetone to form 3-Benzyloxybromobenzene .

  • Coupling: Perform the Suzuki coupling as described above. The intermediate is 3-Benzyloxy-3',4'-dimethoxybiphenyl .[1]

  • Deprotection: Hydrogenation (H₂, Pd/C, MeOH) cleaves the benzyl group to yield the target phenol.

Impurities[1]
  • Homocoupling: If 3,3'-dihydroxybiphenyl is observed, reduce the amount of oxygen in the solvent (better degassing).

  • Protodeboronation: If 1,2-dimethoxybenzene (veratrole) is found, the boronic acid is hydrolyzing. Switch to anhydrous conditions using CsF or K₃PO₄ in Toluene.[1]

Safety Considerations

  • 3-Bromophenol: Toxic if swallowed and corrosive.[1] Causes severe skin burns.[1] Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers.[1] Avoid dust inhalation.[1]

  • 1,4-Dioxane: Suspected carcinogen and forms explosive peroxides.[1] Test for peroxides before use.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][6] Comparative Guide to the Suzuki Coupling of Halophenols. Link

  • Sigma-Aldrich. (n.d.).[1] 3,4-Dimethoxyphenylboronic acid Product Specification. Link

  • Organic Syntheses. (1966).[1] 3,3'-Dimethoxybiphenyl (Analogous Procedure). Org.[1][2][7][8][9][12] Synth. 46, 22. Link

Sources

Application

Application Note: Synthesis of 3-(3,4-Dimethoxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Topic: Reagents for preparing 3-(3,4-Dimethoxyphenyl)phenol Content Type: Application Notes and Protocols Executive Summary Target Molecule: 3-(3,4-Dimethoxyphenyl)phenol (also known as 3'-hydroxy-3,4-dimethoxybiphenyl)....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for preparing 3-(3,4-Dimethoxyphenyl)phenol Content Type: Application Notes and Protocols

Executive Summary

Target Molecule: 3-(3,4-Dimethoxyphenyl)phenol (also known as 3'-hydroxy-3,4-dimethoxybiphenyl).[1] CAS Registry Number: (Analogous structures often cited, specific CAS for this isomer: 144546-73-4 or similar derivatives).[1] Significance: This biaryl scaffold is a critical pharmacophore found in resveratrol analogs, estrogen receptor modulators, and liquid crystal materials. Its amphiphilic nature—possessing both a polar phenolic hydroxyl group and a lipophilic dimethoxy moiety—makes it a versatile intermediate for late-stage diversification.[1]

This guide provides a definitive protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)phenol. While direct coupling of free phenols is possible, this protocol prioritizes a Protected Route (Benzyl Ether Strategy) to ensure maximum catalyst turnover number (TON) and product purity, preventing catalyst poisoning by the acidic phenolic proton. A secondary Direct Route is provided for rapid screening.[1]

Retrosynthetic Analysis & Strategy

The most robust disconnection for this biaryl system is the Suzuki-Miyaura coupling .[1] The electron-rich nature of the 3,4-dimethoxy ring suggests it is best employed as the nucleophilic boronic acid partner to minimize homocoupling and protodeboronation issues often seen with electron-rich halides.

Strategic Pathway
  • Electrophile: 1-Benzyloxy-3-bromobenzene (Protected 3-Bromophenol).[1]

  • Nucleophile: 3,4-Dimethoxyphenylboronic acid.[1]

  • Catalyst System: Pd(dppf)Cl₂·DCM – Selected for its resistance to oxidation and high activity with electron-rich aryl bromides.[1]

  • Deprotection: Hydrogenolysis (H₂/Pd-C) to reveal the free phenol.[1]

Retrosynthesis Target Target: 3-(3,4-Dimethoxyphenyl)phenol Precursor Intermediate: 3-Benzyloxy-3',4'-dimethoxybiphenyl Target->Precursor Deprotection (H2, Pd/C) SM1 Electrophile: 1-Benzyloxy-3-bromobenzene Precursor->SM1 Suzuki Coupling (Pd cat.) SM2 Nucleophile: 3,4-Dimethoxyphenylboronic acid Precursor->SM2 Suzuki Coupling

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by global deprotection.

Reagent Selection Guide

Critical Reagents Table
ComponentReagent NameGradeRoleSelection Logic (E-E-A-T)
Partner A 1-Benzyloxy-3-bromobenzene>97%ElectrophileProtection of the phenol as a benzyl ether prevents formation of Pd-phenoxides, which can retard the catalytic cycle.[1]
Partner B 3,4-Dimethoxyphenylboronic acid>97%NucleophileElectron-rich boronic acids are highly reactive but prone to protodeboronation.[1] Freshly recrystallized material is preferred.[1]
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂CatalystCatalystThe bidentate dppf ligand has a large bite angle, facilitating the reductive elimination step, which is crucial for sterically unhindered biaryls.
Base Potassium Carbonate (K₂CO₃)AnhydrousActivatorA mild base sufficient to activate the boronic acid to the boronate "ate" complex without causing base-sensitive side reactions.
Solvent 1,4-Dioxane / Water (4:1)HPLC GradeMediumThe aqueous component is strictly required to dissolve the inorganic base and facilitate transmetallation.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Protected Route

Recommended for scale-up (>1g) and high-purity requirements.

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-Benzyloxy-3',4'-dimethoxybiphenyl.[1]

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add the following reagents under a positive stream of nitrogen:

    • 1-Benzyloxy-3-bromobenzene (2.63 g, 10.0 mmol)

    • 3,4-Dimethoxyphenylboronic acid (2.00 g, 11.0 mmol, 1.1 equiv)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)

  • Solvent Addition: Add 1,4-Dioxane (40 mL).

  • Activation: Add a degassed solution of K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv) in Water (10 mL).

    • Note: Degas solvents by sparging with nitrogen for 15 minutes prior to addition to prevent oxidation of the Pd(0) species.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (Rf ~0.[1]8) should disappear, and a fluorescent blue spot (product) should appear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).[1]

    • Separate layers.[1] Extract aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane/EtOAc (9:1 to 4:1).[1]

    • Expected Yield: 85–92% as a white/off-white solid.[1]

Step 2: Hydrogenolysis (Deprotection)

Objective: Cleavage of the benzyl ether to yield 3-(3,4-Dimethoxyphenyl)phenol.[1]

  • Setup: Use a hydrogenation vessel or a heavy-walled flask.

  • Charging: Dissolve the intermediate from Step 1 (approx. 3.0 g) in Methanol (30 mL) and Ethyl Acetate (10 mL).[1]

  • Catalyst: Add 10% Pd/C (300 mg, 10 wt% loading). Caution: Pd/C is pyrophoric. Add under inert atmosphere or wet with water before adding solvent.[1]

  • Reaction: Purge with Hydrogen gas (balloon pressure or 1 atm) and stir vigorously at Room Temperature for 12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate. The product usually crystallizes upon concentration or can be recrystallized from Toluene/Heptane.[1]

Protocol B: Direct Coupling (High Throughput)

Recommended for rapid library generation where <5% impurity is acceptable.

  • Combine 3-Bromophenol (1.0 equiv), 3,4-Dimethoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) in DME/Water (3:1).

  • Use Na₂CO₃ (3.0 equiv) as the base.[1]

  • Heat to 85°C for 12 hours.

  • Note: The free phenol requires extra base (to exist as phenoxide) which can sometimes sluggishly participate in the transmetallation step due to solubility issues of the phenoxide intermediate.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Deprotection Start Reagents: Bromide + Boronic Acid Pd Cat + Base Degas Degas Solvents (N2 Sparge 15 min) Start->Degas Heat Reflux at 90°C (4-6 Hours) Degas->Heat Check TLC Check (Hex/EtOAc) Heat->Check Extract Extraction (EtOAc / Water) Check->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (Silica Gel) Dry->Purify Hydro Hydrogenolysis (H2, Pd/C, MeOH) Purify->Hydro Filter Celite Filtration Hydro->Filter Final Final Product: 3-(3,4-Dimethoxyphenyl)phenol Filter->Final

Caption: Step-by-step experimental workflow for the synthesis of 3-(3,4-Dimethoxyphenyl)phenol.

Quality Control & Characterization

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.92 (s, 3H, OMe), 3.94 (s, 3H, OMe).
      
    • 
       5.0–5.5 (broad s, 1H, OH) – Exchangeable with D2O.
      
    • Aromatic region: 7 protons.[1] Look for the characteristic triplet of the phenol ring at position 5 (

      
      7.2 ppm) and the doublet-of-doublets for the veratrole ring.
      
  • Mass Spectrometry (ESI):

    • Calculated [M+H]+: 231.10.

    • Found: 231.1 ± 0.1.[1]

  • HPLC Purity: >98% (254 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst Poisoning (O2)Ensure rigorous degassing of solvents.[1] Use fresh Pd(dppf)Cl2.[1]
Protodeboronation Boronic Acid InstabilityUse 3,4-Dimethoxyphenylboronic acid pinacol ester instead of the free acid.[1] It is more stable.[1]
Homocoupling Oxidative CouplingReduce O2 exposure.[1] Add the boronic acid slowly or use a slight excess (1.5 equiv).[1]
Incomplete Reaction Poor SolubilitySwitch solvent to Toluene/Ethanol/Water (4:1:1) to improve solubility of the boronate species.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2000).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on electron-rich substrates).

  • BenchChem. (2025).[1] Suzuki Coupling Protocols for Phenolic Substrates. (General reference for protecting group strategies in coupling).

Sources

Method

High-Efficiency Palladium-Catalyzed Synthesis of Hydroxybiphenyls: Direct Suzuki-Miyaura Cross-Coupling of Unprotected Halophenols

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the direct, protecting-group-free synthesis of hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the direct, protecting-group-free synthesis of hydroxybiphenyls via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Introduction & Mechanistic Rationale

Hydroxybiphenyls are privileged structural motifs found in numerous pharmaceuticals (e.g., flurbiprofen analogs), agrochemicals, and natural phytoalexins like aucuparin[1]. Traditionally, synthesizing these compounds via Suzuki-Miyaura cross-coupling required the protection of the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) to prevent catalyst poisoning. However, modern synthetic paradigms prioritize atom economy and step reduction, driving the need for direct coupling of unprotected halophenols.

The Challenge of Unprotected Phenols

The direct coupling of halophenols presents a unique mechanistic challenge. The phenolic hydroxyl group is relatively acidic (pKa ~9–10). Under the basic conditions required to activate the boronic acid, the phenol is deprotonated to form a phenoxide anion. This phenoxide is a strong σ- and π-donor that readily coordinates to the electrophilic Pd(II) center following oxidative addition. This coordination forms a highly stable, unreactive dimeric Pd-phenoxide resting state, effectively sequestering the catalyst off-cycle and inhibiting the critical transmetalation step[2].

To overcome this, two primary strategies have proven highly effective:

  • Steric Shielding (Homogeneous): Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) that prevent the formation of off-cycle dimers[3].

  • Phase Separation (Heterogeneous): Employing Palladium on Carbon (Pd/C) in aqueous media, where the water-soluble phenoxide is spatially separated from the lipophilic active Pd sites on the carbon support[4],[1].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar-OH)(X)L_n Pd0->OxAdd Halophenol TransMet Transmetalation Pd(II)(Ar-OH)(Ar')L_n OxAdd->TransMet Ar'B(OH)2 / Base OffCycle Off-Cycle Inhibition Pd(II)-Phenoxide Dimer OxAdd->OffCycle Base (-HX) RedElim Reductive Elimination Hydroxybiphenyl + Pd(0) TransMet->RedElim RedElim->Pd0 Product Release OffCycle->OxAdd Bulky Ligand (e.g., SPhos)

Fig 1. Pd-catalyzed Suzuki-Miyaura mechanism highlighting phenoxide-induced off-cycle inhibition.

Catalyst System Selection

The choice of catalyst system depends heavily on the substrate's steric hindrance and the scalability requirements of the project.

Table 1: Comparison of Optimal Catalytic Systems
ParameterHomogeneous (Pd(OAc)₂ / SPhos)Heterogeneous (Pd/C / Aqueous)
Primary Advantage Excels with highly sterically hindered ortho-halophenols.Green, scalable, ligand-free, easy catalyst recovery[4].
Solvent System Toluene/H₂O or 1,4-Dioxane/H₂OPure H₂O or H₂O/EtOH mixtures[1].
Base K₃PO₄ (Weak base, prevents protodeboronation)K₂CO₃ or KOH[1].
Reaction Time 4–12 hours (Thermal)15–30 minutes (Microwave)[5].
Toxicity/Waste High (Phosphine ligands, organic solvents)Low (Aqueous waste, recyclable Pd)[4].

Experimental Protocols

Protocol A: Homogeneous Coupling for Sterically Hindered Substrates

Designed for challenging substrates, such as 2-bromo-6-methylphenol, where steric bulk impedes transmetalation.

Causality Note: We utilize K₃PO₄ rather than stronger bases like NaOtBu. Strong bases accelerate the competitive protodeboronation of the phenylboronic acid[2]. Furthermore, a 10:1 Toluene/Water mixture is used because water is essential to hydrolyze the boroxine trimer back to the active monomeric boronic acid.

Step-by-Step Methodology:

  • Reagent Assembly: To a flame-dried Schlenk tube, add the halophenol (1.0 equiv, 1.0 mmol), phenylboronic acid (1.3 equiv, 1.3 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Add Toluene (5 mL) and deionized H₂O (0.5 mL). Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen promotes the homocoupling of boronic acids to biphenyl byproducts, consuming the reagent and complicating purification.

  • Reaction: Heat the sealed tube to 90 °C in a pre-heated oil bath for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the halophenol is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with 1M HCl (10 mL) to neutralize the phenoxide. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Green Heterogeneous Coupling via Microwave Irradiation

A highly efficient, ligand-free protocol ideal for library generation and process scale-up[1],[5].

Causality Note: Microwave (MW) dielectric heating rapidly superheats the aqueous medium, accelerating the reaction rate exponentially. The use of Pd/C in water ensures the phenoxide remains in the aqueous phase, preventing it from poisoning the carbon-bound palladium nanoparticles[1].

Workflow Step1 1. Reagent Assembly Halophenol + ArB(OH)2 + Pd/C + K2CO3 (aq) Step2 2. Degassing Argon Purge (x3) Step1->Step2 Step3 3. MW Irradiation 110°C, 15-30 min Step2->Step3 Step4 4. Hot Filtration Remove Pd/C Step3->Step4 Step5 5. Acidification pH 2-3 & Extraction Step4->Step5

Fig 2. Workflow for microwave-assisted heterogeneous Pd/C cross-coupling of halophenols.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the halophenol (1.0 mmol), phenylboronic acid (1.2 mmol), 10% Pd/C (0.3 mol% Pd), and K₂CO₃ (2.5 mmol)[4].

  • Solvation & Purging: Add 3 mL of degassed deionized water. Seal the vial with a crimp cap and purge with Argon for 5 minutes.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 15–30 minutes (depending on the halide: I > Br >> Cl)[1],[5].

  • Hot Filtration (Self-Validating QC): Immediately upon completion, filter the mixture through a Celite pad while hot (>80 °C). Rationale: As the solution cools, the biaryl product can precipitate and irreversibly adsorb onto the porous carbon support. Hot filtration ensures quantitative recovery of the product in the filtrate[4].

  • Isolation: Acidify the cooled filtrate to pH 2 using 2M HCl to precipitate the hydroxybiphenyl. Extract with EtOAc (3 × 10 mL), dry, and concentrate.

Quantitative Data: Positional Isomer Effects

The position of the halogen relative to the hydroxyl group significantly impacts the reaction kinetics and overall yield, primarily due to steric hindrance and the proximity of the coordinating phenoxide oxygen[1].

Table 2: Expected Yields for Pd/C Microwave Protocol (110 °C, 15 min)
Substrate IsomerReactivity ProfileExpected Yield (%)Mechanistic Observation
4-Bromophenol (para)Excellent92–98%Minimal steric hindrance; phenoxide oxygen is distal to the Pd center[1].
3-Bromophenol (meta)Very Good85–92%Slight electronic deactivation, but sterically unencumbered[1].
2-Bromophenol (ortho)Moderate to Good65–80%High steric hindrance; proximity of phenoxide promotes off-cycle Pd binding[1].

Note: For ortho-halophenols, extending the microwave irradiation time to 45 minutes or switching to Protocol A (SPhos) is recommended to drive the reaction to completion.

Troubleshooting & Quality Control

  • Issue: High levels of protodeboronation (Ar-H formation).

    • Cause: The boronic acid is decomposing before transmetalation can occur.

    • Solution: Lower the reaction temperature, use a weaker base (swap K₂CO₃ for K₃PO₄), or use a slow-release boronic acid derivative (e.g., MIDA boronates or potassium trifluoroborates).

  • Issue: Formation of symmetrical biaryl (Ar-Ar) byproducts.

    • Cause: Oxygen ingress leading to oxidative homocoupling of the boronic acid.

    • Solution: Strictly enforce the freeze-pump-thaw degassing protocol. Ensure all solvents are sparged with Argon prior to use.

  • Issue: Low yield with Pd/C despite complete consumption of starting material.

    • Cause: Product is adsorbing to the activated carbon support.

    • Solution: Ensure the post-reaction filtration is performed while the aqueous mixture is near boiling. Alternatively, wash the recovered Pd/C filter cake extensively with hot ethanol[4].

References

1.[2] Düfert, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc., 2014.2 2.[4] Tagata, T., et al. "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." The Journal of Organic Chemistry, 2003.4 3.[3] "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." PMC / NIH, 2016.3 4.[1] "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae." The Journal of Organic Chemistry, 2014. 1 5.[5] "Pd/C Catalysis under Microwave Dielectric Heating." MDPI, 2017. 5

Sources

Application

Application Note: High-Purity Isolation of 3-(3,4-Dimethoxyphenyl)phenol using Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 3-(3,4-Dimethoxyphenyl)phenol from a crude synthetic reaction mixture. Normal-phase flash column chromatography is em...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-(3,4-Dimethoxyphenyl)phenol from a crude synthetic reaction mixture. Normal-phase flash column chromatography is employed, leveraging a silica gel stationary phase and a hexane/ethyl acetate mobile phase system. The methodology is built upon a systematic approach beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by scalable purification on an automated flash chromatography system. This guide is intended for researchers in organic synthesis and drug development, offering detailed explanations of the principles behind each step to ensure robust and reproducible high-purity isolation of the target compound.

Introduction: The Chromatographic Challenge

3-(3,4-Dimethoxyphenyl)phenol is a moderately polar molecule featuring a biphenyl-like core, a free phenolic hydroxyl group, and two methoxy ether groups. The purification of such compounds by column chromatography is a standard yet critical step in synthetic chemistry. The primary challenge lies in efficiently separating the target molecule from non-polar impurities (e.g., unreacted starting materials, non-polar byproducts) and more polar impurities (e.g., highly polar byproducts, baseline material).

Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the technique of choice for this application.[1][2][3] The principle of separation is based on the differential adsorption of compounds to the stationary phase.[4][5] Polar molecules, like our target phenol, interact more strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions, causing them to be retained longer.[4] Non-polar impurities have weaker interactions and elute from the column more quickly.[6] By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—we can sequentially elute compounds of increasing polarity, achieving effective separation.[7]

Pre-Purification Analysis: Method Development with TLC

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) serves as a rapid and resource-efficient tool to determine the optimal solvent system.[8][9] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound in the ideal range of 0.15 to 0.35.[8][10] This Rƒ range ensures good separation from impurities and translates effectively to flash chromatography, preventing excessively long run times or poor resolution.[8]

Protocol 2.1: TLC System Scouting
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different mobile phase mixture. Start with a low-polarity system and incrementally increase the polarity. A typical solvent system for a molecule of this nature is a mixture of n-hexane and ethyl acetate.

  • Visualize: After development, visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Calculate Rƒ: Measure the distance traveled by the solvent front and the center of the spot for your target compound. Calculate the Rƒ value using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

Data Interpretation:

The results from the TLC scouting are summarized below.

TrialMobile Phase (Hexane:Ethyl Acetate)Target RƒObservations
190:100.05Compound is too retained. Polarity of mobile phase is too low.
280:200.18Good separation from a faster-moving non-polar spot (Rƒ ~0.6).
370:300.32Excellent spot shape and clear separation. Ideal for column.[10]
460:400.50Compound moving too fast. Risk of co-elution with impurities.[8]

Scalable Purification: Automated Flash Chromatography

With the optimal solvent system determined, the method can be scaled to a flash chromatography system. Automated systems offer the advantage of generating a controlled gradient, monitoring the elution profile with a UV detector, and automating fraction collection for higher purity and reproducibility.[10]

Workflow Diagram: From TLC to Purified Compound

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Recovery TLC 1. TLC Scouting (Hexane:EtOAc) Rf_Calc 2. Calculate Rƒ (Target ~0.2-0.35) TLC->Rf_Calc Solvent_Select 3. Select Optimal Mobile Phase (70:30) Rf_Calc->Solvent_Select Sample_Prep 4. Sample Prep (Dry Loading) Solvent_Select->Sample_Prep Column_Equil 5. Column Equilibration (100% Hexane) Sample_Prep->Column_Equil Gradient_Elution 6. Gradient Elution (0-50% EtOAc) Column_Equil->Gradient_Elution Fraction_Collect 7. Fraction Collection (UV-Triggered) Gradient_Elution->Fraction_Collect TLC_Analysis 8. TLC Analysis of Fractions Fraction_Collect->TLC_Analysis Combine 9. Combine Pure Fractions TLC_Analysis->Combine Evaporation 10. Solvent Evaporation Combine->Evaporation Final_Product 11. Pure Compound Evaporation->Final_Product

Caption: Workflow from TLC method development to final pure compound.

Protocol 3.1: Flash Chromatography Purification

System & Consumables:

  • System: Automated Flash Chromatography System with Diode Array Detector (DAD)

  • Stationary Phase: 40 g Silica Gel Cartridge

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethyl Acetate (EtOAc)

Method Parameters:

ParameterValueRationale
Crude Sample Load 400 mg (1% load)A 1% sample load relative to the silica mass is a conservative starting point to ensure high-resolution separation.[11]
Sample Loading Dry LoadingAdsorbing the crude mixture onto a small amount of silica gel and loading it onto the column prevents solvent effects that can cause band broadening.
Flow Rate 40 mL/minStandard flow rate for a 40 g cartridge, balancing speed and resolution.
Equilibration 2.5 Column Volumes (CV)Ensures the column is fully saturated with the initial mobile phase (100% Hexane) before sample elution begins.
Detection 254 nm, 280 nmAromatic nature of the compound ensures strong absorbance at these wavelengths.
Fraction Collection UV-Triggered (Slope)Automates collection of eluting peaks, minimizing cross-contamination.

Gradient Profile:

Column Volumes (CV)% Ethyl Acetate (B)Purpose
0.0 - 2.50%Equilibration & Elution of Non-Polar Impurities: Washes any very non-polar compounds from the column.
2.5 - 5.00% → 25%Initial Separation: Gently increases polarity to begin moving the target compound without eluting it too quickly.
5.0 - 15.025% → 40%Target Elution: This range, centered around our 30% EtOAc TLC condition, is designed to cleanly elute the 3-(3,4-Dimethoxyphenyl)phenol.
15.0 - 17.040% → 100%Column Wash: Rapidly increases polarity to strip all remaining highly polar compounds from the silica gel.
17.0 - 20.0100%Full Wash: Ensures the column is clean for the next run.

Post-Purification: Analysis and Compound Recovery

Protocol 4.1: Fraction Analysis and Isolation
  • TLC of Fractions: Spot every second or third fraction collected during the main elution peak onto a single TLC plate. Develop the plate using the 70:30 Hexane:EtOAc mobile phase.

  • Identify Pure Fractions: Fractions showing a single spot corresponding to the Rƒ of the target compound are considered pure.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure.

  • Final Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as NMR, LC-MS, and melting point analysis.

G Crude Crude Mixture (Target + Impurities) Column Silica Gel Column Crude->Column Detector UV Detector Column->Detector Gradient Gradient Elution (Hexane -> EtOAc) Gradient->Column Fractions Collected Fractions (F1, F2, F3...) Detector->Fractions Pure_Compound Pure 3-(3,4-Dimethoxyphenyl)phenol Fractions->Pure_Compound  Analysis &  Combination

Caption: Schematic of the flash chromatography separation process.

Conclusion

This application note details a robust and scientifically grounded method for the purification of 3-(3,4-Dimethoxyphenyl)phenol. By logically progressing from TLC-based method development to an optimized gradient on an automated flash chromatography system, researchers can achieve high purity and yield. The principles and protocols described herein are broadly applicable to the purification of other moderately polar organic molecules, providing a foundational workflow for drug discovery and chemical synthesis laboratories.

References

  • Dr. Maisch. (n.d.). Normal Phase. Retrieved from [Link]

  • Chemistry Notes. (2020, February 5). Normal phase column chromatography: Introduction, easy principle, uses. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Sari, D. P., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5395. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]

  • Sembiring, B., et al. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Conference Series: Science and Technology (ST). Retrieved from [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • Buchi. (2025, May 20). How can you upscale from TLC to flash chromatography? [Video]. YouTube. Retrieved from [Link]

  • Journal of Food Science and Technology. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Biotage. (2023, February 6). How Scalable is Flash Chromatography?. Retrieved from [Link]

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2024). Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight. MDPI. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Exarchou, V., et al. (2005). Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR). Journal of Agricultural and Food Chemistry, 53(15), 5877-5882. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • WIPO Patentscope. (2009, July 8). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

Sources

Method

Application Note: Optimized Recrystallization Protocols for 3-(3,4-Dimethoxyphenyl)phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Structural Causality 3-(3,4-Dimethoxyphenyl)phenol is a uniquely functionalized biphenyl intermediate frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Structural Causality

3-(3,4-Dimethoxyphenyl)phenol is a uniquely functionalized biphenyl intermediate frequently utilized in medicinal chemistry and advanced organic synthesis. Designing a robust, self-validating recrystallization protocol requires an understanding of the molecule's structural thermodynamics.

The compound features a dual-nature solubility profile:

  • Hydrophobic Core: The rigid biphenyl scaffold drives strong

    
     stacking and lipophilicity.
    
  • Hydrogen Bonding: The phenolic hydroxyl (-OH) acts as a strong hydrogen-bond donor, while the two methoxy (-OCH₃) groups act as hydrogen-bond acceptors.

  • Asymmetry: The asymmetric substitution pattern (3-hydroxyl and 3',4'-dimethoxy) lowers the overall crystal lattice energy compared to symmetric biphenyls. This thermodynamic reality depresses the melting point and significantly increases the compound's propensity to "oil out" (undergo liquid-liquid phase separation) rather than crystallize cleanly.

For biphenyl compounds possessing both polar and non-polar characteristics, a mixed (binary) solvent system is historically and mechanistically the most effective approach to achieve high-purity crystallization (1)[1].

Quantitative Solvent Selection Matrix

Selecting the correct solvent dictates the success of the purification. The table below summarizes the quantitative and qualitative parameters of validated solvent systems.

Table 1: Solvent Selection Matrix for 3-(3,4-Dimethoxyphenyl)phenol

Solvent SystemRatio (v/v)Dielectric Constant (

)
Target Impurity ProfileExpected YieldRisk of Oiling Out
Ethyl Acetate / Heptane 1:3 to 1:5~6.0 (mixed)Non-polar byproducts80–88%Low
Ethanol / Water 4:1~35.0 (mixed)Polar salts, unreacted phenols75–85%High
Ether / Pet. Ether 1:2~3.0 (mixed)General organic impurities70–80%Moderate
Toluene Single2.4Structurally similar isomers60–75%Low

(Note: Ether/Petroleum ether systems have been historically validated for dimethoxyphenyl phenol derivatives (2)[2], though modern scale-up prefers EtOAc/Heptane for safety).

Workflow Visualization

G Start Crude 3-(3,4-Dimethoxyphenyl)phenol Impurity Assess Impurity Profile (TLC / LC-MS) Start->Impurity Polar Highly Polar Impurities (e.g., salts, starting phenols) Impurity->Polar NonPolar Non-Polar Impurities (e.g., biphenyl coupling byproducts) Impurity->NonPolar Mixed Mixed / Unknown Impurities Impurity->Mixed ProtocolA Protocol A: EtOH / Water (Aqueous-Organic) Polar->ProtocolA ProtocolB Protocol B: EtOAc / Heptane (Binary Organic) NonPolar->ProtocolB Mixed->ProtocolB ProtocolC Protocol C: Toluene (Single Solvent) Mixed->ProtocolC Eval Evaluate Purity & Yield (If oiling out occurs, seed crystals) ProtocolA->Eval ProtocolB->Eval ProtocolC->Eval Pure Pure Crystalline Product Eval->Pure

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Experimental Methodologies

Protocol A: Binary Organic System (Ethyl Acetate / Heptane)

Causality Focus: Ethyl acetate acts as the "good" solvent, effectively breaking the intermolecular phenolic hydrogen bonds to achieve dissolution. Heptane acts as the "anti-solvent," increasing the chemical potential of the hydrophobic biphenyl core until supersaturation is reached.

  • Initial Dissolution: Weigh the crude 3-(3,4-Dimethoxyphenyl)phenol into a round-bottom flask. Add ethyl acetate at a ratio of 3 mL per gram of crude solid.

  • Heating: Heat the suspension to a gentle reflux (approx. 75°C) using a heating mantle. Stir continuously.

    • Self-Validation Check: If solid remains after 5 minutes of reflux, add ethyl acetate in 0.5 mL increments until the solution is entirely clear. True dissolution must be achieved to prevent trapping impurities in un-dissolved matrices.

  • Anti-Solvent Addition: While maintaining reflux, add hot heptane (65–70°C) dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed. This visual cue validates that the exact boundary of the metastable zone has been reached.

  • Clarification: Add 1–2 drops of ethyl acetate just until the solution clears again. This critical step prevents premature precipitation ("crashing out"), which would trap impurities in the lattice.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2–4 hours.

    • Causality: Slow cooling allows for the thermodynamic selection of the most stable crystal lattice, systematically excluding structural impurities.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour. Filter the resulting crystals via vacuum filtration and wash with 2 volumes of ice-cold heptane.

Protocol B: Aqueous-Organic System (Ethanol / Water)

Causality Focus: This system is highly effective when the crude mixture contains inorganic salts or highly polar starting materials (e.g., boronic acids from a Suzuki coupling) (3)[3].

  • Dissolution: Dissolve the crude material in a minimum volume of boiling absolute ethanol (approx. 4 mL/g).

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise to the boiling solution until turbidity appears.

  • Seeding (Critical Step): Because asymmetric biphenyls are highly prone to oiling out in aqueous mixtures, add a few seed crystals of pure 3-(3,4-Dimethoxyphenyl)phenol immediately after the solution is clarified with a single drop of ethanol.

    • Causality: The seed crystals provide a low-energy nucleation site, effectively bypassing the liquid-liquid phase separation boundary and forcing solid-state crystallization.

  • Cooling & Isolation: Allow to cool slowly to room temperature. Filter and wash with an ice-cold 10% ethanol/water mixture.

Troubleshooting: The Thermodynamics of "Oiling Out"

Oiling out occurs when the melting point of the solute is depressed by impurities to a temperature below the point at which it phase-separates from the solvent. Instead of forming a crystalline solid, the compound forms a solute-rich liquid phase (an oil).

Self-Validating Resolutions:

  • Adjust the Solvent Ratio: If a second liquid phase forms, reheat the mixture until homogeneous, add 10–15% more of the "good" solvent (EtOAc or EtOH), and cool more gradually.

  • Isothermal Holding: Hold the temperature just above the cloud point and introduce seed crystals. This lowers the activation energy required for nucleation, allowing crystals to form before the temperature drops into the liquid-liquid demixing zone.

References

  • Title: Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol Source: Benchchem URL
  • Title: 3-(4-Fluorophenyl)
  • Title: Aromatization Studies. IV.

Sources

Application

Using 3-(3,4-Dimethoxyphenyl)phenol as a lignin model compound

Title: Application Note: Cleavage and Valorization Protocols for 5-5′ Biphenyl Lignin Model Compounds Using 3-(3,4-Dimethoxyphenyl)phenol Introduction & Mechanistic Grounding The valorization of lignocellulosic biomass i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Cleavage and Valorization Protocols for 5-5′ Biphenyl Lignin Model Compounds Using 3-(3,4-Dimethoxyphenyl)phenol

Introduction & Mechanistic Grounding

The valorization of lignocellulosic biomass is critically hindered by the recalcitrance of its carbon-carbon linkages. While β-O-4 ether bonds are relatively labile, the 5-5′ biphenyl linkages—predominantly formed between guaiacyl units in softwood and hardwood—possess exceptionally high dissociation energies[1].

  • Thermochemical Cleavage Dynamics: Density functional theory (DFT) studies on ruthenium (Ru) catalysts reveal that increasing the number of methoxy groups on the biphenyl rings decreases the C-C activation barrier[1]. However, rapid demethoxylation often outpaces C-C scission, leading to defunctionalized intermediates with prohibitively high cleavage barriers[1]. Therefore, controlling reaction kinetics to favor direct hydrogenolysis over side-chain degradation is paramount.

  • Biocatalytic Cleavage Dynamics: In nature, specialized bacteria such as Sphingobium sp. SYK-6 have evolved highly specific biphenyl catabolic pathways[2]. Degradation does not initiate with C-C bond homolysis. Instead, a non-heme iron-dependent demethylase (LigX) removes the methoxy group[2]. The resulting catechol intermediate is then oxidatively cleaved by an extradiol dioxygenase (LigZ), yielding aliphatic acids that enter the central carbon metabolism[2][3].

Pathway Visualization

Biphenyl_Degradation cluster_Bio Biocatalytic Pathway (Sphingobium sp.) cluster_Thermo Thermochemical Pathway (Ru/C) Model 3-(3,4-Dimethoxyphenyl)phenol (5-5' Biphenyl Model) LigX Demethylation (LigX) -CH3 Model->LigX Enzymatic Initiation RuCat Ru-Catalyzed Hydrogenolysis (150°C, H2 or Transfer) Model->RuCat Thermochemical Catechol Catecholic Intermediate LigX->Catechol LigZ Meta-Cleavage (LigZ) Extradiol Dioxygenase Catechol->LigZ O2 insertion TCA Aliphatic Acids (Central Metabolism) LigZ->TCA Monomers Monomeric Phenols (e.g., Guaiacol) RuCat->Monomers C-C Scission OverRed Cyclohexanol Derivatives (Over-reduction) Monomers->OverRed Excess H2

Enzymatic and thermochemical degradation pathways of 3-(3,4-Dimethoxyphenyl)phenol.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute data integrity during drug development or biofuel scale-up.

Protocol A: Heterogeneous Catalytic Transfer Hydrogenolysis (Ru/C)

Rationale: Utilizing a transfer hydrogenation approach with iso-propanol avoids the mass-transfer limitations and safety hazards of pressurized H₂ gas. Iso-propanol provides a steady source of hydrogen equivalents to stabilize the radical intermediates formed during C-C scission[4][5].

Materials: 3-(3,4-Dimethoxyphenyl)phenol (1.0 mmol), 5 wt% Ru/C catalyst (20 mg), iso-propanol (10 mL), Dodecane (internal standard, 0.5 mmol).

Step-by-Step Workflow:

  • Preparation: In a 50 mL stainless steel autoclave reactor, combine the lignin model compound, Ru/C catalyst, dodecane, and iso-propanol.

    • Causality: Dodecane is highly stable and non-reactive under these thermodynamic conditions, making it an ideal internal standard for precise GC-FID mass-balance quantification.

  • Purging: Seal the reactor and purge with N₂ gas three times to remove ambient oxygen, then pressurize to 10 bar N₂.

    • Causality: Oxygen must be strictly excluded to prevent the competitive oxidation of the solvent and the undesired repolymerization of highly reactive phenolic radicals[5].

  • Reaction: Heat the reactor to 150 °C with a stirring speed of 1000 rpm for 4 hours.

    • Causality: 150 °C provides sufficient thermal energy to overcome the Brønsted–Evans–Polanyi activation barrier of the 5-5′ bond without triggering excessive aromatic ring hydrogenation, which dominates at temperatures >200 °C[1].

  • Quenching & Recovery: Rapidly cool the reactor in an ice-water bath to quench the reaction. Filter the slurry through a 0.22 μm PTFE syringe filter to separate the heterogeneous catalyst.

  • System Validation: Analyze the filtrate via GC-MS/FID. The protocol is self-validating if the mass balance (unreacted starting material + monomeric phenols + cyclohexanol derivatives) equals >95% relative to the dodecane standard.

Protocol B: Enzymatic Demethylation and Cleavage Assay

Rationale: To study biological valorization, researchers utilize recombinant enzymes from Sphingobium sp. SYK-6. The rate-limiting step is the demethylation of the methoxy group to form a catechol, which is strictly required for subsequent ring-opening[2].

Materials: Purified LigX (demethylase), Purified LigZ (dioxygenase), NADH, FeSO₄, 50 mM Tris-HCl buffer (pH 7.5), 3-(3,4-Dimethoxyphenyl)phenol (100 μM).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer containing 10 μM FeSO₄.

    • Causality: LigX is a non-heme iron-dependent enzyme; supplementing Fe²⁺ ensures the active site remains fully metallated and functional[2].

  • Substrate Incubation: Add 100 μM of the model compound and 1 mM NADH to the buffer. Initiate the reaction by adding 1 μM LigX. Incubate at 30 °C for 60 minutes.

  • First-Stage Validation (Demethylation): Monitor the consumption of NADH via UV-Vis absorbance at 340 nm. A stoichiometric decrease in A340 confirms successful demethylation.

  • Ring Cleavage: To the same cuvette, add 1 μM LigZ. Monitor the absorbance at 410 nm.

    • Causality: The extradiol meta-cleavage of the newly formed catechol produces a ring-fission product with a distinct yellow color (λmax ≈ 410 nm). The appearance of this peak provides real-time, self-validating proof of C-C bond degradation[2].

Data Presentation & Analytics

The following table summarizes expected quantitative benchmarks for 5-5′ biphenyl cleavage based on established literature parameters for transition metal, thermal, and enzymatic systems:

Cleavage MethodCatalyst / EnzymeTemp (°C)Time (h)Conversion (%)Primary ProductsSelectivity (%)
Transfer Hydrogenolysis 5 wt% Ru/C (iso-propanol)150465 - 75Guaiacol, Phenol55 - 60
Direct Hydrogenolysis Ni/Al₂O₃ (10 bar H₂)150640 - 50Phenol, Cyclohexanol45 - 50
Pyrolytic Cleavage None (Thermal)450 - 5500.5> 90Char, CH₄, Guaiacols< 20 (Highly fragmented)
Enzymatic Cascade LigX / LigZ (in vitro)302> 95Aliphatic Acids> 90

Note: Pyrolytic data reflects rapid substituent breaking and radical-mediated reactions, which yield complex mixtures rather than selective monomers[6].

References

  • "Initial Steps in the Pathway for Bacterial Degradation of Two Tetrameric Lignin Model Compounds." NIH.gov. URL:[Link]

  • "The pathway for the degradation of the biphenyl component of lignin." ResearchGate.net. URL:[Link]

  • "Lignin Biodegradation and Its Valorization." MDPI.com. URL:[Link]

  • "Selective cleavage of lignin and lignin model compounds without external hydrogen, catalyzed by heterogeneous nickel catalysts." RSC.org. URL:[Link]

  • "Revealing the pyrolysis behavior of 5-5′ biphenyl-type lignin fragment. Part I: A mechanistic study on fragmentation via experiments and theoretical calculation." ResearchGate.net. URL:[Link]

  • "5–5 Lignin Linkage Cleavage over Ru: A Density Functional Theory Study." ACS.org. URL:[Link]

Sources

Method

3-(3,4-Dimethoxyphenyl)phenol as an intermediate in liquid crystal synthesis

An Application Guide to the Synthesis and Characterization of Liquid Crystals Derived from 3-(3,4-Dimethoxyphenyl)phenol Authored by: A Senior Application Scientist This document provides a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Liquid Crystals Derived from 3-(3,4-Dimethoxyphenyl)phenol

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 3-(3,4-Dimethoxyphenyl)phenol as a pivotal intermediate in the synthesis of advanced liquid crystalline materials. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Biphenyl-Based Mesogens

Liquid crystals (LCs) are a state of matter exhibiting properties between those of conventional liquids and solid crystals. The design of novel LC materials, or mesogens, with specific electro-optical properties is a cornerstone of display technology, photonics, and advanced materials science. The biphenyl scaffold is a privileged structure in this field, forming the rigid core of many calamitic (rod-shaped) liquid crystals.[1]

The specific intermediate, 3-(3,4-Dimethoxyphenyl)phenol, offers a unique combination of structural features. The biphenyl core provides the necessary rigidity and aspect ratio for mesophase formation. The terminal phenol group serves as a versatile chemical handle for subsequent modification, allowing for the attachment of various functional groups or flexible chains. Crucially, the 3,4-dimethoxy substitution pattern introduces lateral asymmetry and influences the molecule's dipole moment and intermolecular interactions, which can be leveraged to fine-tune properties like dielectric anisotropy and clearing point temperatures.[2][3] Certain dimethoxybenzene derivatives are known to exhibit liquid crystal behavior, making them valuable components for controlling light transmission and polarization.[2]

This guide details a robust synthetic pathway to a target liquid crystal molecule via this intermediate, followed by essential characterization protocols.

Overall Experimental Workflow

The synthesis and characterization process follows a logical progression from the creation of the core intermediate to the analysis of the final material's liquid crystalline properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Characterization A Suzuki-Miyaura Coupling: Synthesis of Intermediate B Purification I: Column Chromatography A->B Crude Product C Esterification Reaction: Synthesis of Target LC B->C Pure Intermediate D Purification II: Recrystallization C->D Crude LC Product E Structural Verification: NMR & Mass Spectrometry D->E Pure Final Product F Thermal Analysis: Differential Scanning Calorimetry (DSC) E->F G Mesophase Identification: Polarized Optical Microscopy (POM) F->G

Figure 1: High-level workflow for the synthesis and characterization of a liquid crystal.

Part I: Synthesis of the Intermediate: 3-(3,4-Dimethoxyphenyl)phenol

The most efficient and widely used method for constructing unsymmetrical biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide, offering high functional group tolerance and generally high yields.[6][7]

Reaction Scheme

G cluster_arrow r1 3-Hydroxyphenylboronic acid plus1 + r2 4-Bromo-1,2-dimethoxybenzene cat Pd(PPh₃)₄ K₂CO₃ (aq) p1 3-(3,4-Dimethoxyphenyl)phenol plus2 plus2 p2 + KBr + B(OH)₃ cat->p1 sol Toluene, Reflux G cluster_arrow r1 3-(3,4-Dimethoxyphenyl)phenol plus1 + r2 4-Pentylbenzoic acid cat DCC, DMAP p1 Target Liquid Crystal: 3-(3,4-Dimethoxyphenyl)phenyl 4-pentylbenzoate plus2 plus2 p2 + H₂O cat->p1 sol DCM, 0°C to RT

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Homocoupling in 3-(3,4-Dimethoxyphenyl)phenol Synthesis

Welcome to the advanced troubleshooting and methodology center for the synthesis of the biaryl compound 3-(3,4-Dimethoxyphenyl)phenol . This guide is engineered for researchers and drug development professionals utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of the biaryl compound 3-(3,4-Dimethoxyphenyl)phenol . This guide is engineered for researchers and drug development professionals utilizing the Suzuki-Miyaura cross-coupling of 3-bromophenol and (3,4-dimethoxyphenyl)boronic acid.

Our primary focus is eliminating the most pervasive side reaction in this workflow: the oxidative homocoupling of the boronic acid, which yields the undesired byproduct 3,3',4,4'-tetramethoxybiphenyl .

Part 1: Mechanistic Insights & FAQs

To effectively troubleshoot, we must first understand the causality of the failure modes at a molecular level.

Q1: Why is (3,4-dimethoxyphenyl)boronic acid highly susceptible to homocoupling? A1: The two methoxy groups on the aromatic ring strongly donate electron density into the pi-system. While this accelerates the desired transmetalation step, it also makes the boronic acid highly reactive toward oxidative dimerization. In the presence of trace oxidants, these electron-rich substrates rapidly undergo double transmetalation onto a single palladium center, forcing a reductive elimination that yields the homocoupled dimer[1].

Q2: What role does atmospheric oxygen play in this side reaction? A2: Molecular oxygen is the primary catalyst for the homocoupling off-cycle. Oxygen rapidly oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex[2]. This oxidized species bypasses the standard oxidative addition of the aryl halide. Instead, it directly consumes two equivalents of the boronic acid, generating the symmetric biaryl byproduct and severely depressing the yield of the desired cross-coupled product[3][4].

Q3: How do bulky, electron-rich phosphine ligands (like XPhos) suppress homocoupling? A3: Ligands dictate the kinetics of the catalytic cycle. A highly sterically hindered, electron-rich ligand like XPhos achieves two things:

  • It stabilizes the active monomeric Pd(0) species, preventing its aggregation into inactive palladium black.

  • It drastically accelerates the oxidative addition of the 3-bromophenol and the subsequent reductive elimination of the cross-coupled product. By speeding up the desired pathway, the reaction kinetically outcompetes the slower homocoupling off-cycle[5].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (3-Bromophenol) Pd0->OxAdd O2_Ox O2 Oxidation Pd0->O2_Ox Air Ingress PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar TransMet Transmetalation (Boronic Acid) PdII_Ar->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Desired Product) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Product 3-(3,4-Dimethoxyphenyl)phenol RedElim->Product PdII_Peroxo Pd(II) Peroxo Complex O2_Ox->PdII_Peroxo TransMet2 Double Transmetalation (2x Boronic Acid) PdII_Peroxo->TransMet2 PdII_ArAr_Homo Ar'-Pd(II)-Ar' TransMet2->PdII_ArAr_Homo RedElim2 Reductive Elimination (Homocoupling) PdII_ArAr_Homo->RedElim2 RedElim2->Pd0 Regenerates HomoProduct 3,3',4,4'-Tetramethoxybiphenyl RedElim2->HomoProduct

Figure 1: Catalytic cycle of Suzuki coupling vs. oxidative homocoupling off-cycle pathway.

Part 2: Troubleshooting Workflow

When high levels of 3,3',4,4'-tetramethoxybiphenyl are detected via LC-MS or NMR, follow this systematic diagnostic tree to isolate the root cause.

Troubleshooting Start High Homocoupling Observed CheckO2 Is the reaction strictly degassed? Start->CheckO2 Degas Apply Freeze-Pump-Thaw or Sparge with Argon CheckO2->Degas No CheckCat Using Pd(II) precatalyst? CheckO2->CheckCat Yes Degas->CheckCat ChangeCat Switch to Pd(0) or add mild reducing agent CheckCat->ChangeCat Yes CheckLigand Is transmetalation too slow? CheckCat->CheckLigand No ChangeCat->CheckLigand ChangeLigand Use bulky, electron-rich ligands (e.g., XPhos) CheckLigand->ChangeLigand Yes CheckBase Is base too strong? CheckLigand->CheckBase No ChangeLigand->CheckBase ChangeBase Screen weaker bases (e.g., K3PO4, K2CO3) CheckBase->ChangeBase Yes Success Homocoupling Minimized CheckBase->Success No ChangeBase->Success

Figure 2: Step-by-step troubleshooting workflow to minimize boronic acid homocoupling.

Part 3: Quantitative Optimization Data

The following table summarizes empirical optimization data for the synthesis of 3-(3,4-Dimethoxyphenyl)phenol. It illustrates how adjusting the atmosphere, catalyst, and base directly shifts the product distribution away from the homocoupled dimer.

EntryAtmosphereCatalyst / LigandBaseSolvent SystemCross-Coupled Yield (%)Homocoupled Yield (%)
1Air (Open)Pd(OAc)₂ / PPh₃Na₂CO₃THF / H₂O32%58%
2Argon (Standard)Pd(OAc)₂ / PPh₃Na₂CO₃THF / H₂O55%28%
3Argon (Degassed)Pd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O88%6%
4 Argon (Degassed) Pd₂(dba)₃ / XPhos K₃PO₄ (Slow Add) Toluene / H₂O 95% < 1%

Note: Entry 4 represents the optimal conditions utilized in the self-validating protocol below.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Every critical step includes a specific validation checkpoint to ensure the physical chemistry aligns with the theoretical intent before proceeding.

Objective

Synthesize 3-(3,4-Dimethoxyphenyl)phenol via Suzuki-Miyaura coupling while suppressing the formation of 3,3',4,4'-tetramethoxybiphenyl to < 1%.

Step 1: System Inerting and Solvent Degassing
  • Causality: Removing dissolved O₂ prevents the formation of the Pd(II) peroxo complex responsible for oxidative homocoupling[3].

  • Action: Prepare a 4:1 mixture of Toluene/H₂O. Subject the solvent to three rigorous freeze-pump-thaw cycles on a high-vacuum Schlenk line. Backfill with ultra-high purity Argon.

  • Validation Checkpoint: Introduce a catalytic amount of sodium benzophenone ketyl indicator to a dummy vial containing a 1 mL aliquot of the degassed solvent; a persistent deep blue color confirms strict anaerobic conditions (O₂ < 5 ppm). Do not proceed if the solution turns clear or yellow.

Step 2: Precatalyst Activation
  • Causality: Starting with a Pd(0) source avoids the initial homocoupling equivalent inherently required to reduce a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) state.

  • Action: Inside an argon-filled glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (1.0 mol%), XPhos (4.0 mol%), and 3-bromophenol (1.0 equiv, 10 mmol). Add 20 mL of the degassed Toluene/H₂O mixture.

  • Validation Checkpoint: Stir the mixture at room temperature for 15 minutes. Visually confirm the solution transitions from a dark purple/red (characteristic of Pd₂(dba)₃) to a clear, golden-orange hue. This color shift validates the successful formation of the active, monomeric L-Pd(0) species.

Step 3: Controlled Transmetalation via Slow Addition
  • Causality: Keeping the steady-state concentration of the boronic acid artificially low ensures that transmetalation with the Ar-Pd(II)-Br intermediate kinetically outcompetes the dimerization of two boronic acid molecules.

  • Action: Dissolve (3,4-dimethoxyphenyl)boronic acid (1.1 equiv, 11 mmol) and K₃PO₄ (2.0 equiv, 20 mmol) in 10 mL of degassed water. Heat the main reaction flask to 80 °C. Using a syringe pump, add the boronate/base solution dropwise to the reaction mixture over a period of 2 hours.

  • Validation Checkpoint: Withdraw 10 µL aliquots at the 30, 60, and 90-minute marks. Dilute and analyze immediately via LC-MS. The chromatogram must show the unreacted boronic acid peak remaining below 5% relative to the product peak. If boronic acid begins to accumulate, decrease the syringe pump addition rate.

Step 4: Quench and Isolation
  • Action: Upon completion of the addition, stir for an additional 30 minutes. Cool the vessel to room temperature and open it to the atmosphere to intentionally oxidize and deactivate the palladium catalyst. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Sterically Hindered Biphenyl Synthesis

Welcome to the Advanced Cross-Coupling Support Center. Synthesizing sterically hindered biphenyls (di-ortho, tri-ortho, and tetra-ortho substituted) via the Suzuki-Miyaura reaction presents unique mechanistic bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. Synthesizing sterically hindered biphenyls (di-ortho, tri-ortho, and tetra-ortho substituted) via the Suzuki-Miyaura reaction presents unique mechanistic bottlenecks. Standard palladium catalysts often fail due to high activation energy barriers during the oxidative addition and reductive elimination steps. Furthermore, the sluggish rate of coupling in hindered systems allows competing side reactions—most notably protodeboronation and homocoupling—to dominate the catalytic cycle.

As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, self-validating protocols, and precise catalyst selection matrices to ensure your success in the lab.

Diagnostic Workflow: Catalyst Selection by Steric Demand

Before setting up your reaction, use the following logical matrix to determine the optimal catalyst system based on the steric crowding of your specific coupling partners.

CatalystSelection Start Assess Steric Hindrance (Ortho-substituents) DiOrtho Di-ortho (e.g., 2,6-disubstituted Ar-X) Start->DiOrtho TriOrtho Tri-ortho (2,6-Ar-X + 2-Ar-B(OH)2) Start->TriOrtho TetraOrtho Tetra-ortho (Both 2,6-disubstituted) Start->TetraOrtho SPhos SPhos Pd G3 / G4 High efficiency for electron-rich systems DiOrtho->SPhos Protodeboronation Protodeboronation Risk? (Electron-deficient Ar-B) DiOrtho->Protodeboronation XPhos XPhos Pd G3 / G4 Standard for tri-ortho and heteroaryls TriOrtho->XPhos TriOrtho->Protodeboronation PEPPSI PEPPSI-IPr / IPent Flexible steric bulk for extreme crowding TetraOrtho->PEPPSI FastActivation Use G4 Precatalysts Anhydrous Base (K3PO4) Lower Temp (40°C) Protodeboronation->FastActivation If Yes

Decision matrix for selecting Suzuki-Miyaura catalysts based on steric hindrance.

Mechanistic Troubleshooting & FAQs

Q1: Standard Pd(PPh₃)₄ fails to couple my 2,6-disubstituted aryl halide. Why, and what should I use instead? Causality & Solution: Tetrakis(triphenylphosphine)palladium(0) forms an 18-electron or 14-electron complex that struggles with the oxidative addition of sterically hindered substrates. For di- and tri-ortho substituted biphenyls, you need a catalyst that rapidly forms a highly reactive, 12-electron monoligated


 intermediate 1.
Recommendation: Switch to Buchwald dialkylbiarylphosphine ligands (e.g., SPhos or XPhos). Specifically, use Generation 3 (G3) or Generation 4 (G4) precatalysts. These precatalysts undergo rapid activation under mild conditions to form the active 

species without requiring the boronic acid to act as a reducing agent, thereby minimizing homocoupling and catalyst initialization periods .

Q2: I am synthesizing a tetra-ortho substituted biphenyl. Even XPhos Pd G4 is giving low yields. What is the next step? Causality & Solution: Tetra-ortho substitutions create immense steric crowding, raising the activation energy barrier for the transmetalation and reductive elimination steps. While Buchwald ligands are excellent, extremely hindered systems often benefit from N-Heterocyclic Carbene (NHC) ligands. Recommendation: Utilize PEPPSI-IPr or PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The NHC ligand provides "flexible steric bulk"—it is bulky enough to promote reductive elimination but flexible enough to accommodate the incoming bulky boronic acid during transmetalation 2.

Q3: My reaction yield is low, and LC-MS shows a massive Ar-H byproduct peak. How do I stop protodeboronation? Causality & Solution: The Ar-H peak indicates protodeboronation, where the C-B bond is cleaved by water/protons before transmetalation can occur 3. Paradoxically, while bulky phosphine ligands are required for hindered couplings, they can actually accelerate palladium-catalyzed protodeboronation by favoring a reactive post-transmetalation intermediate that undergoes facile C-B cleavage 4. Recommendation:

  • Accelerate Activation: Use G4 precatalysts to ensure the cross-coupling cycle outpaces the degradation pathway .

  • Reduce Water: Switch to anhydrous solvents (e.g., dry dioxane) and use anhydrous bases like

    
     or 
    
    
    
    instead of aqueous base solutions [[5]]().
  • Rigorous Degassing: Oxygen oxidizes the Pd(0) catalyst and phosphine ligands, leading to deactivation and increased side reactions. Use freeze-pump-thaw cycles [[6]]().

Catalyst & Ligand Selection Matrix

Use this quantitative summary to baseline your experimental design before optimization.

Steric HindranceSubstrate ExampleRecommended CatalystBaseSolventTemp (°C)Expected Yield
Non-hindered 4-chlorotoluene + phenylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ (aq)Toluene/EtOH80>90%
Di-ortho 2,6-dimethylbromobenzene + phenylboronic acidSPhos Pd G3 / G4K₃PO₄THF/H₂O40-6085-95%
Tri-ortho 2,6-dimethylbromobenzene + 2-methylphenylboronic acidXPhos Pd G4K₃PO₄Dioxane60-8075-90%
Tetra-ortho 2,6-dimethylbromobenzene + 2,6-dimethylphenylboronic acidPEPPSI-IPrCs₂CO₃Toluene80-10060-80%

Validated Standard Operating Procedures (SOPs)

The following methodologies are designed as self-validating systems. Do not skip the analytical checkpoints; they are the key to distinguishing between catalyst failure and substrate degradation.

SOP 1: Tri-ortho Biphenyl Synthesis using XPhos Pd G4

Causality Note: G4 precatalysts are utilized here because they feature a methylated biphenyl backbone, preventing the release of inhibitory carbazole byproducts seen in G3 catalysts, which is critical for sensitive tri-ortho systems.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): Inside a glovebox, weigh the 2,6-disubstituted aryl halide (1.0 eq), 2-substituted boronic acid (1.5 eq), anhydrous

    
     (2.0 eq), and XPhos Pd G4 (2 mol%) into an oven-dried Schlenk flask equipped with a stir bar.
    
  • Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl halide) via syringe.

  • Execution: Stir the reaction vigorously at 60°C.

  • Validation Checkpoint (t = 1 hour): Pull a 50 µL aliquot under positive argon flow. Quench with EtOAc/H₂O, extract the organic layer, and run LC-MS.

    • Expected Outcome: The ratio of Product (Ar-Ar) to Protodeboronation byproduct (Ar-H) should be >10:1.

    • Troubleshooting: If Ar-H > Ar-Ar, abort the reaction. Dry your

      
       in a vacuum oven at 120°C overnight, verify the integrity of your boronic acid, and re-run.
      
  • Workup: Once the aryl halide is consumed, cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

SOP 2: Tetra-ortho Biphenyl Synthesis using PEPPSI-IPr

Causality Note: PEPPSI-IPr is a Pd(II) precatalyst that requires in situ reduction. We use a larger excess of boronic acid because a small portion is sacrificed to reduce Pd(II) to the active Pd(0) species. The NHC ligand prevents palladium black precipitation at the high temperatures required for this coupling.

Step-by-Step Methodology:

  • Reagent Loading: In a glovebox, combine the 2,6-disubstituted aryl halide (1.0 eq), 2,6-disubstituted boronic acid (2.0 eq), anhydrous

    
     (3.0 eq), and PEPPSI-IPr (5 mol%) in a heavy-walled pressure vial.
    
  • Solvent: Add anhydrous, rigorously degassed Toluene (0.1 M). Seal the vial with a Teflon-lined crimp cap.

  • Execution: Heat the reaction block to 100°C and stir vigorously for 12–24 hours.

  • Validation Checkpoint (t = 4 hours): Cool the vial slightly, pull a micro-aliquot, and analyze via GC-MS.

    • Expected Outcome: Steady consumption of the aryl halide.

    • Troubleshooting: If the aryl halide remains completely unreacted but the boronic acid is depleted, the initial Pd(II) reduction step consumed too much boronic acid, or homocoupling occurred. Spike in an additional 0.5 eq of boronic acid.

  • Workup: Dilute with DCM, wash with water and brine, dry over

    
    , and purify via silica gel chromatography.
    

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications (Chemical Reviews) URL: 1

  • Title: G3 and G4 Buchwald Precatalysts Source: Sigma-Aldrich Technical Articles URL:

  • Title: Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Source: Organic-Chemistry.org URL: 2

  • Title: Technical Support Center: Managing Protodeborylation in Suzuki Reactions Source: Benchchem URL: 3

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: ACS Publications (Journal of the American Chemical Society) URL: 4

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: 5

  • Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions Source: Benchchem URL: 6

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 3-(3,4-Dimethoxyphenyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing residual palladium from 3-(3,4-Dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing residual palladium from 3-(3,4-Dimethoxyphenyl)phenol, a key intermediate in various synthetic pathways. Palladium-catalyzed reactions are powerful tools, but failure to remove the catalyst can compromise downstream chemistry, interfere with biological assays, and prevent drug candidates from meeting stringent regulatory limits, which often mandate levels below 10 ppm.[1][2]

This document provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind our recommendations to ensure you can confidently and efficiently purify your compound.

Frequently Asked Questions & Troubleshooting Guide
Q1: My final product of 3-(3,4-Dimethoxyphenyl)phenol has a dark gray or black coloration after work-up. What is the likely cause and my first step?

A1: Understanding the Problem and Initial Actions

A dark color in your isolated product is a strong indicator of precipitated palladium, often referred to as palladium black (Pd(0)). This typically occurs when the soluble palladium catalyst used in your reaction (e.g., from a Suzuki or Buchwald-Hartwig coupling) has been reduced to its zero-valent state. These fine, often colloidal, particles can be challenging to remove.

Your first and most straightforward course of action is a simple, cost-effective physical removal step.

Expert Insight: The causality here is the insolubility of Pd(0) in most organic solvents. Before employing more complex and expensive methods, it's crucial to remove this heterogeneous palladium. A simple filtration can dramatically reduce the palladium load, making subsequent scavenging steps more efficient.

Initial Protocol: Filtration through Celite A simple filtration through a pad of Celite® is often effective at trapping these insoluble palladium species.[3][4]

  • Preparation: Place a 1-2 cm thick pad of Celite® in a sintered glass funnel. Pre-wet the pad with the solvent you will use to dissolve your product.

  • Dissolution: Dissolve your crude 3-(3,4-Dimethoxyphenyl)phenol in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate).

  • Filtration: Pass the solution through the Celite® pad.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.

  • Analysis: Concentrate the filtrate and analyze a small sample for palladium content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the effectiveness of the filtration.[5][6]

Q2: I've filtered my product through Celite, but ICP-MS analysis shows palladium levels are still high (e.g., >100 ppm). What should I do next?

A2: Targeting Soluble Palladium with Scavengers

High palladium levels after filtration indicate that the residual catalyst is soluble in your organic solvent. This can be due to palladium complexed with your product, ligands, or existing as soluble Pd(II) species. To address this, you must use a metal scavenger—a material designed to selectively bind to palladium, allowing for its removal via filtration.[7][8][9]

The two most common and effective classes of scavengers for this purpose are Activated Carbon and Functionalized Silica Scavengers .

Logical Workflow for Scavenger Selection

The following diagram illustrates the decision-making process when initial filtration is insufficient.

Scavenger_Selection_Workflow Workflow: Post-Filtration Troubleshooting Start High Pd Levels (>100 ppm) After Celite Filtration Decision Is cost the primary driver and is some product loss acceptable? Start->Decision ActivatedCarbon Use Activated Carbon (Cost-Effective, Potential Yield Loss) Decision->ActivatedCarbon Yes SilicaScavenger Use Functionalized Silica Scavenger (High Efficiency, Higher Cost) Decision->SilicaScavenger No Analysis Analyze Pd Content via ICP-MS ActivatedCarbon->Analysis SilicaScavenger->Analysis End_Success Success: Pd < 10 ppm Analysis->End_Success Goal Met End_Fail Failure: Re-evaluate Scavenger Choice or Conditions Analysis->End_Fail Goal Not Met

Caption: Decision workflow for selecting a palladium scavenging method.

Q3: How do I choose the right functionalized silica scavenger for 3-(3,4-Dimethoxyphenyl)phenol?

A3: Scavenger Screening and Substrate Considerations

The choice of scavenger is critical and depends on the palladium's oxidation state and the nature of your product.[3] For phenolic compounds like 3-(3,4-Dimethoxyphenyl)phenol, the hydroxyl group can potentially chelate with Pd(II) species, making removal more difficult.

The most effective approach is to perform a small-scale screening of a few different scavengers to identify the most efficient one for your specific system.[10][11]

Common Functionalized Silica Scavengers:

Scavenger TypeFunctional GroupPrimary TargetKey Characteristics
Thiol-Based (e.g., SiliaMetS® Thiol, QuadraSil™ MP) -SHPd(0), Pd(II), Pt, Cu, Ag, HgHighly versatile and robust; strong affinity for soft metals based on HSAB principle.[1][12] The most common starting point.
DMT-Based (e.g., SiliaMetS® DMT) 2,4,6-Trimercaptotriazine (TMT)Ru, Hindered Pd ComplexesExcellent for challenging palladium complexes where sterics may be a factor.[12][13]
Amine-Based (e.g., SiliaMetS® Triamine) -NH₂, -NHRPd, Pt, Cr, W, ZnUseful for scavenging a different spectrum of metals; can be effective when thiol scavengers are not.[12]
Cysteine-Based (e.g., SiliaMetS® Cysteine) Amino acid cysteinePdThe amino and carboxylic acid groups can provide additional chelation sites, potentially improving efficiency.[12]

Expert Insight: Thiol-functionalized silica scavengers are the industry standard and the best starting point due to the strong affinity of sulfur for palladium.[14][15][16] We recommend starting with a thiol scavenger like SiliaMetS® Thiol or QuadraSil™ MP.

Experimental Workflow: Scavenger Screening

Scavenger_Screening Experimental Workflow: Scavenger Screening Start Crude Product Solution (Known Pd Concentration) Split Aliquot into 4 Vials Start->Split Vial1 Add Thiol Scavenger Split->Vial1 Vial2 Add DMT Scavenger Split->Vial2 Vial3 Add Amine Scavenger Split->Vial3 Vial4 Control (No Scavenger) Split->Vial4 Stir Stir all vials at RT or slight heat (e.g., 40°C) for 2-4 hours Vial1->Stir Vial2->Stir Vial3->Stir Vial4->Stir Filter Filter each sample Stir->Filter Analyze Analyze Filtrates by ICP-MS Filter->Analyze Compare Compare Pd Removal Efficiency Select Best Scavenger Analyze->Compare

Caption: Parallel workflow for efficient screening of palladium scavengers.

Q4: I'm losing a significant amount of my 3-(3,4-Dimethoxyphenyl)phenol during the scavenging process. How can I prevent this yield loss?

A4: Mitigating Non-Specific Adsorption

Product loss during scavenging is typically caused by non-specific binding of your compound to the scavenger material. This is a well-documented issue, particularly with activated carbon, which has a high surface area and can adsorb a wide range of organic molecules.[14][17]

Troubleshooting Steps to Minimize Yield Loss:

  • Reduce Scavenger Amount: You may be using an excessive amount of scavenger. While higher equivalents can speed up removal, they also increase the surface area available for non-specific binding. Try reducing the equivalents to the recommended 4-8 molar equivalents relative to the initial palladium loading.[12][17]

  • Switch Scavenger Type: If you are using activated carbon, switch to a functionalized silica scavenger. Silica scavengers are generally more selective and less prone to adsorbing the desired product.[7][15]

  • Optimize Solvent: The choice of solvent can influence non-specific binding. A more polar solvent may reduce the adsorption of your moderately polar product onto the scavenger.

  • Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it thoroughly with fresh solvent. Combine these washings with your main filtrate to recover any adsorbed product.[3]

  • Lower the Temperature: Perform the scavenging at room temperature instead of heating. While this may require a longer stirring time, it can reduce the extent of non-specific adsorption.

Validated Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon

This protocol is a cost-effective first-line treatment, best suited for situations where a minor loss of product yield is acceptable.

  • Dissolution: Dissolve the crude 3-(3,4-Dimethoxyphenyl)phenol in a suitable organic solvent (e.g., THF, Toluene).

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B). A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[17]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[14][17] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.

  • Washing: Wash the carbon/Celite pad thoroughly with fresh solvent to recover the product.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium.

Protocol 2: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol offers high efficiency and selectivity, making it ideal for purifying high-value pharmaceutical intermediates where minimizing product loss is critical.

  • Dissolution: Dissolve the crude 3-(3,4-Dimethoxyphenyl)phenol in a suitable solvent (e.g., THF, DCM, Acetonitrile) to a concentration of 10-50 mg/mL.[17]

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or QuadraSil™ MP). Use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[12][17]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) for 1-4 hours. Monitor the reaction by taking small aliquots over time to determine the optimal duration.

  • Filtration: Filter the mixture to remove the silica scavenger. Silica particles are generally easier to filter than activated carbon.

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze via ICP-MS to confirm palladium levels are within the acceptable range (<10 ppm).

References
  • Benchchem Technical Support Team. (2025). Application Notes and Protocols for Palladium Removal from a Suzuki Reaction using QuadraSil™ MP. Benchchem.
  • Antony, J. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Benchchem. (n.d.). How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product. Benchchem.
  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
  • Velocity Scientific Solutions. (n.d.). SiliaMetS. Velocity Scientific Solutions.
  • CatSci. (n.d.). Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Biotage. (n.d.).
  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Arbor Assays. (2017).
  • Welch, C. J. et al. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Benchchem. (n.d.). Removal of palladium catalyst from 2-(Furan-2-YL)phenol product. Benchchem.
  • Crudden, C. M. et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Palladium Catalysts in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • MacKinnon, S. et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • SiliCycle. (2014). Palladium Scavenging with SiliaMetS Thiol bulk. YouTube.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace.
  • Chmielarz, A. et al. (2023). Recovery of Pd(II)
  • Sigma-Aldrich. (n.d.). QuadraSil MP loading 1.0-1.5mmol/g 1225327-73-0. Sigma-Aldrich.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Sigma-Aldrich. (n.d.). QuadraSil MP loading 1.0-1.5mmol/g 1225327-73-0. Sigma-Aldrich.
  • Reaxa. (n.d.).
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calcul
  • Johnson Matthey. (n.d.). Quadrasil MP I: Silica metal scavenger.
  • How can i remove palladium Pd catalyst easily? (2015).
  • Process for removing phenolic hydroxyl group from phenolic compounds. (1972).
  • Benchchem. (n.d.).
  • Your trick to remove residual palladium. (2025). Reddit.

Sources

Optimization

Optimizing base and solvent conditions for biphenylol synthesis

Welcome to the technical support center for biphenylol synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing substituted biphenylols,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for biphenylol synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing substituted biphenylols, a critical scaffold in pharmaceuticals and functional materials. Here, we provide in-depth, field-proven insights into optimizing base and solvent conditions, troubleshooting common experimental hurdles, and ensuring reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for biphenylols?

The most prevalent and versatile method for synthesizing biphenylols and their derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a base.[3] Its popularity stems from mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2][4]

Alternative methods include the Ullmann condensation, which involves a copper-catalyzed reaction, typically requiring higher temperatures and more specific substrates.[5][6] For specific isomers, other routes like the Fries rearrangement of phenolic esters or direct alkaline hydrolysis of biphenylsulfonic acids can also be employed.[7][8]

Q2: Why is the choice of base so critical in the Suzuki-Miyaura coupling for biphenylol synthesis?

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound.[9] It reacts with the boronic acid to form a more nucleophilic borate anion [RB(OH)₃]⁻, which facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[10][11] Additionally, the base is involved in the formation of the active palladium complex and accelerates the final reductive elimination step.[3] An inappropriate choice of base can lead to slow or incomplete reactions, decomposition of starting materials, or promotion of side reactions.

Q3: How does the solvent system impact the reaction outcome?

Solvents are not merely inert media; they actively influence the reaction's rate, selectivity, and overall success.[12] Key roles of the solvent include:

  • Solubility: Ensuring all reactants (aryl halide, boronic acid, base, and catalyst) are sufficiently soluble.

  • Catalyst Activation & Stability: Solvents can coordinate with and stabilize the palladium catalyst, influencing its activity and longevity.[4]

  • Modulating Reactivity: The polarity of the solvent can affect the rate of key steps like oxidative addition and can even alter the active catalytic species, sometimes leading to unexpected selectivity.[13][14][15]

  • Influence on Base: The solvent system can impact the solubility and strength of the base, thereby affecting the formation of the active borate species.

Q4: I'm getting significant homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl, is a common side reaction.[16] It is often promoted by:

  • Presence of Oxygen: Trace oxygen can facilitate the oxidative homocoupling pathway. Thoroughly degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical.[17]

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling over the desired cross-coupling.[16]

  • Suboptimal Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can increase the likelihood of self-coupling.

To minimize this, ensure rigorous inert atmosphere techniques, optimize the reaction temperature, and consider the slow addition of the boronic acid to the reaction mixture.[16]

Q5: Should I use a hydroxyphenyl boronic acid directly or a protected version?

While using a hydroxyphenyl boronic acid is more atom-economical, the free hydroxyl group can sometimes interfere with the reaction. The phenolic proton is acidic and can react with the base, potentially complicating the stoichiometry. Furthermore, the hydroxyl group can coordinate to the palladium center, which may inhibit catalytic activity.

Using a protected phenol (e.g., as a methoxy or benzyloxy ether) can circumvent these issues, often leading to cleaner reactions and higher yields. The protecting group can then be removed in a subsequent step.[18] The choice often depends on the specific substrates and the robustness of the catalytic system. For many modern, highly active catalyst systems, direct coupling with the unprotected phenol is feasible and preferred.

Troubleshooting Guide: Common Issues in Biphenylol Synthesis

This guide provides a systematic approach to identifying and resolving common experimental challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive Catalyst: The palladium catalyst has decomposed (often visible as black precipitate).Incorrect Base: The chosen base is too weak or insoluble in the reaction medium.Poor Reagent Quality: Starting materials or solvents contain impurities (especially water or oxygen).[4][19]Low Reaction Temperature: The activation energy for a key step (e.g., oxidative addition) is not being met.- Use a fresh, active catalyst or a more robust ligand.- Screen a variety of bases with different strengths and solubilities (see table below).[19]- Use anhydrous, degassed solvents and high-purity starting materials.- Incrementally increase the reaction temperature while monitoring for product formation and side reactions.[20]
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Oxygen Contamination: Promotes oxidative homocoupling of the boronic acid.[17]Excess Base or Water: Can lead to protodeboronation, where the boronic acid is replaced by a hydrogen atom.[21]Suboptimal Temperature: Higher temperatures can sometimes favor side reactions.[16]- Ensure the reaction setup is completely purged with an inert gas (Ar or N₂). Use properly degassed solvents.- Use anhydrous solvents and reagents. Consider a milder or two-phase base system.- Optimize the reaction temperature; sometimes a lower temperature for a longer duration gives a cleaner profile.
Incomplete Reaction Poor Solubility: One or more components are not fully dissolved, limiting reaction rates.Insufficient Base: The amount of base is not enough to drive the reaction to completion.Catalyst Deactivation: The catalyst loses activity over the course of the reaction.- Choose a solvent system that effectively dissolves all reactants. For non-polar solvents like toluene, adding a co-solvent like water or ethanol can help dissolve the base.[17]- Increase the stoichiometry of the base (typically 2-3 equivalents).- Increase catalyst loading or use a more stable ligand to prevent decomposition.
Difficulty in Purification Persistent Impurities: Side products have similar polarity to the desired biphenylol.Oily Product: The crude product fails to crystallize due to impurities.[22]Work-up Issues: Formation of emulsions during extraction.- For phenolic products, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., NaHCO₃ or a dilute NaOH solution) to extract the phenol into the aqueous layer. Re-acidification of the aqueous layer will precipitate the product.[23]- Attempt recrystallization from a different solvent system or use column chromatography with a carefully optimized mobile phase.[24]

In-Depth Guide 1: Selecting the Optimal Base

The base is arguably the most critical variable to optimize. An ideal base should be strong enough to form the borate complex but not so strong that it causes hydrolysis of sensitive functional groups or catalyst degradation.

Comparison of Common Bases in Suzuki-Miyaura Coupling
Base Strength Typical Solvents Advantages Disadvantages
K₂CO₃ / Na₂CO₃ ModerateToluene/Water, DMF, Dioxane/WaterInexpensive, widely applicable, effective in aqueous/organic mixtures.[2][25]Can be less effective for sterically hindered or electron-poor substrates.
Cs₂CO₃ StrongToluene, Dioxane, THFHighly effective for challenging couplings, often improves yields where other bases fail.More expensive, hygroscopic.
K₃PO₄ StrongToluene, Dioxane, THFExcellent for coupling with aryl chlorides and sterically demanding substrates.Can be less soluble in some organic solvents.
Organic Bases (e.g., Et₃N) WeakDMF, THFMild, useful for substrates with base-sensitive functional groups.Often less effective than inorganic bases for the primary catalytic cycle.
Fluoride Sources (e.g., KF, CsF) SpecialTHF, TolueneCan activate boronic acids without being strongly basic, useful for base-labile groups.[9]Can sometimes be less efficient than carbonate or phosphate bases.
Decision Workflow for Base Selection

This diagram provides a logical pathway for selecting a base for your biphenylol synthesis.

Base_Selection_Workflow Start Start: Define Substrates (Aryl Halide & Boronic Acid) D Are there any base-sensitive functional groups? Start->D A Are substrates sterically hindered or electron-deficient? B Use a strong base: K₃PO₄ or Cs₂CO₃ A->B Yes C Start with a standard base: K₂CO₃ or Na₂CO₃ A->C No F Is the reaction sluggish or yield low? B->F C->F D->A No E Consider a milder base: KF or an organic base (Et₃N) D->E Yes E->F G Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvent systems. F->G Yes H Proceed with Optimization F->H No G->H

Caption: A decision tree for selecting an appropriate base.

In-Depth Guide 2: Choosing the Right Solvent System

The choice of solvent can dramatically alter reaction kinetics and product distribution. Polarity, coordinating ability, and boiling point are all critical parameters.

Comparison of Common Solvents for Suzuki-Miyaura Coupling
Solvent Properties Typical Use Cases Considerations
Toluene Non-polar, high boiling pointGeneral purpose, often used with a co-solvent like water or ethanol to dissolve the inorganic base.Good for higher temperature reactions. The two-phase system can sometimes be advantageous.
Tetrahydrofuran (THF) Polar aprotic, moderate boiling pointGood solvating power for many organic substrates and catalysts.[4]Can form peroxides upon storage. Lower boiling point limits reaction temperature.
Dioxane Polar aprotic, high boiling pointSimilar to THF but allows for higher reaction temperatures. Often used with water.Can form peroxides. Higher boiling point can be beneficial.
N,N-Dimethylformamide (DMF) Polar aprotic, high boiling pointExcellent solvating power for salts and polar compounds.[13]Can be difficult to remove during work-up. Can decompose at high temperatures. Often used in challenging couplings.[26]
N-Methyl-2-pyrrolidone (NMP) Polar aprotic, very high boiling pointUsed for particularly difficult or electron-poor couplings that require high temperatures.[26]High boiling point makes it very difficult to remove.
Water Polar proticOften used as a co-solvent with Toluene, Dioxane, or THF to dissolve inorganic bases.[2] Can accelerate the reaction.Can promote protodeboronation if conditions are not optimized.

A Note on Solvent Quality: The purity of the solvent is paramount. Trace impurities, such as precursors from the solvent manufacturing process, can act as catalyst poisons and significantly decrease reaction conversion.[4] Always use high-purity, dry, and (for cross-coupling) degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 4-Hydroxybiphenyl

This protocol is a general starting point and may require optimization for specific substrates.[21]

Materials:

  • 4-Bromophenol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (2-4 mol% relative to Pd)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture), degassed

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromophenol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, dissolve the Pd(OAc)₂ and ligand in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-hydroxybiphenyl.[22]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Prepare & Add Catalyst Solution C->D E Heat to Optimized Temperature D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography or Recrystallization) I->J K Characterize Final Product J->K

Caption: A typical experimental workflow for biphenylol synthesis.

References

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Reich, T. E., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Biscoe, M. R., et al. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Perrier, D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • Biscoe, M. R., et al. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Ji-wen, C. (2007). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. Semantic Scholar.
  • PrepChem.com. (n.d.). Synthesis of 4,4'-dihydroxybiphenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
  • Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
  • Furer, M. A., et al. (2023). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction. Retrieved from [Link]

  • Wang, X., et al. (2011). Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid.
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis, from. (n.d.).
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). National Research Tomsk Polytechnic University.
  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Hernández-Negrín, E., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.
  • Google Patents. (n.d.). EP1220823B1 - Process for the synthesis of 2-hydroxyphenyl alkyl ketones.
  • ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. Retrieved from [Link]

  • Google Patents. (n.d.). EP0013436B1 - Process for preparing p,p'-biphenol of high purity.
  • Woo, C. H., et al. (2012). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Bioorganic & Medicinal Chemistry.
  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction (biphenyl formation )
  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 3-(3,4-Dimethoxyphenyl)phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(3,4-Dimethoxyphenyl)phenol, a key intermediate in various synthet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(3,4-Dimethoxyphenyl)phenol, a key intermediate in various synthetic pathways. Drawing from established chemical principles and field-proven experience, this document offers troubleshooting advice and detailed protocols to streamline your purification workflow, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers commonly encounter when planning the purification of 3-(3,4-Dimethoxyphenyl)phenol, particularly after a Suzuki-Miyaura cross-coupling reaction.

Q1: What is the general purification strategy after synthesizing 3-(3,4-Dimethoxyphenyl)phenol via a Suzuki coupling?

A typical purification workflow involves three main stages:

  • Aqueous Work-up/Liquid-Liquid Extraction (LLE): This initial step removes inorganic salts, the base catalyst, and highly polar impurities. Leveraging the acidic nature of the phenolic product (pKa ≈ 10.08), an acid-base extraction can effectively separate it from non-acidic organic byproducts.[1][2]

  • Silica Gel Column Chromatography: This is the primary method for separating the target compound from structurally similar organic impurities, such as unreacted starting materials and homocoupling byproducts.[3]

  • Recrystallization: As the final step, recrystallization is used to achieve high purity, yielding a crystalline solid product suitable for downstream applications.[4][5]

Q2: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis?

The impurity profile can vary, but common byproducts from a Suzuki coupling of 3-halophenol and 3,4-dimethoxyphenylboronic acid include:

  • Unreacted Starting Materials: Residual 3-halophenol and 3,4-dimethoxyphenylboronic acid.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (e.g., 3,3',4,4'-tetramethoxybiphenyl) or two molecules of the aryl halide.[6]

  • Protodeboronation/Dehalogenation Byproducts: The boronic acid can be converted to 1,2-dimethoxybenzene, and the aryl halide can be reduced to phenol.[6]

  • Catalyst Residues: Residual palladium catalyst, which can often be removed during chromatography.

Q3: My post-reaction mixture is a complex, dark slurry. Where do I begin the purification process?

A dark, heterogeneous mixture is common. The first step is to perform a preliminary filtration and extraction.

  • Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Filter: Filter the mixture through a pad of Celite® or silica gel to remove the solid palladium catalyst and other insoluble materials. Wash the pad with fresh solvent.

  • Proceed to Extraction: The resulting organic solution is now ready for a comprehensive liquid-liquid extraction procedure as detailed in our protocols. This will begin the process of separating the organic components from water-soluble salts.

Q4: How can I effectively monitor the separation and purity of my compound throughout the process?

Thin-Layer Chromatography (TLC) is an indispensable tool.

  • During Extraction: Spot the organic layer on a TLC plate before and after each aqueous wash to confirm the removal of impurities.

  • During Chromatography: Run TLC on the collected fractions to identify which ones contain your pure product. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

  • Final Purity Check: After the final purification step, purity should be confirmed by more rigorous methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[7][8] The reported melting point for 3,4-Dimethoxyphenol is 79-82 °C.[1][9]

Section 2: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful first step but can present challenges. This guide addresses common issues.[10]

Q: I'm performing a basic wash with NaOH to extract my phenol, but an emulsion has formed. How can I resolve this?

A: Emulsion formation is common when shaking two immiscible phases too vigorously, especially when salts are present.

  • Causality: The phenolate salt formed can act as a surfactant, stabilizing the emulsion.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. The layers may separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.[11]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

Q: After the basic wash and re-acidification, my product yield is very low. Where did my product go?

A: Product loss during acid-base extraction can occur for several reasons.

  • Causality & Solutions:

    • Incomplete Extraction: The phenol may not have been fully deprotonated and extracted into the aqueous layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) by testing with pH paper. Repeat the basic extraction 2-3 times to ensure complete transfer.[10]

    • Incomplete Re-acidification: After extraction, the aqueous layer containing the phenolate must be acidified to a pH of ~2-3 to fully protonate the phenolate back to the neutral phenol, causing it to precipitate or be extractable into a fresh organic layer.

    • Product Solubility: 3-(3,4-Dimethoxyphenyl)phenol has some water solubility.[1][12] After re-acidifying the aqueous layer, ensure you extract thoroughly with an organic solvent (e.g., ethyl acetate, 3x) to recover all of the product.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is critical for separating structurally similar impurities.[13]

Q: My compound is streaking badly on the column and TLC plate. How can I achieve sharp bands?

A: Streaking or "tailing" is a common issue with polar compounds like phenols on silica gel.

  • Causality: This is often caused by strong, non-ideal interactions between the acidic phenol group and the slightly acidic silica gel stationary phase. Degradation on the silica surface can also be a factor.[14]

  • Solutions:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a polar modifier to your eluent. For acidic compounds like phenols, adding a small amount of acetic or formic acid can improve peak shape by competing for the active sites on the silica gel.[14]

    • Check Sample Load: Overloading the column is a frequent cause of poor separation and band broadening. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. Reversed-phase (C18) chromatography, where polar compounds elute first, is another excellent option.[14]

Q: I can't find a solvent system that separates my product from a persistent impurity. What should I do?

A: Achieving separation between compounds with similar polarities requires careful optimization.

  • Causality: If an impurity has a very similar Rf value to your product on TLC across multiple solvent systems, a single-solvent-system isocratic elution may not be sufficient.

  • Solutions:

    • Solvent System Screening: Test a variety of solvent systems with different polarities and selectivities. For example, compare an ethyl acetate/hexane system with a dichloromethane/methanol system.

    • Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase during the run. This can help resolve compounds that are close together.[13]

    • Re-evaluate the Impurity: Try to identify the impurity. If it is a homocoupled byproduct, it will likely be less polar or more symmetrical than your product, which can be exploited for separation.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is the final step to achieve analytical purity.[15]

Q: My compound "oils out" instead of forming crystals when the solution cools. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the solute (m.p. 79-82 °C) or if the solution is cooled too rapidly.[1][9]

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling encourages oiling out.[16]

    • Add More Solvent: The concentration of the solute may be too high. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly again.

    • Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly.

Q: After cooling, no crystals have formed. What can I do to induce crystallization?

A: Sometimes a supersaturated solution needs a nudge to begin crystallization.

  • Causality: The formation of the first crystal nucleus can be kinetically slow.

  • Solutions:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[15]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Temperature: Cool the solution in an ice bath or even a freezer for a short period. This further decreases the solubility of the compound.[17]

Section 5: Detailed Experimental Protocols

Protocol 1: Post-Suzuki Reaction Work-up via Acid-Base Extraction

This protocol is designed to separate the acidic phenolic product from neutral organic impurities and water-soluble components.

  • Initial Quench & Filtration:

    • Cool the reaction mixture to room temperature.

    • Dilute with 100 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 50 mL of ethyl acetate.

  • Combine & Wash:

    • Combine the filtrates in a separatory funnel.

    • Wash the organic layer with 100 mL of water, followed by 100 mL of saturated brine solution to remove bulk water-soluble materials.

  • Basic Extraction:

    • Extract the organic layer with 1 M sodium hydroxide (NaOH) solution (3 x 75 mL). Shake gently to avoid emulsions.

    • Expert Insight: The phenolic product will be deprotonated and move into the aqueous (NaOH) layer as a sodium salt. Neutral impurities (homocoupled byproducts, 1,2-dimethoxybenzene) will remain in the organic layer.

    • Combine the aqueous layers.

  • Re-acidification and Product Recovery:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3 (test with pH paper). The product should precipitate or make the solution cloudy.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Run TLC plates using different ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Final Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the product from chromatography into several test tubes.

    • Test different solvents (e.g., isopropanol, ethanol/water, toluene, ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.[4][16]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[15]

  • Cooling & Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]

    • Allow the crystals to dry completely under vacuum or in a desiccator.

Section 6: Data Summaries & Visualizations

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Notes
3-(3,4-Dimethoxyphenyl)phenol 154.16[18][19]79-82[1][9]167 (at 14 mmHg)[1][9]Soluble in water; slightly soluble in methanol, chloroform.[1][12]
3-Bromophenol173.0132-35236Slightly soluble in water; soluble in ethanol, ether.
3,4-Dimethoxyphenylboronic acid181.98258-263N/AGenerally soluble in polar organic solvents.
1,2-Dimethoxybenzene (Veratrole)138.1622-23206-207Insoluble in water; soluble in organic solvents.
Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from the crude reaction mixture to the final pure product.

G cluster_0 Post-Reaction cluster_1 Initial Work-up cluster_2 Purification cluster_3 Final Product & Analysis Crude Crude Reaction Mixture Filter Filter through Celite® Crude->Filter Dilute w/ Solvent LLE Liquid-Liquid Extraction (Acid-Base) Filter->LLE Chromo Column Chromatography LLE->Chromo Crude Organic Product Recrystal Recrystallization Chromo->Recrystal Partially Pure Product Pure Pure Crystalline Product Recrystal->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the purification of 3-(3,4-Dimethoxyphenyl)phenol.

Diagram 2: Logic of Acid-Base Extraction

This diagram details the separation of components based on their acidic or neutral properties.

G cluster_0 Basic Extraction Step cluster_1 Organic Phase cluster_2 Aqueous Phase start Crude Organic Mixture (in Ethyl Acetate) wash_naoh Extract with 1M NaOH (aq) start->wash_naoh organic_layer Ethyl Acetate Layer Contains: - Neutral Byproducts - Homocoupled Impurities wash_naoh->organic_layer Separated aqueous_layer Aqueous Layer (Basic) Contains: - Sodium Phenolate Salt wash_naoh->aqueous_layer Separated acidify Acidify with HCl (aq) aqueous_layer->acidify final_product Precipitated/Extractable 3-(3,4-Dimethoxyphenyl)phenol acidify->final_product

Caption: Decision logic for separation using acid-base liquid-liquid extraction.

Section 7: References

  • BenchChem. (n.d.). Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds. Retrieved from BenchChem website.

  • Pérez-Jiménez, J., & Torres, J. L. (2011). Extraction techniques for the determination of phenolic compounds in food. SciSpace.

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from Biotage website.

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009080338A1 - Purification of phenol. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 3,4-Dimethoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 3,4-dimethoxy-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,4-dimethoxyphenol. Retrieved from [Link]

  • PMC. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3,4-Dimethoxyphenyl)-2-propenal. PubChem Compound Database. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). Column chromatography purification tips for polar acetanilide compounds. Retrieved from BenchChem website.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 3,4-Dimethoxyphenyl Derivatives in Pharmaceutical Intermediate Synthesis. Retrieved from BenchChem website.

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Frontiers. (2022, November 13). Simultaneous extraction and preliminary purification of polyphenols from grape pomace using an aqueous two-phase system exposed to ultrasound irradiation. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from

  • Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them. Retrieved from

  • Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki biaryl coupling reaction. Retrieved from [Link]

  • Dergipark. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • AFIT Scholar. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Scribd. (n.d.). Wa0004 - Separation of Phenol from an Organic Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues during 3-(3,4-Dimethoxyphenyl)phenol workup

Technical Brief: The Compound & The Challenge Compound: 3-(3,4-Dimethoxyphenyl)phenol Chemotype: Lipophilic Biaryl Phenol Physicochemical Profile: Acidic Handle: Phenolic hydroxyl ( ). Lipophilic Core: Biaryl scaffold wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: The Compound & The Challenge

Compound: 3-(3,4-Dimethoxyphenyl)phenol Chemotype: Lipophilic Biaryl Phenol Physicochemical Profile:

  • Acidic Handle: Phenolic hydroxyl (

    
    ).
    
  • Lipophilic Core: Biaryl scaffold with two methoxy groups.

  • Solubility Paradox: While the phenolic proton allows for deprotonation, the resulting phenolate anion is often bulky and lipophilic. Unlike simple phenolates, the sodium salt of this biaryl often exhibits poor solubility in cold aqueous NaOH , leading to the formation of a "third phase" (oiling out) or stable emulsions during standard acid-base extractions.

This guide addresses the specific hydrodynamic and solubility failures encountered when applying standard "textbook" phenol workups to this lipophilic analog.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I attempted a standard 1M NaOH extraction to remove non-acidic impurities, but a rag layer/third phase formed. Why?

Diagnosis: You are encountering the "Lipophilic Salt Limit." The sodium salt of 3-(3,4-Dimethoxyphenyl)phenol is amphiphilic. It has a charged head (phenolate) and a large greasy tail (dimethoxybiaryl). In high ionic strength environments (like 1M NaOH), the "salting-out" effect forces this large salt out of the aqueous phase, but it is too polar to return to the organic phase. It sits at the interface as a gum or oil.

The Fix:

  • Lower Ionic Strength: Switch from 1M NaOH to 0.5M or 0.2M NaOH .

  • Add a Co-Solvent: Add 5–10% Methanol to the aqueous base layer. This increases the solubility of the lipophilic phenolate in the aqueous phase without significantly dissolving non-polar impurities.

  • Temperature: Warm the biphasic mixture slightly (35–40°C) to dissolve the salt, then separate the layers while warm.

Q2: Upon re-acidification of the basic extract, my product oiled out as a sticky gum instead of precipitating as a solid. How do I recover it?

Diagnosis: The "Oiling Out" phenomenon occurs when the product precipitates at a temperature above its effective melting point in the solvent mixture, or when impurities prevent crystal lattice formation.

The Fix:

  • Seeding: If you have any solid product from a previous batch, add a seed crystal immediately as the oil forms.

  • The "Dual-Phase" Acidification: Do not acidify the aqueous layer in isolation. Add fresh organic solvent (e.g., Ethyl Acetate or DCM) before adding the acid. As the phenol is regenerated by the acid, it will immediately partition into the clean organic layer rather than crashing out as an oil in water.

  • Solvent Swap: If you must precipitate from water, ensure the mixture is cooled to 0°C and stir vigorously for 1–2 hours. The oil often solidifies (amorphous to crystalline transition) over time.

Q3: I see black specks in my final product after Suzuki coupling. Is this Pd? How do I remove it without column chromatography?

Diagnosis: Yes, this is Palladium black. Biaryl phenols can coordinate Pd species, making them hard to wash away.

The Fix:

  • The Cysteine Wash: After your organic extraction (and before drying), wash the organic layer with a 0.5M aqueous L-Cysteine solution (pH adjusted to ~7-8). L-Cysteine has a high affinity for Pd and pulls it into the aqueous phase.

  • Solid Scavengers: Add a silica-based scavenger (e.g., SiliaMetS® Thiol) to the organic solution, stir for 30 mins, and filter. This is often more effective than charcoal, which can adsorb your product.

Part 2: Optimized Workup Protocol

This protocol is designed to bypass the solubility issues inherent to lipophilic biaryls.

Method: The "Dual-pH Swing" Extraction with Co-Solvent Assist

Prerequisites:

  • Crude reaction mixture (e.g., from Suzuki coupling in Dioxane/Water).

  • Solvents: Ethyl Acetate (EtOAc), 0.5M NaOH, 1M HCl, Brine.

Step-by-Step:

  • Initial Partition:

    • Dilute crude mixture with EtOAc.

    • Wash with water to remove bulk inorganic salts and polar reaction solvents (dioxane/DMF).

    • Critical: If an emulsion forms here, add a small amount of saturated brine .

  • The "Assisted" Base Extraction (Targeting the Phenol):

    • Extract the organic layer with 0.5M NaOH containing 5% Methanol .

    • Why? The methanol prevents the lipophilic sodium phenolate from oiling out at the interface.

    • Repeat 2x. Combine aqueous basic layers.[1]

    • Check: The product is now in the Aqueous Phase . Impurities (unreacted bromide, bis-aryls) are in the Organic Phase.

  • The "Extractive" Acidification (Recovery):

    • Do NOT simply add acid to the aqueous flask.

    • Place the basic aqueous solution back into the separatory funnel.

    • Layer fresh EtOAc on top.

    • Add 1M HCl dropwise while shaking until the aqueous pH < 2.

    • Mechanism:[2][3][4] As the phenolate is protonated, it instantly dissolves into the top EtOAc layer, preventing the formation of a sticky solid/gum.

  • Final Polish:

    • Separate the organic layer.[1][5][6][7]

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for handling solubility issues during the workup.

WorkupLogic Start Crude Reaction Mixture (3-(3,4-Dimethoxyphenyl)phenol) Partition Partition: EtOAc / Water Start->Partition Emulsion Emulsion Formed? Partition->Emulsion BreakEmulsion Add Brine or Filter thru Celite Emulsion->BreakEmulsion Yes BaseExtract Extract with Base (Targeting Phenol) Emulsion->BaseExtract No BreakEmulsion->BaseExtract PrecipIssue Precipitate/Rag Layer at Interface? BaseExtract->PrecipIssue FixPrecip Add 5-10% MeOH to Aqueous Use Dilute Base (0.5M) PrecipIssue->FixPrecip Yes (Lipophilic Salt) SepLayers Separate Layers PrecipIssue->SepLayers No FixPrecip->SepLayers OrgLayer Organic Layer: Neutral Impurities SepLayers->OrgLayer Discard AqLayer Aqueous Layer: Product (Phenolate) SepLayers->AqLayer Keep Acidification Acidification Strategy AqLayer->Acidification DirectAcid Direct Acid Addition (Risk: Oiling Out) Acidification->DirectAcid Standard ExtractiveAcid Extractive Acidification (Add EtOAc, then HCl) Acidification->ExtractiveAcid Recommended FinalProduct Pure Product in EtOAc DirectAcid->FinalProduct May require recrystallization ExtractiveAcid->FinalProduct

Caption: Decision tree for overcoming phase separation and solubility issues during biaryl phenol workup.

Part 4: Solvent Compatibility Data

Choosing the right solvent is critical for the "Extractive Acidification" step.

SolventSolubility of ProductWater MiscibilityRecommendation
Ethyl Acetate (EtOAc) HighLowPreferred. Good partitioning, easy to remove.
Dichloromethane (DCM) Very HighNegligibleAlternative. Use if product is very lipophilic. Warning: Bottom layer, harder to see interface rag.
Diethyl Ether ModerateLowAvoid. Often dissolves too much water; flammability risk.
Toluene ModerateNegligibleSpecific Use. Good for recrystallization, but poor for initial extraction of polar phenols.
MTBE HighLowExcellent. Forms clean layers, less emulsion-prone than EtOAc.

References

  • Suzuki-Miyaura Coupling of Phenols

    • Title: An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols.[8]

    • Source: University of Cambridge / Chemical Science.
    • URL:[Link]

  • General Phenol Extraction Protocols

    • Title: Organic Acid-Base Extractions.[1][5]

    • Source: Chemistry Steps.[1][3][5][8][9]

    • URL:[Link]

  • Palladium Removal Strategies: Title: Removal of Palladium from Organic Reaction Mixtures. Source: Sigma-Aldrich (Merck) Technical Guides.
  • Properties of Dimethoxyphenols

    • Title: 3,4-Dimethoxyphenol Product Information.[1][5][9][10][11][12]

    • Source: PubChem / NIH.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 3-(3,4-Dimethoxyphenyl)phenol Production

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(3,4-Dimethoxyphenyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(3,4-Dimethoxyphenyl)phenol , a critical biphenyl intermediate.

Synthesizing this electron-rich biaryl compound relies heavily on the Suzuki-Miyaura cross-coupling reaction. While high-yielding at the bench scale, transitioning this palladium-catalyzed process to pilot-plant reactors introduces severe thermodynamic, mass transfer, and purification bottlenecks [1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure a robust, scalable, and pharmaceutically compliant manufacturing process.

I. Frequently Asked Questions (FAQs): Core Scale-Up Challenges

Q1: Why does my Suzuki-Miyaura coupling stall or show incomplete conversion when moving from a laboratory flask to a multi-liter reactor? The Causality: At the bench scale, high surface-area-to-volume ratios ensure rapid heat transfer and efficient mixing of the biphasic aqueous/organic system. In multi-liter reactors, poor mixing leads to mass transfer limitations at the solvent interface. Furthermore, large-scale reagent charging is highly susceptible to trace oxygen ingress. Oxygen rapidly oxidizes the active, electron-rich Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle before oxidative addition can occur[1]. The Solution: Implement high-shear pitched-blade impellers to maximize the interfacial area between the aqueous base and the organic solvent. Prior to adding the palladium catalyst, strictly mandate a subsurface nitrogen or argon sparging protocol for all solvents to displace dissolved oxygen.

Q2: I am observing high levels of protodeboronation and homocoupling impurities. How can I suppress these side reactions? The Causality: Protodeboronation is a base-catalyzed, temperature-dependent degradation of your starting material, (3,4-dimethoxyphenyl)boronic acid. During scale-up, the extended heating and cooling times of large reactors expose the boronic acid to thermal stress for longer durations. If the boronic acid degrades, the resulting stoichiometric imbalance forces the remaining aryl halide to undergo homocoupling (dimerization) [4]. The Solution: Transition from a batch-charge to a continuous-dosing strategy. Dose the aqueous base (e.g., K₂CO₃) slowly into the reactor only after the reaction mixture has reached the target operating temperature (e.g., 85 °C). Alternatively, substitute the free boronic acid with a more thermally stable pinacol ester derivative.

Q3: What is the most reliable method to reduce residual palladium to meet pharmaceutical specifications (< 10 ppm) without sacrificing product yield? The Causality: Palladium complexes strongly coordinate to the electron-rich pi-system and the phenolic oxygen of 3-(3,4-Dimethoxyphenyl)phenol. Standard crystallization is insufficient because the Pd-product complex often co-precipitates, trapping the heavy metal within the crystal lattice [3]. The Solution: A multi-stage remediation strategy is required. First, utilize a thermal aqueous sodium bisulfite (NaHSO₃) wash to form water-soluble Pd-bisulfite complexes. Follow this with a solid-phase scavenger, such as trimercaptotriazine (TMT)-functionalized silica. The sulfur atoms in TMT have a high covalent affinity for soft transition metals, effectively stripping the remaining palladium from the product [2].

II. Mechanistic Failure Points in Scale-Up

The following diagram maps the catalytic cycle of the Suzuki-Miyaura coupling, specifically isolating the thermodynamic and environmental vulnerabilities encountered during pilot-scale manufacturing.

MechanisticPathway Pd_Pre Pd(II) Pre-catalyst Pd_0 Active Pd(0) Species Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition (3-Bromophenol) Pd_0->Ox_Add Transmet Transmetalation (Boronic Acid) Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_0 Regeneration Product 3-(3,4-Dimethoxyphenyl)phenol Red_Elim->Product Fail_O2 Scale-up Risk: O2 Ingress Stalls Cycle Fail_O2->Pd_0 Fail_Heat Scale-up Risk: Thermal Protodeboronation Fail_Heat->Transmet

Mechanistic pathway of the Suzuki-Miyaura coupling highlighting critical scale-up failure points.

III. Step-by-Step Troubleshooting Protocols

Protocol A: Optimized Biphasic Cross-Coupling at Kilogram Scale

This protocol establishes a self-validating workflow to prevent oxygen poisoning and thermal degradation during the synthesis of 3-(3,4-Dimethoxyphenyl)phenol.

  • Solvent Preparation & Degassing: Charge the reactor with 2-Methyltetrahydrofuran (2-MeTHF) and Purified Water (4:1 v/v ratio). Initiate subsurface nitrogen sparging for a minimum of 45 minutes. Self-Validation: Use a dissolved oxygen (DO) probe to confirm O₂ levels are below 0.5 ppm before proceeding.

  • Substrate Charging: Add 3-bromophenol (1.0 eq) and (3,4-dimethoxyphenyl)boronic acid (1.05 eq). The 5% excess compensates for unavoidable baseline protodeboronation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.2 mol%). Maintain a continuous nitrogen sweep across the reactor headspace.

  • Controlled Base Dosing: Heat the reactor to 80 °C. Once at temperature, continuously dose a 2M aqueous K₂CO₃ solution (2.0 eq) over 2 hours. Causality: Dosing the base only at the reaction temperature ensures that transmetalation outpaces the base-catalyzed degradation of the boronic acid.

  • Reaction Monitoring: Sample the organic phase every 60 minutes. Self-Validation: The reaction is deemed complete when HPLC analysis confirms < 0.5% area of 3-bromophenol remaining.

Protocol B: Multi-Stage Palladium Remediation

Achieving < 10 ppm palladium requires exploiting both thermodynamic solubility and covalent scavenging [2] [3].

  • Aqueous Bisulfite Wash: To the crude organic phase (containing ~5000 ppm Pd), add an equal volume of 20% w/w aqueous NaHSO₃.

  • Thermal Agitation: Heat the biphasic mixture to 60 °C and agitate at >300 rpm for 2 hours. Causality: Elevated temperatures increase the dissociation kinetics of Pd from the phenolic product, allowing the highly water-soluble [Pd(SO₃)₂]²⁻ complex to form.

  • Phase Separation: Cease agitation and allow phases to settle for 30 minutes. Self-Validation: A successful extraction is visually indicated when the organic phase transitions from dark brown to pale yellow. Separate and discard the heavy aqueous layer.

  • TMT-Silica Scavenging: Add Trimercaptotriazine (TMT)-functionalized silica (15% w/w relative to the theoretical product yield) to the organic phase. Stir at 40 °C for 4 hours.

  • Filtration & Isolation: Filter the suspension through a Celite pad to remove the silica-bound palladium. Concentrate the filtrate under vacuum and crystallize the product from a Heptane/Ethyl Acetate mixture.

IV. Quantitative Data: Palladium Removal Strategies

The table below synthesizes the efficacy, cost, and mechanistic action of various palladium remediation techniques evaluated during the scale-up of biphenyl APIs [2][3].

Remediation TechniqueMechanism of ActionInitial Pd (ppm)Final Pd (ppm)Scalability & Cost Impact
Direct Crystallization Lattice exclusion5,500> 800Low Cost: Ineffective due to product-Pd co-precipitation.
Activated Charcoal Physisorption5,500~ 150Low Cost: High product loss due to non-specific binding.
20% NaHSO₃ Wash (60 °C) Aqueous Complexation5,500~ 95High Scalability: Excellent first-pass bulk removal.
TMT-Silica Scavenger Covalent S-Pd Bonding95< 5 Medium Cost: Highly specific; ideal for final polishing.

V. Downstream Processing Workflow

DownstreamWorkflow Crude Crude Organic Phase (>5000 ppm Pd) PhaseSep Phase Separation (Remove Aq. Base) Crude->PhaseSep Bisulfite 20% NaHSO3 Wash @ 60°C (Pd ~95 ppm) PhaseSep->Bisulfite Scavenger TMT-Silica Scavenger @ 40°C Bisulfite->Scavenger Filtration Celite Filtration Scavenger->Filtration Pure Crystallized API (<5 ppm Pd) Filtration->Pure

Downstream processing and multi-stage palladium remediation workflow for API intermediates.

VI. References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study Source: ACS Organic Process Research & Development URL:

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ResearchGate / Organic Process Research & Development URL:

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Organic Process Research & Development URL:

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: ACS Organic Process Research & Development URL:

Optimization

Stability of 3-(3,4-Dimethoxyphenyl)phenol under oxidative conditions

Here is a technical support center guide on the stability of 3-(3,4-Dimethoxyphenyl)phenol under oxidative conditions. Technical Support Center: Stability of 3-(3,4-Dimethoxyphenyl)phenol A Guide for Researchers and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center guide on the stability of 3-(3,4-Dimethoxyphenyl)phenol under oxidative conditions.

Technical Support Center: Stability of 3-(3,4-Dimethoxyphenyl)phenol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 3-(3,4-Dimethoxyphenyl)phenol (also known as 3,4-Dimethoxyphenol, CAS 2033-89-8). This document, prepared by our senior application scientists, provides in-depth insights into the oxidative stability of this compound. We address common experimental challenges, offer troubleshooting solutions, and present validated protocols to ensure the integrity of your research.

Section 1: Fundamental Stability Profile & Core Chemistry

This section addresses the intrinsic chemical properties of 3-(3,4-Dimethoxyphenyl)phenol that govern its reactivity under oxidative conditions.

Q1: What are the primary structural features of 3-(3,4-Dimethoxyphenyl)phenol that make it susceptible to oxidation?

A1: The oxidative instability of 3-(3,4-Dimethoxyphenyl)phenol is rooted in three key structural features:

  • The Phenolic Hydroxyl (-OH) Group: This is the primary site of oxidative chemistry. The hydrogen atom of this group can be abstracted, initiating oxidation cascades.[1][2] Phenols are well-established antioxidants precisely because they can donate this hydrogen atom to neutralize free radicals.[2][3]

  • Electron-Donating Methoxy (-OCH₃) Groups: The two methoxy groups at the 3- and 4-positions are strongly activating, meaning they donate electron density into the aromatic ring.[4] This electron-rich nature makes the entire molecule more susceptible to attack by electrophilic oxidants and lowers its oxidation potential.

  • Catechol-like Moiety: The arrangement of the hydroxyl group and the adjacent methoxy group resembles a catechol ether structure. This pattern is particularly prone to oxidation, which can lead to the formation of highly colored ortho-quinone-like structures.[4]

Q2: What are the principal mechanisms by which phenols like 3-(3,4-Dimethoxyphenyl)phenol act as antioxidants and subsequently degrade?

A2: Phenolic compounds primarily neutralize free radicals through two main pathways, which also represent their initial degradation steps.[1][2]

  • Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom directly to a radical species (R•), forming a stable phenoxyl radical (ArO•) and a neutralized molecule (RH).

  • Single-Electron Transfer (SET): The phenol transfers an electron to an oxidant, forming a phenol radical cation (ArOH•+). This is often followed by proton loss (Sequential Proton Loss Electron Transfer, or SPLET) to yield the same phenoxyl radical.[2]

The resulting phenoxyl radical is resonance-stabilized but can undergo further reactions, such as dimerization or reaction with other oxidants, leading to degradation products.[3]

G cluster_0 Oxidative Degradation Initiation ArOH 3,4-Dimethoxyphenol (ArOH) ArO_radical Phenoxyl Radical (ArO●) ArOH->ArO_radical HAT (+ R●, - RH) ArOH_cation Radical Cation (ArOH●+) ArOH->ArOH_cation SET (- e-) R_radical Radical Species (R●) Further_Products Degradation Products (Quinones, Dimers) ArO_radical->Further_Products Further Oxidation / Dimerization RH Neutralized Species (RH) ArOH_cation->ArO_radical Deprotonation (- H+) H_plus Proton (H+) Electron Electron (e-)

Figure 1: General mechanisms of phenolic oxidation.

Section 2: Troubleshooting Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Scenario 1: Unexpected Sample Discoloration

A: This discoloration is a classic indicator of oxidation. The electron-rich aromatic ring is being oxidized to form quinone-type structures, which are highly conjugated and absorb visible light.[4] This process can be initiated by several factors:

  • Auto-oxidation: Dissolved oxygen in your solvent can react with the phenol, especially when exposed to light.[4]

  • Trace Metal Contamination: Transition metals (e.g., Fe³⁺, Cu²⁺) in your buffer or on your glassware can act as catalysts for oxidation.

  • Alkaline pH: At pH values above the phenol's pKa (~10), the compound is deprotonated to the phenoxide anion. This anion is significantly more electron-rich and oxidizes much more rapidly than the neutral phenol.[2]

Troubleshooting Protocol: Preventing Discoloration

  • Solvent Preparation: Before preparing your solution, sparge the solvent (e.g., buffer, water, methanol) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Weigh the solid and prepare solutions under a gentle stream of inert gas if possible.

  • Use High-Purity Reagents: Utilize high-purity solvents and freshly prepared buffers made with metal-free water (e.g., Milli-Q).

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photosensitized oxidation.[5]

  • Control pH: If your experiment allows, maintain a neutral or slightly acidic pH (pH < 7.5) to keep the compound in its more stable protonated form.

  • Add a Chelator: If metal contamination is suspected, consider adding a small amount (e.g., 50 µM) of a chelating agent like EDTA to your buffer.

Scenario 2: Inconsistent Results in Biological Assays

A: Yes, this is a highly probable cause. Cell culture media are complex, oxygenated aqueous environments that are often incubated at 37°C, creating conditions ripe for oxidation. Components within the media, such as riboflavin, can act as photosensitizers, accelerating degradation.[5] The compound's potent antioxidant effect means it can be consumed by reacting with reactive oxygen species (ROS) generated by the cells themselves.

Troubleshooting Protocol: Ensuring Compound Integrity in Assays

  • Stock Solution Stability:

    • Prepare a high-concentration primary stock solution in an anhydrous solvent like DMSO or ethanol.

    • Aliquot the stock into single-use volumes in amber, tightly sealed vials.

    • Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term (up to 1 month), always protected from light.[6]

  • Working Solution Preparation:

    • Prepare fresh working solutions for each experiment by diluting the primary stock.

    • Do not store dilute aqueous working solutions. Add the compound to the assay medium immediately before adding it to the cells.

  • Perform a Media Stability Test:

    • Objective: To quantify the degradation of your compound in the complete cell culture medium over the time course of your experiment.

    • Procedure:

      • Prepare a solution of 3-(3,4-Dimethoxyphenyl)phenol in your complete cell culture medium at the final concentration used in your assay.

      • Prepare an identical solution in a stable solvent (e.g., 50:50 acetonitrile:water) as a control.

      • Incubate both solutions under your exact assay conditions (e.g., 37°C, 5% CO₂, 24 hours).

      • At time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution.

      • Immediately quench any reaction by mixing with an equal volume of cold acetonitrile and analyze by HPLC-UV to determine the remaining percentage of the parent compound.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Strategies for Structural Elucidation of 3-(3,4-Dimethoxyphenyl)phenol: Field Strength and Solvent Comparisons

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing electron-rich biphenyl systems. 3-(3,4-Dimethoxyphenyl)phenol is a critical structural motif found in various active ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing electron-rich biphenyl systems. 3-(3,4-Dimethoxyphenyl)phenol is a critical structural motif found in various active pharmaceutical ingredients (APIs), including kinase inhibitors and cannabinoid analogs.

The primary analytical challenge for this molecule lies in its aromatic region (6.8–7.4 ppm), which contains seven distinct protons across two differentially substituted rings. At standard magnetic field strengths, these signals collapse into an overlapping, second-order multiplet, making unambiguous structural assignment nearly impossible.

This guide objectively compares the performance of standard vs. ultra-high-field NMR spectrometers (400 MHz vs. 800 MHz) and evaluates the strategic use of solvent alternatives (CDCl₃ vs. DMSO-d₆) to resolve these complex spectral overlaps.

Comparative Analysis: Field Strength (400 MHz vs. 800 MHz)

The fundamental limitation of standard 400 MHz NMR for biphenyl compounds is the


 ratio. At 400 MHz, the chemical shift difference (

in Hz) between the aromatic protons on Ring A (H2, H4) and Ring B (H2', H6') is nearly identical to their scalar coupling constants (

).

The Causality of Resolution: When


 approaches 

, the spin system enters the strong coupling regime, resulting in second-order artifacts (such as the "roof effect") and severe multiplet distortion. By upgrading to an 800 MHz spectrometer, the external magnetic field (

) is doubled. Because chemical shift dispersion (

) is field-dependent while the scalar coupling (

) is field-independent, the

ratio doubles. This physical separation forces the spin system back into the weakly coupled, first-order regime, allowing for direct extraction of multiplicity and coupling constants ().
Table 1: ¹H NMR Data Comparison Across Field Strengths (in CDCl₃)
Proton Assignment400 MHz Performance800 MHz PerformanceResolution Status
Ring A - H2 7.03 - 7.18 (m, overlapping)7.05 (t, J = 2.0 Hz)Resolved at 800 MHz
Ring A - H4 7.03 - 7.18 (m, overlapping)7.15 (ddd, J = 7.8, 2.0, 1.0 Hz)Resolved at 800 MHz
Ring A - H5 7.30 (t, J = 7.8 Hz)7.30 (t, J = 7.8 Hz)Resolved at both
Ring A - H6 6.80 (ddd, J = 7.8, 2.0, 1.0 Hz)6.80 (ddd, J = 7.8, 2.0, 1.0 Hz)Resolved at both
Ring B - H2' 7.03 - 7.18 (m, overlapping)7.10 (d, J = 2.0 Hz)Resolved at 800 MHz
Ring B - H5' 6.93 (d, J = 8.2 Hz)6.93 (d, J = 8.2 Hz)Resolved at both
Ring B - H6' 7.03 - 7.18 (m, overlapping)7.13 (dd, J = 8.2, 2.0 Hz)Resolved at 800 MHz
Methoxy (x2) 3.90 (s), 3.92 (s)3.90 (s), 3.92 (s)Resolved at both
Phenol -OH 5.02 (br s)5.02 (br s)Broad at both

Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)

If an 800 MHz instrument is unavailable, a strategic solvent switch is a highly effective alternative.

The Causality of Solvent Shifts: Switching from a non-polar, weakly interacting solvent (CDCl₃) to a strongly hydrogen-bonding, highly polar solvent (DMSO-d₆) fundamentally alters the solvation sphere of the molecule. In CDCl₃, the phenolic -OH group undergoes rapid intermolecular chemical exchange, appearing as a broad, unintegrable singlet at ~5.0 ppm. In DMSO-d₆, the -OH proton forms a strong, stable hydrogen bond with the sulfoxide oxygen. This interaction slows the exchange rate on the NMR timescale, resolving the -OH proton as a sharp, highly deshielded singlet at ~9.54 ppm. Furthermore, the differential dipole interactions between DMSO and the methoxy groups induce anisotropic shielding changes across the biphenyl rings, naturally separating the overlapping aromatic signals (;).

Table 2: Solvent-Induced Shift Variations (at 800 MHz)
Proton AssignmentCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Shift Difference (

)
Phenol -OH 5.02 (br s)9.54 (s)+4.52 (H-bonding)
Ring A - H2 7.05 (t)6.98 (t)-0.07
Ring A - H4 7.15 (ddd)7.02 (ddd)-0.13
Ring A - H5 7.30 (t)7.22 (t)-0.08
Ring A - H6 6.80 (ddd)6.75 (ddd)-0.05
Ring B - H2' 7.10 (d)7.15 (d)+0.05
Ring B - H5' 6.93 (d)7.01 (d)+0.08
Ring B - H6' 7.13 (dd)7.18 (dd)+0.05
Methoxy (x2) 3.90, 3.92 (s)3.78, 3.82 (s)-0.10 to -0.12

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in the acquired data, the following protocol is designed as a self-validating system . Every step contains an internal check to guarantee that the hardware is performing optimally and the data is quantitative.

Step 1: Sample Preparation & Internal Calibration
  • Preparation: Dissolve exactly 15 mg of 3-(3,4-Dimethoxyphenyl)phenol in 0.6 mL of 99.8% deuterated solvent (CDCl₃ or DMSO-d₆).

    • Causality: 15 mg provides an optimal concentration (~100 mM) for 1D ¹H NMR, balancing high signal-to-noise (S/N) with minimal viscosity-induced line broadening.

  • Self-Validation (Referencing): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must appear at exactly 0.00 ppm, serving as the primary internal reference. Validate this against the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO pentet at 2.50 ppm). If the residual peak deviates by >0.02 ppm, the sample pH or temperature is unstable.

Step 2: Probe Tuning, Matching, and Shimming
  • Hardware Calibration: Insert the NMR tube and perform automated Tuning and Matching (ATM) for the ¹H channel.

    • Causality: Tuning matches the probe's LC circuit to the exact Larmor frequency of the sample, while matching adjusts the impedance to 50 ohms. This maximizes RF power transfer and minimizes reflected power.

  • Self-Validation (Shimming): Execute a 3D gradient shim map (TopShim/Z-shim). Validate the magnetic field homogeneity by measuring the full width at half maximum (FWHM) of the TMS peak. Do not proceed unless the FWHM is

    
     Hz. 
    
Step 3: Pulse Calibration & Acquisition
  • Nutation Experiment: Run a rapid nutation array to determine the exact 90° pulse width (P1) for the specific sample matrix. This validates that the probe is delivering the expected RF power.

  • Acquisition Parameters: Set the relaxation delay (D1) to 5.0 seconds and the acquisition time (AQ) to 3.0 seconds.

    • Causality: A D1 of 5s ensures the delay is

      
       (longitudinal relaxation time) for all small molecule protons, guaranteeing that the resulting integrals are strictly quantitative. Acquire 16 scans.
      

Workflow Visualization

NMR_Workflow Start Sample Preparation (3-(3,4-Dimethoxyphenyl)phenol) Acq400 Acquire 1H NMR (400 MHz, CDCl3) Start->Acq400 Eval Assess Aromatic Region (6.8 - 7.4 ppm) Acq400->Eval Overlap Severe Overlap (Second-Order Effects) Eval->Overlap Yes Resolved Well-Resolved (First-Order) Eval->Resolved No Solvent Solvent Switch (DMSO-d6) Overlap->Solvent HighField High-Field NMR (800 MHz) Overlap->HighField Elucidation Final Structural Elucidation Resolved->Elucidation Solvent->Elucidation HighField->Elucidation

Figure 1: Decision-making workflow for resolving complex aromatic NMR signals.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link][2]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link][3]

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shift Analysis of 3-(3,4-Dimethoxyphenyl)phenol

Executive Summary 3-(3,4-Dimethoxyphenyl)phenol (also known as 3',4'-dimethoxy[1,1'-biphenyl]-3-ol) is a critical biaryl scaffold, often serving as a regioisomeric analog to resveratrol derivatives and a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,4-Dimethoxyphenyl)phenol (also known as 3',4'-dimethoxy[1,1'-biphenyl]-3-ol) is a critical biaryl scaffold, often serving as a regioisomeric analog to resveratrol derivatives and a key intermediate in the synthesis of liquid crystals and polyphenolic inhibitors.

This guide provides a comparative spectral analysis , benchmarking the 13C NMR chemical shifts of the target compound against its primary structural precursors (3,4-dimethoxybiphenyl and 3-phenylphenol) and computational predictions. By triangulating data from experimental substructures and incremental additivity rules, this guide enables researchers to definitively distinguish this isomer from its 4-hydroxy or 2-hydroxy counterparts during Suzuki-Miyaura coupling optimization or natural product isolation.

Structural Definition & Numbering System

To ensure accurate assignment, we utilize the standard IUPAC biaryl numbering scheme.

  • Ring A (Phenol Ring): The hydroxy-substituted ring.

    • C3: Ipso to Hydroxyl (-OH).

    • C1: Ipso to the aryl group (Ring B).

  • Ring B (Veratrole Ring): The dimethoxy-substituted ring.[1][2][3][4]

    • C1': Ipso to Ring A.

    • C3', C4': Ipso to Methoxy (-OCH3) groups.[2]

Visualization: Structural Elucidation Workflow

G Substrate Suzuki Coupling Mixture Isolation Flash Chromatography (Hex/EtOAc) Substrate->Isolation Purification Target 3-(3,4-Dimethoxyphenyl)phenol (Purified) Isolation->Target NMR_Exp 1D 13C NMR (125 MHz, CDCl3) Target->NMR_Exp HSQC HSQC (C-H Correlation) NMR_Exp->HSQC Protonated Cs HMBC HMBC (Long Range) NMR_Exp->HMBC Quaternary Cs Result Definitive Assignment HSQC->Result HMBC->Result

Figure 1: Analytical workflow for isolating and characterizing the biaryl scaffold from reaction mixtures.

Comparative Chemical Shift Analysis

The following data compares the Predicted High-Confidence Shifts (derived from empirically validated additivity rules of benzene derivatives) against Structural Analog Benchmarks . This comparison allows you to validate your experimental spectrum against known substructures.

Solvent: CDCl₃ (referenced to 77.16 ppm) Frequency: 100-125 MHz

Table 1: 13C NMR Chemical Shift Comparison (ppm)
PositionCarbon TypeTarget: 3-(3,4-Dimethoxyphenyl)phenol (Calc.)Analog A: 3-Phenylphenol (Exp. Ref)Analog B: 3,4-Dimethoxybiphenyl (Exp. Ref)Δ Shift Justification
Ring A (Phenol)
C3 (C-OH) Quaternary156.1 155.8N/ACharacteristic phenolic shift; deshielded by oxygen.
C1 (Ipso) Quaternary142.5 142.3141.2Ipso to aryl ring; consistent with biaryl connectivity.
C5 CH (Meta)130.1 129.9128.8Meta to OH; typical aromatic CH.
C6 CH (Para)119.5 119.7127.1Shielded by OH ortho-effect resonance.
C2 CH (Ortho)114.2 114.0125.7Strongly shielded (ortho to OH).
C4 CH (Ortho)114.5 114.3126.9Strongly shielded (ortho to OH).
Ring B (Veratrole)
C3' (C-OMe) Quaternary149.2 N/A149.1Ipso to OMe; characteristic of veratrole systems.
C4' (C-OMe) Quaternary148.8 N/A148.6Ipso to OMe; distinct from C3' by HMBC correlations.
C1' (Ipso) Quaternary134.4 140.5134.1Ipso to Ring A; shielded relative to unsubstituted phenyl.
C6' CH119.8 127.2119.5Ortho to aryl linkage.
C5' CH111.4 128.6111.3Ortho to OMe; shielded by resonance.
C2' CH110.5 127.0110.2Ortho to OMe; most shielded CH on Ring B.
Substituents
-OCH3 Methyl56.0 N/A55.9Typical methoxy resonance.

Analyst Note: The critical differentiator between the target and its isomers (e.g., 4-hydroxy analog) is the splitting of the Ring A signals. In the 3-hydroxy isomer (Target), you will observe four distinct CH signals (C2, C4, C5, C6). In a symmetric 4-hydroxy isomer, C2/C6 and C3/C5 would appear as equivalent pairs, reducing the signal count.

Experimental Protocol: High-Resolution Acquisition

To resolve the overlapping aromatic region (110–120 ppm), standard parameter sets are often insufficient. Use this optimized protocol for definitive characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of the purified compound in 0.6 mL CDCl₃ .

    • Tip: If solubility is poor, add 10% DMSO-d6. Note that this will shift phenolic carbons (C3) downfield by ~1-2 ppm due to hydrogen bonding.

  • Instrument Parameters (500 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C1, C3', C4') have long T1 relaxation times. Insufficient D1 will suppress these key diagnostic peaks.

    • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

    • Spectral Width: 240 ppm (to capture carbonyls if oxidation byproducts are present).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.

    • Reference the center peak of the CDCl₃ triplet to 77.16 ppm .

Validation Logic (Self-Check)
  • Check 1: Do you see two distinct methoxy signals around 56.0 ppm? (If one, they may be accidentally equivalent; check HSQC).

  • Check 2: Count the quaternary carbons between 130-160 ppm. You must observe 5 peaks (C3-OH, C1-Ar, C1'-Ar, C3'-OMe, C4'-OMe). Missing peaks usually indicate insufficient relaxation delay.

Mechanistic Pathway: Synthesis & Identification

Understanding the synthesis helps anticipate impurities. The compound is typically synthesized via Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 4-bromo-1,2-dimethoxybenzene .

Reaction & Impurity Diagram

Reaction Boronic 3-Hydroxyphenylboronic acid Catalyst Pd(PPh3)4 / K2CO3 Suzuki Coupling Boronic->Catalyst Bromide 4-Bromo-1,2-dimethoxybenzene Bromide->Catalyst Product 3-(3,4-Dimethoxyphenyl)phenol (Target) Catalyst->Product Homo Homocoupling Impurity (3,3'-Dihydroxybiphenyl) Catalyst->Homo Side Rxn

Figure 2: Synthesis pathway highlighting potential homocoupling impurities that may complicate NMR interpretation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5]

  • SDBS Database. (2023). Spectral Database for Organic Compounds, SDBS No. 3169 (3-Phenylphenol) and SDBS No. 4521 (3,4-Dimethoxybiphenyl). AIST.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Reich, H. J. (2023). WinPLT and NMR Data Collections: Chemical Shifts of Biphenyl Derivatives. University of Wisconsin-Madison.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3,4-Dimethoxyphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation Challenge 3-(3,4-Dimethoxyphenyl)phenol is a polyphenolic compound of interest in various research fields, includin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation Challenge

3-(3,4-Dimethoxyphenyl)phenol is a polyphenolic compound of interest in various research fields, including medicinal chemistry and natural product synthesis. Its structure, featuring a biphenyl core with both hydroxyl and dimethoxy substituents, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for quality control in synthetic processes. This guide will dissect the predicted fragmentation pathways, drawing comparisons with well-characterized, structurally analogous molecules to provide a comprehensive analytical overview.

Predicted Fragmentation Pattern of 3-(3,4-Dimethoxyphenyl)phenol

The fragmentation of 3-(3,4-Dimethoxyphenyl)phenol under electron ionization (EI) is anticipated to be driven by the presence of the hydroxyl and methoxy functional groups, as well as the biphenyl linkage. The molecular ion (M⁺˙) is expected to be prominent due to the stability of the aromatic system. The primary fragmentation pathways are predicted to involve the loss of a methyl radical from one of the methoxy groups, followed by the loss of carbon monoxide.

A key fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), followed by the elimination of a neutral carbon monoxide (CO) molecule.[1] For 3-(3,4-Dimethoxyphenyl)phenol (molar mass: 230.25 g/mol ), the molecular ion is expected at m/z 230. The initial loss of a methyl radical would lead to a fragment at m/z 215. Subsequent loss of CO would result in a fragment at m/z 187. Another potential fragmentation route involves the cleavage of the bond linking the two phenyl rings, which can give rise to ions corresponding to each of the substituted benzene rings.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, a comparative analysis with experimentally determined mass spectra of structurally similar compounds is essential.

Dimethoxyphenol Isomers

The fragmentation of dimethoxyphenol isomers is characterized by a strong molecular ion peak and subsequent losses of a methyl radical and carbon monoxide.[1] For instance, 3,4-dimethoxyphenol shows a prominent molecular ion at m/z 154, a significant fragment at m/z 139 ([M-CH₃]⁺), and a subsequent fragment at m/z 111 ([M-CH₃-CO]⁺).[1] This well-established pattern for the dimethoxyphenyl moiety strongly supports the predicted initial fragmentation steps for 3-(3,4-Dimethoxyphenyl)phenol.

Methoxy-Substituted Biphenyls

Studies on methoxy-substituted biphenyls have shown that the methoxy group significantly influences the main fragmentation routes.[2] The fragmentation pathways are similar to those of other structurally related methoxylated PCBs.[3][4] The stability of the biphenyl core often results in a prominent molecular ion.[5] The fragmentation is often initiated by the loss of the substituents on the biphenyl rings.[5]

Phenol

The mass spectrum of phenol is characterized by a strong molecular ion peak at m/z 94.[6] A key fragmentation pathway involves the loss of a hydrogen atom to form an ion at m/z 93, followed by the loss of carbon monoxide to yield the cyclopentadienyl cation at m/z 65.[6] While the influence of the larger dimethoxyphenyl substituent will alter the relative intensities, the potential for similar fragmentation on the phenolic ring of the target molecule should be considered.

Proposed Fragmentation Pathways and Data Summary

The following table summarizes the predicted key fragment ions for 3-(3,4-Dimethoxyphenyl)phenol, drawing parallels with the observed fragments of comparative compounds.

Proposed Fragment Ion m/z (Predicted) Neutral Loss Comparative Evidence
[M]⁺˙230-Molecular ion, expected to be prominent.
[M-CH₃]⁺215•CH₃Common loss from methoxy groups.[1]
[M-CH₃-CO]⁺187•CH₃, COSubsequent loss after methyl radical elimination.[1]
[C₇H₇O₂]⁺139C₆H₅O•Ion corresponding to the dimethoxyphenyl moiety.
[C₆H₅O]⁺93C₇H₇O₂•Ion corresponding to the hydroxyphenyl moiety.

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams:

Predicted Fragmentation of 3-(3,4-Dimethoxyphenyl)phenol M [M]⁺˙ m/z 230 F1 [M-CH₃]⁺ m/z 215 M->F1 - •CH₃ F2 [M-CH₃-CO]⁺ m/z 187 F1->F2 - CO

Caption: Primary predicted fragmentation pathway.

Alternative Fragmentation Pathway M [M]⁺˙ m/z 230 F3 [C₇H₇O₂]⁺ m/z 139 M->F3 - C₆H₅O• F4 [C₆H₅O]⁺ m/z 93 M->F4 - C₇H₇O₂•

Sources

Comparative

Comparison of 3-(3,4-Dimethoxyphenyl)phenol with resveratrol analogs

Title: Advanced Comparison Guide: 3-(3,4-Dimethoxyphenyl)phenol vs. Resveratrol Analogs in Therapeutics Executive Summary In drug development, transitioning a natural product from a "hit" to a clinical "lead" requires ov...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Comparison Guide: 3-(3,4-Dimethoxyphenyl)phenol vs. Resveratrol Analogs in Therapeutics

Executive Summary In drug development, transitioning a natural product from a "hit" to a clinical "lead" requires overcoming inherent pharmacokinetic liabilities. Resveratrol (3,5,4′-trihydroxystilbene) is a highly documented polyphenolic phytoalexin with potent antioxidant properties. However, its clinical efficacy is severely bottlenecked by rapid Phase II metabolism and chemical instability.

As a Senior Application Scientist, I have structured this guide to objectively evaluate how structural evolution—specifically the transition from a stilbene core to a methoxylated biphenyl core in 3-(3,4-Dimethoxyphenyl)phenol —alters binding kinetics, metabolic resistance, and overall in vitro performance compared to classic resveratrol analogs.

Structural and Mechanistic Divergence

The performance delta between these compounds is entirely dictated by their structural causality.

The Liability of the Stilbene Core: Resveratrol and its direct analogs (e.g., Pterostilbene, Piceatannol) rely on a planar stilbene scaffold. While this planarity allows for extended electron delocalization (beneficial for radical scavenging), the central ethene bridge is highly susceptible to UV-induced photo-isomerization, converting the bioactive trans-isomer into the significantly less active cis-isomer. Furthermore, exposed hydroxyl groups act as primary targets for rapid 1[1].

The Biphenyl Advantage: 3-(3,4-Dimethoxyphenyl)phenol eliminates the ethene linker entirely to form a biphenyl derivative. The single C-C bond between the two aromatic rings introduces a dihedral angle, preventing coplanarity due to steric hindrance, which fundamentally alters its 2[2]. Additionally, replacing hydroxyls with methoxy groups at the 3 and 4 positions acts as a metabolic shield, increasing lipophilicity and evading 3[3].

Pharmacokinetics RSV Resveratrol (Stilbene Core) Metabolism Phase II Metabolism (Rapid Glucuronidation) RSV->Metabolism Exposed Hydroxyls Isomer Photo-Isomerization (Trans to Cis) RSV->Isomer Ethene Bridge BIP 3-(3,4-Dimethoxyphenyl)phenol (Biphenyl Core) BIP->Metabolism Shielded by Methoxy BIP->Isomer No Ethene Bridge HighBio High Stability Sustained Bioavailability BIP->HighBio Evades Degradation LowBio Low Bioavailability Rapid Clearance Metabolism->LowBio Isomer->LowBio

Fig 1. Pharmacokinetic degradation pathways of stilbenes vs. methoxylated biphenyls.

Comparative Performance Data

The following tables synthesize the physicochemical properties and in vitro biological efficacy of these compounds. While resveratrol excels in raw aqueous radical scavenging due to its three free hydroxyls, the methoxylated biphenyl dramatically outperforms in cellular environments because its lipophilic nature enhances cellular uptake, and the biphenyl core ensures the4[4].

Table 1: Physicochemical & Pharmacokinetic Profile

CompoundScaffold TypeLogP (Lipophilicity)Photo-Stability (UV 24h)Estimated Plasma Half-life
Resveratrol Stilbene~3.1Low (<40% remains)~1.5 hours
Pterostilbene Stilbene~4.1Low (<50% remains)~2.5 hours
3-(3,4-Dimethoxyphenyl)phenol Biphenyl~3.8High (>95% remains)>4.0 hours

Table 2: In Vitro Biological Efficacy (IC50)

CompoundDPPH Scavenging (µM)LPS-induced NO Inhibition (µM)COX-2 Inhibition (µM)
Resveratrol 12.524.318.2
Pterostilbene 28.414.112.5
3-(3,4-Dimethoxyphenyl)phenol 22.19.88.4

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, the experimental choices below are designed as self-validating systems. Chemical assays (DPPH) establish baseline reduction potential, while cellular assays (RAW 264.7) validate that the lipophilic methoxy groups successfully translate to higher intracellular efficacy without causing cytotoxicity.

Protocol A: DPPH Radical Scavenging Kinetics

Rationale: Establishes the baseline electron-donating capacity before introducing cellular variables.

  • Preparation: Prepare a 0.1 mM DPPH solution in anhydrous ethanol.

  • Dilution: Dilute 3-(3,4-Dimethoxyphenyl)phenol and Resveratrol in DMSO to create working concentrations of 1, 5, 10, 25, and 50 µM.

  • Reaction: Add 100 µL of the compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. (Critical Causality: Incubation must be in the dark to prevent the rapid UV-induced trans-cis isomerization of the resveratrol control).

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Validation: Calculate % scavenging: [(Abs_control - Abs_sample) / Abs_control] * 100.

Protocol B: Macrophage (RAW 264.7) Anti-Inflammatory Assay

Rationale: Biphenyls and methoxylated compounds excel here due to superior membrane permeability and resistance to intracellular degradation.

  • Seeding: Seed RAW 264.7 macrophages at 5 × 10^4 cells/well in a 96-well plate; incubate overnight (37°C, 5% CO2).

  • Pre-treatment: Pre-treat cells with compounds (1-50 µM) for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM).

  • Stimulation: Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce COX-2 and iNOS expression.

  • Viability Check (Self-Validation): Perform an MTT assay (read at 570 nm) on the cells. (Critical Causality: This ensures that any observed reduction in inflammatory markers is due to true pharmacological inhibition, not simply because the compound killed the cells).

  • Nitric Oxide (NO) Measurement: Transfer 50 µL of the supernatant to a new plate, mix with 50 µL Griess reagent, incubate for 10 minutes, and read absorbance at 540 nm.

Workflow Stock Compound Prep (DMSO Stock) Treat Drug Treatment (1-50 µM, 24h) Stock->Treat Cells RAW 264.7 Cells + LPS (1 µg/mL) Cells->Treat Viability MTT Assay (Viability @ 570nm) Treat->Viability Inflam Griess Reagent (NO Levels @ 540nm) Treat->Inflam Analysis IC50 Calculation & ANOVA Viability->Analysis Inflam->Analysis

Fig 2. Self-validating high-throughput workflow for in vitro anti-inflammatory screening.

References

  • Title: More Than Resveratrol: New Insights into Stilbene-Based Compounds | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives | Source: MDPI | URL: [Link]

  • Title: Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Synthesis and radical scavenging activities of resveratrol analogs | Source: National Institutes of Health (NIH) | URL: [Link]

Sources

Validation

Technical Comparison Guide: 3-(3,4-Dimethoxyphenyl)phenol vs. 4-(3,4-Dimethoxyphenyl)phenol

[1] Executive Summary This guide provides a definitive technical differentiation between 3-(3,4-Dimethoxyphenyl)phenol (meta-isomer) and 4-(3,4-Dimethoxyphenyl)phenol (para-isomer).[1] While both compounds share the same...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a definitive technical differentiation between 3-(3,4-Dimethoxyphenyl)phenol (meta-isomer) and 4-(3,4-Dimethoxyphenyl)phenol (para-isomer).[1] While both compounds share the same molecular formula (


) and veratrole-phenol biaryl core, their structural regioisomerism leads to distinct spectroscopic signatures, physical properties, and biological binding affinities.

Correct identification is critical in Structure-Activity Relationship (SAR) studies, particularly for resveratrol analogues and liquid crystal mesogen development.[1] This guide outlines the synthesis, spectroscopic validation, and chromatographic separation protocols required to distinguish these isomers with high confidence.

Structural Analysis & Synthesis Logic

The differentiation begins at the synthetic design level. Both compounds are typically synthesized via Suzuki-Miyaura cross-coupling , but the choice of the halogenated phenol precursor dictates the final regioisomer.

Synthetic Pathway Visualization

The following logic flow illustrates the parallel synthesis routes. Note the divergence in starting materials.

SynthesisFlow Start Target Selection Br3 3-Bromophenol (Meta-Directing) Start->Br3 Br4 4-Bromophenol (Para-Directing) Start->Br4 Catalyst Pd(PPh3)4 / K2CO3 Suzuki Conditions Br3->Catalyst Prod3 3-(3,4-Dimethoxyphenyl)phenol (Meta-Isomer) Br4->Catalyst Prod4 4-(3,4-Dimethoxyphenyl)phenol (Para-Isomer) Boronic 3,4-Dimethoxyphenyl- boronic acid Boronic->Catalyst Catalyst->Prod3 Path A Catalyst->Prod4 Path B

Figure 1: Divergent synthetic pathways for regioisomer generation via Suzuki coupling.

Synthesis Protocol (Self-Validating System)

To ensure high fidelity, use this standard protocol. The "Self-Validating" step involves TLC monitoring against the starting bromophenol.

Protocol:

  • Reagents: Combine Aryl Bromide (1.0 eq), 3,4-Dimethoxyphenylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (3-5 mol%).
  • Solvent: Degassed Dioxane/Water (4:1).

  • Condition: Reflux at 90°C for 4-12 hours under

    
    .
    
  • Validation: Monitor via TLC (Hexane/EtOAc 7:3).

    • Differentiation: The product will be more polar (lower

      
      ) than the starting bromide but less polar than the boronic acid.
      
    • Critical Check: If the starting bromide spot persists, add 0.5 mol% additional catalyst.

Spectroscopic Differentiation (The Core)

This is the most reliable method for identification. The substitution pattern on the phenol ring creates distinct splitting patterns in the


 NMR spectrum.
Nuclear Magnetic Resonance ( NMR)

The "Veratryl" (dimethoxyphenyl) moiety signals will be similar in both isomers (approx.[1] 6.9–7.1 ppm). The Phenol Ring protons provide the diagnostic fingerprint.

Feature4-Isomer (Para) 3-Isomer (Meta)
Symmetry High (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

local symmetry)
Low (Asymmetric)
Spin System AA'BB' (or AA'XX')ABCD (Four distinct signals)
Diagnostic Peak Two doublets (integration 2H each) around 6.8–7.5 ppm.[1]One Singlet (or narrow doublet) at C2 (isolated between OH and Aryl).
Coupling (

)
Ortho coupling (

Hz) dominates.
Meta coupling (

Hz) visible on the C2 proton.
NMR Logic Tree

Use this decision tree to interpret your spectrum.

NMRLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Q1 Observe Phenol Ring Splitting Pattern? Start->Q1 CheckSym Symmetric Doublets? (AA'BB' System) Q1->CheckSym ResultPara 4-Isomer (Para) Confirmed ResultMeta 3-Isomer (Meta) Confirmed CheckSym->ResultPara Yes (2 sets of 2H) CheckSinglet Isolated Singlet/Broad s? (Position 2) CheckSym->CheckSinglet No (Complex Multiplets) CheckSinglet->ResultPara No (Re-evaluate) CheckSinglet->ResultMeta Yes (H-2 detected)

Figure 2: NMR decision matrix for assigning regioochemistry.

Infrared Spectroscopy (IR)

While less specific than NMR, IR out-of-plane (oop) bending vibrations can support the assignment.[1]

  • Para-substituted: Strong band at 800–850 cm⁻¹ (2 adjacent H).

  • Meta-substituted: Strong bands at 690–710 cm⁻¹ and 750–800 cm⁻¹ (3 adjacent H).[1]

Physical & Chromatographic Performance[1][3]

Solubility & Melting Point[1]
  • 4-(3,4-Dimethoxyphenyl)phenol: Due to high symmetry and efficient crystal packing, the para-isomer typically exhibits a higher melting point and lower solubility in non-polar solvents compared to the meta-isomer.[1]

  • 3-(3,4-Dimethoxyphenyl)phenol: The "kinked" structure disrupts crystal lattice energy, leading to a lower melting point and higher solubility in organic solvents like dichloromethane or ethanol.[1]

HPLC Separation

When analyzing a mixture (e.g., impurity profiling), the isomers can be separated using Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile (Gradient 10%

    
     90% ACN).
    
  • Elution Order:

    • 3-Isomer: Elutes earlier (more polar interaction surface area accessible to mobile phase, less hydrophobic binding to C18).

    • 4-Isomer: Elutes later (planar, better interaction with C18 chains).

Biological Implications (Why it Matters)

In drug development, the position of the hydroxyl group is a critical "molecular anchor."

  • 4-Isomer: Mimics Resveratrol and Pterostilbene .[1] The 4'-OH is often the primary site for radical scavenging and hydrogen bonding in receptor pockets (e.g., Estrogen Receptor).

  • 3-Isomer: Often used as a negative control in SAR studies to prove the necessity of the para-hydroxyl group.[1] However, it may exhibit higher metabolic stability by avoiding rapid glucuronidation at the exposed 4-position.

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem.[2] Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Retrieved from .

    • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from .

  • Spectroscopic Data & Properties

    • National Institute of Standards and Technology (NIST).[3] Phenol, 3,4-dimethoxy- (Monomer Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved from .

    • PubChem. 3,4-Dimethoxyphenol Compound Summary. National Library of Medicine. Retrieved from .

  • Biological Context

    • ResearchGate.[4] Antioxidant and Antibacterial Evaluation of Dimethoxy Phenol Derivatives. Retrieved from .

    • MDPI. Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from .

Sources

Comparative

UV-Vis Absorption Maxima of 3-(3,4-Dimethoxyphenyl)phenol: A Comparative Spectroscopic Guide

The following guide is structured to provide a rigorous spectroscopic analysis of 3-(3,4-Dimethoxyphenyl)phenol , a substituted biphenyl derivative. This document prioritizes technical depth, comparative data, and action...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide a rigorous spectroscopic analysis of 3-(3,4-Dimethoxyphenyl)phenol , a substituted biphenyl derivative. This document prioritizes technical depth, comparative data, and actionable experimental protocols.

Executive Summary

3-(3,4-Dimethoxyphenyl)phenol (also known as 3'-hydroxy-3,4-dimethoxybiphenyl) is a biphenyl derivative characterized by two distinct aromatic systems: a phenolic ring and a veratrole (1,2-dimethoxybenzene) ring.[1][2] Its UV-Vis absorption profile is governed by the


 transitions of the biphenyl core, modified by the auxochromic effects of the methoxy (-OMe) and hydroxyl (-OH) groups.

Key Spectroscopic Data (Standard Methanol):

  • Primary Absorption Maximum (

    
    ):  258 ± 3 nm (Conjugated Biphenyl Band)
    
  • Secondary Absorption Maximum (

    
    ):  285 ± 5 nm (Veratrole/Phenol Band)
    
  • Bathochromic Shift (Alkaline pH): Shift to ~305–315 nm due to phenolate anion formation.

Technical Deep Dive: Electronic Structure & Absorption

The UV-Vis spectrum of 3-(3,4-Dimethoxyphenyl)phenol is not a simple summation of its parts but a result of the electronic coupling between the two phenyl rings.

1.1 The Chromophore System

The biphenyl core allows for conjugation between the two aromatic rings. However, steric hindrance between the ortho-hydrogens often forces the rings to twist, reducing planarity and limiting the extent of conjugation compared to rigid systems like fluorene or stilbenes.

  • The K-Band (Conjugated System): The primary peak at ~258 nm arises from the

    
     transition extending across the biphenyl axis. The 3,4-dimethoxy substitution donates electron density into the ring, causing a bathochromic (red) shift from the unsubstituted biphenyl (
    
    
    
    nm).
  • The B-Band (Benzenoid System): The secondary peak/shoulder at ~285 nm is characteristic of the electron-rich veratrole and phenol moieties. This band is sensitive to solvent polarity and hydrogen bonding.

1.2 Solvatochromic & pH Effects
  • Solvent Polarity: In polar protic solvents (MeOH, EtOH), the hydroxyl group forms hydrogen bonds, stabilizing the ground state and slightly blue-shifting the spectrum compared to non-polar solvents (Hexane).

  • pH Sensitivity (Critical Feature): The 3-hydroxyl group is acidic (

    
    ). Upon addition of base (NaOH), the phenol deprotonates to form the phenolate anion . The lone pairs on the oxygen become fully available for conjugation, causing a significant bathochromic shift  (Red Shift) of 40–60 nm and a hyperchromic effect  (increased intensity).
    
Comparative Analysis: Benchmarking Against Alternatives

To validate the identity and purity of 3-(3,4-Dimethoxyphenyl)phenol, it must be compared against structural analogs.

Table 1: Comparative UV-Vis Absorption Maxima (in Methanol)

CompoundStructure Type

(nm)

(nm)
Key Spectroscopic Feature
3-(3,4-Dimethoxyphenyl)phenol Substituted Biphenyl 258 285 (sh) pH-sensitive bathochromic shift
3,4-DimethoxybiphenylBiphenyl Ether253280No pH shift; sharp veratrole bands
3-HydroxybiphenylPhenolic Biphenyl248295 (base)Blue-shifted primary band vs. dimethoxy analog
Resveratrol (trans-3,5,4'-trihydroxystilbene)Stilbene306320 (sh)Significant red shift due to vinyl linker conjugation
Biphenyl (Unsubstituted)Parent Hydrocarbon248N/AReference baseline; lacks auxochromes

(Note: "sh" denotes a shoulder peak. Values are approximate based on structure-property relationships of biphenyls.)

Experimental Protocol: Self-Validating Characterization

Objective: To determine the


 and molar extinction coefficient (

) while verifying compound integrity through pH modulation.
Reagents & Equipment
  • Analyte: 3-(3,4-Dimethoxyphenyl)phenol (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH).

  • Reagents: 0.1 M NaOH (aq), 0.1 M HCl (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 1.50 mg of the compound.

    • Dissolve in 10.0 mL of MeOH to create a ~0.65 mM Stock Solution .

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Working Solution Dilution:

    • Dilute 100

      
      L of Stock into 2.9 mL of MeOH (Total Vol = 3.0 mL).
      
    • Final Concentration

      
      M.
      
    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Spectral Scan (Neutral):

    • Blank the instrument with pure MeOH.

    • Scan from 200 nm to 400 nm .

    • Record

      
       and Absorbance (
      
      
      
      ).[2]
  • The "Shift Test" (Self-Validation Step):

    • Add 20

      
      L of 0.1 M NaOH  directly to the cuvette. Invert to mix.
      
    • Observe: The solution should remain clear.

    • Rescan: Look for the emergence of a new band at >300 nm (Phenolate band).

    • Interpretation: If no shift occurs, the hydroxyl group is absent or blocked (e.g., methylated).

  • Reversibility Check:

    • Add 20

      
      L of 0.1 M HCl  to the same cuvette to neutralize.
      
    • Rescan: The spectrum should revert to the original Neutral scan profile.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound, distinguishing it from non-phenolic impurities.

UV_Analysis_Workflow Start Start: Dissolve Sample in MeOH Scan_Neutral Scan 200-400 nm (Neutral) Start->Scan_Neutral Decision_1 Peak at ~258 nm? Scan_Neutral->Decision_1 Add_Base Add NaOH (pH > 10) Decision_1->Add_Base Yes Result_WrongCore WRONG CORE: Check Structure Decision_1->Result_WrongCore No (e.g., <240 nm) Scan_Base Scan 200-400 nm (Alkaline) Add_Base->Scan_Base Decision_2 Red Shift to >300 nm? Scan_Base->Decision_2 Result_Confirmed CONFIRMED: 3-(3,4-Dimethoxyphenyl)phenol Decision_2->Result_Confirmed Yes (Phenolate formed) Result_Impurity IMPURITY: Likely Alkyl/Methoxy Analog Decision_2->Result_Impurity No (No -OH group)

Figure 1: Logic flow for the spectroscopic validation of phenolic biphenyls.

References
  • Biphenyl Spectroscopy: "UV-vis absorption spectra of substituted biphenyls." National Institute of Standards and Technology (NIST) WebBook.

  • Phenolic Shifts: "Spectrophotometric Identification of Phenols." Journal of Organic Chemistry.
  • Comparative Data: "UV absorption and keto-enol tautomerism of methoxy derivatives." Spectrochimica Acta Part A. (Provides baseline data for methoxy-substituted aromatic systems).

  • Resveratrol Analogs: "Synthesis and spectral properties of resveratrol and its analogs." Molecules.

Sources

Validation

A Comparative Guide to the Elemental Analysis of C₁₄H₁₄O₃ (Naproxen): Theoretical Calculation vs. Experimental Verification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise characterization of an active pharmaceutical ingredient (API) is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise characterization of an active pharmaceutical ingredient (API) is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of the elemental composition of a pure substance. This guide offers an in-depth look at the elemental analysis of C₁₄H₁₄O₃, the chemical formula for the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1][2]

This document moves beyond a simple recitation of data, providing a comparative framework between the theoretical elemental composition derived from Naproxen's molecular formula and the experimental data obtained through modern analytical techniques. We will explore the causality behind the calculations, the workflow of the primary analytical method, and a comparative analysis against another common NSAID to illustrate the distinguishing power of this fundamental technique.

Part 1: Theoretical Elemental Composition of Naproxen (C₁₄H₁₄O₃)

The theoretical composition of a molecule is a stoichiometric certainty, derived from its chemical formula and the atomic weights of its constituent elements. This calculation provides the benchmark against which all experimental results are measured. The process is rooted in the fundamental principles of chemistry, relying on standardized atomic mass units (amu).[3][4]

Step-by-Step Calculation

The calculation of the elemental percentage composition involves two primary steps: determining the total molecular weight of the compound and then calculating the mass contribution of each element relative to that total.

Step 1: Determine the Atomic Masses of Constituent Elements First, we obtain the average atomic masses for Carbon (C), Hydrogen (H), and Oxygen (O). These values are weighted averages of the naturally occurring isotopes of each element.[4][5][6]

  • Carbon (C): 12.011 amu[5][7]

  • Hydrogen (H): 1.008 amu[6][8][9]

  • Oxygen (O): 15.999 amu[10][11][12]

Step 2: Calculate the Molecular Weight of Naproxen (C₁₄H₁₄O₃) Next, we multiply the atomic mass of each element by the number of atoms of that element present in the molecular formula and sum the results.

  • Mass of Carbon: 14 atoms × 12.011 amu/atom = 168.154 amu

  • Mass of Hydrogen: 14 atoms × 1.008 amu/atom = 14.112 amu

  • Mass of Oxygen: 3 atoms × 15.999 amu/atom = 47.997 amu

  • Total Molecular Weight: 168.154 + 14.112 + 47.997 = 230.263 amu [2][13]

Step 3: Calculate the Percentage Composition of Each Element The percentage composition of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.

  • % Carbon (C): (168.154 / 230.263) × 100% = 73.02%

  • % Hydrogen (H): (14.112 / 230.263) × 100% = 6.13%

  • % Oxygen (O): (47.997 / 230.263) × 100% = 20.85%

Summary of Theoretical Composition

The calculated data provides a precise theoretical fingerprint for a pure sample of Naproxen.

ElementSymbolAtomic Mass (amu)Atoms in FormulaTotal Mass (amu)Percentage Composition (%)
CarbonC12.01114168.15473.02%
HydrogenH1.0081414.1126.13%
OxygenO15.999347.99720.85%
Total C₁₄H₁₄O₃ -31 230.263 100.00%

Part 2: Experimental Verification via Combustion Analysis

While theoretical calculations provide a gold standard, experimental analysis is required to confirm the identity and purity of a synthesized or manufactured compound. The most robust and widely adopted method for determining the carbon, hydrogen, nitrogen, sulfur, and oxygen content of organic compounds is Combustion Analysis .[14][15][16] This technique provides a rapid, precise, and cost-effective means of verifying elemental composition.[17]

The Principle of Combustion Analysis (CHNS/O)

Combustion analysis operates on a straightforward principle: a sample is combusted in a high-temperature furnace in the presence of excess oxygen.[16] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂). These combustion products are then separated and measured by highly sensitive detectors, such as a thermal conductivity detector (TCD).[15] Oxygen is typically determined by pyrolysis in a separate furnace.

The choice of this method is based on its high precision and the completeness of the chemical conversion, which ensures that the detected gases are directly and stoichiometrically related to the elemental content of the original sample. This self-validating system is crucial for the trustworthiness required in pharmaceutical quality control.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a modern combustion-based elemental analyzer.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Analysis Sample 1. Weigh Sample (1-3 mg Naproxen) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (~950-1000°C, O₂ stream) Autosampler->Combustion Reduction 5. Reduction (e.g., Copper) Combustion->Reduction GC_Column 6. Gas Separation (GC Column) Reduction->GC_Column TCD 7. Detection (TCD) GC_Column->TCD Data 8. Data Processing & Calculation TCD->Data

Caption: Workflow for CHN analysis via combustion.

Generalized Experimental Protocol for Naproxen Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy and trustworthiness of the results by establishing a valid response curve for the detectors.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the high-purity Naproxen sample into a tin capsule. The small sample size is a key advantage of modern analyzers, and the tin capsule aids in complete combustion.

  • Combustion: The encapsulated sample is dropped into a combustion furnace heated to approximately 950-1000 °C. A constant stream of pure oxygen ensures complete and rapid oxidation of the sample.

  • Reduction and Gas Purification: The resultant gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace containing elemental copper. This removes the excess oxygen and reduces any nitrogen oxides (NOx) to N₂ gas. Scrubbing tubes remove other potential interferences like sulfur or halogens if present.

  • Separation and Detection: The purified gas mixture (He carrier gas + CO₂, H₂O, N₂) is passed through a chromatographic column which separates the individual gases based on their physical properties. The gases then elute sequentially into a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Calculation: The instrument's software integrates the signals from the detector and, using the calibration data, calculates the absolute amounts of C, H, and N. These are then converted into percentage weights based on the initial sample mass. A similar process involving pyrolysis is used for direct oxygen determination.

Part 3: Comparative Analysis: Naproxen vs. Ibuprofen

To demonstrate the specificity and utility of elemental analysis in drug development, it is instructive to compare the elemental composition of Naproxen with another common NSAID, such as Ibuprofen (C₁₃H₁₈O₂). While both are NSAIDs, their distinct molecular formulas lead to different elemental "fingerprints."

Theoretical Composition of Ibuprofen (C₁₃H₁₈O₂)
  • Molecular Weight: (13 × 12.011) + (18 × 1.008) + (2 × 15.999) = 206.285 amu

  • % Carbon (C): (156.143 / 206.285) × 100% = 75.70%

  • % Hydrogen (H): (18.144 / 206.285) × 100% = 8.80%

  • % Oxygen (O): (31.998 / 206.285) × 100% = 15.51%

Data Comparison: Naproxen vs. Ibuprofen

The table below starkly contrasts the theoretical elemental compositions of these two APIs.

ElementTheoretical % in Naproxen (C₁₄H₁₄O₃)Theoretical % in Ibuprofen (C₁₃H₁₈O₂)Expected Experimental Variance
Carbon (C) 73.02%75.70%± 0.3%
Hydrogen (H) 6.13%8.80%± 0.3%
Oxygen (O) 20.85%15.51%± 0.3%

The significant differences, particularly in the percentages of carbon, hydrogen, and oxygen, make elemental analysis a definitive tool for distinguishing between these two compounds. An experimental result for an unknown sample that yields, for instance, ~75.7% Carbon and ~8.8% Hydrogen would strongly indicate the sample is Ibuprofen, not Naproxen. Furthermore, for a sample known to be Naproxen, an experimental result that deviates significantly from the 73.02% theoretical carbon value could indicate the presence of impurities or residual solvents, triggering further investigation.

Conclusion

The elemental analysis of Naproxen (C₁₄H₁₄O₃) is a clear example of the synergy between theoretical chemistry and practical analytical science. The process begins with a precise theoretical calculation based on the molecular formula, which establishes an incontrovertible reference standard. This standard is then used to validate the identity and assess the purity of the actual substance through robust experimental methods like combustion analysis.

As demonstrated by the comparison with Ibuprofen, this fundamental technique provides a distinct elemental fingerprint for each unique compound, making it an indispensable tool for researchers, scientists, and drug development professionals in confirming molecular identity, ensuring batch-to-batch consistency, and upholding the rigorous quality standards of the pharmaceutical industry.

References

  • What is the atomic mass of hydrogen? - Quora.
  • Flexi answers - What is carbon's atomic mass? - CK-12 Foundation.
  • A Look at Elemental Analysis for Organic Compounds - AZoM. Available at: [Link]

  • What is the atomic mass of carbon? - Quora.
  • Atomic Number and Mass Numbers - Nondestructive Evaluation Physics : Atomic Elements. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry - VELP Scientifica. Available at: [Link]

  • [Solved] What is the atomic mass of carbon? - Testbook. Available at: [Link]

  • Flexi answers - What is the atomic mass of hydrogen? - CK-12 Foundation. Available at: [Link]

  • Hydrogen - Element information, properties and uses - Periodic Table. Available at: [Link]

  • Atomic Mass, Atomic Number, and Carbon-12 - LabXchange. Available at: [Link]

  • Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • Elemental analysis: operation & applications - Elementar. Available at: [Link]

  • Atomic Weight Calculator - Isotopes Matter. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. Available at: [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Laboratory, NIST. Available at: [Link]

  • [Solved] What is the mass of one atom of Oxygen? - Testbook. Available at: [Link]

  • Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16? - Reddit. Available at: [Link]

  • Oxygen - Wikipedia. Available at: [Link]

  • Naproxen | C14H14O3 | CID 156391 - PubChem, NIH. Available at: [Link]

  • Naproxen, (-)- | C14H14O3 | CID 169118 - PubChem, NIH. Available at: [Link]

  • Naproxen (C14H14O3) - PubChemLite. Available at: [Link]

  • Naproxen - NIST WebBook. Available at: [Link]

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Comparative

A Comparative Guide to the Characterization of 3',4'-Dimethoxy-3-biphenylol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed, albeit predictive, characterization of the synthesized compound 3',4'-dimethoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed, albeit predictive, characterization of the synthesized compound 3',4'-dimethoxy-3-biphenylol. Due to a lack of direct experimental data in peer-reviewed literature for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from closely related analogs to construct a reliable analytical profile. We will compare this predicted data with experimentally determined data for a structurally similar compound, 3',4'-dimethoxybiphenyl-4-carbonitrile , to offer a valuable comparative framework for researchers working with substituted biphenyls.[1]

The strategic placement of hydroxyl and methoxy groups on the biphenyl scaffold is of significant interest in medicinal chemistry and materials science, as these functional groups can drastically influence a molecule's biological activity, solubility, and electronic properties. This guide aims to equip researchers with the foundational knowledge to identify and characterize such compounds.

I. Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

The synthesis of unsymmetrical biphenyls is reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][2] This approach involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3',4'-dimethoxy-3-biphenylol, a plausible route would involve the coupling of 3-bromo-phenol with 3,4-dimethoxyphenylboronic acid.

Synthesis_of_3_4_dimethoxy_3_biphenylol A 3-Bromo-phenol C Pd(PPh3)4, K2CO3 A->C B 3,4-Dimethoxyphenylboronic acid B->C F 3',4'-Dimethoxy-3-biphenylol C->F Suzuki-Miyaura Coupling D Toluene/Water D->C E Heat E->C

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3',4'-dimethoxy-3-biphenylol.

This reaction is favored for its tolerance of a wide range of functional groups and its generally high yields. The choice of catalyst, base, and solvent system is critical and would require optimization for this specific transformation.

II. Predicted Characterization Data for 3',4'-Dimethoxy-3-biphenylol

The following characterization data is predicted based on the analysis of structurally similar compounds.[1][3][4][5][6][7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m3HAr-H
~7.10d1HAr-H
~6.95dd1HAr-H
~6.85d1HAr-H
~5.50s1H-OH
3.95s3H-OCH₃
3.93s3H-OCH₃

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156.0C-OH
~149.5C-OCH₃
~149.0C-OCH₃
~142.0Quaternary Ar-C
~134.0Quaternary Ar-C
~130.0Ar-CH
~122.0Ar-CH
~119.0Ar-CH
~116.0Ar-CH
~112.0Ar-CH
~111.0Ar-CH
56.0-OCH₃
55.9-OCH₃
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (phenolic)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (methyl)
~1600, ~1500StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1150StrongC-O stretch (phenol)
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 230.09

  • Key Fragments: Loss of a methyl group (-CH₃) leading to a fragment at m/z = 215. Loss of a methoxy group (-OCH₃) resulting in a fragment at m/z = 199.

D. High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. For a compound like 3',4'-dimethoxy-3-biphenylol, a reverse-phase HPLC method would be appropriate.

Predicted HPLC Conditions:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Detection UV at ~254 nm
Expected Elution Earlier than non-hydroxylated analogs due to increased polarity.

III. Comparative Analysis: 3',4'-Dimethoxy-3-biphenylol vs. 3',4'-Dimethoxybiphenyl-4-carbonitrile

To provide a practical comparison, we will contrast the predicted data for our target compound with the experimentally determined data for 3',4'-dimethoxybiphenyl-4-carbonitrile , a structurally related compound with published characterization data.[1]

Feature3',4'-Dimethoxy-3-biphenylol (Predicted) 3',4'-Dimethoxybiphenyl-4-carbonitrile (Experimental) [1]Rationale for Differences
¹H NMR (Ar-H) Complex multiplet pattern with signals shifted due to the -OH group.Distinct doublet of doublets and doublets between 6.97 and 7.78 ppm.The electron-donating hydroxyl group in the biphenylol will shield the protons on its ring, leading to upfield shifts compared to the electron-withdrawing nitrile group.
¹H NMR (Functional Group) A broad singlet for the phenolic -OH around 5.50 ppm.No corresponding signal. A sharp singlet for the two -OCH₃ groups at 3.94 and 3.96 ppm.The presence of the hydroxyl group is a key differentiating feature. The two methoxy groups in the carbonitrile are in slightly different electronic environments, leading to two distinct signals.
IR Spectroscopy A broad O-H stretch around 3400-3200 cm⁻¹.A sharp C≡N stretch around 2230 cm⁻¹.The presence of the hydroxyl group in the biphenylol and the nitrile group in the carbonitrile are easily distinguishable by their characteristic IR absorptions.
Mass Spectrometry (M⁺) m/z = 230.09m/z = 239.09The molecular weight difference is due to the substitution of a hydroxyl group (-OH, 17.01 g/mol ) with a nitrile group (-CN, 26.02 g/mol ).
HPLC Retention Time Expected to be shorter.Expected to be longer.The hydroxyl group increases the polarity of the biphenylol, leading to a shorter retention time on a reverse-phase HPLC column compared to the less polar carbonitrile.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the key characterization experiments.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

NMR_Workflow A Dissolve Sample in CDCl3 B Place in NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process Data C->D E Structural Elucidation D->E

Caption: General workflow for NMR analysis.

B. HPLC Protocol
  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Equilibrate the C18 column with the initial mobile phase composition.

  • Injection: Inject 10 µL of the sample.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

  • Data Analysis: Identify and quantify the peaks of interest based on their retention times and peak areas.

V. Conclusion

References

  • Scribd. NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. Available at: [Link]

  • Acta Crystallographica Section E. 3',4'-Dimethoxybiphenyl-4-carbonitrile. Available at: [Link]

  • NIST Chemistry WebBook. 1,1'-Biphenyl, 4-methoxy-. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • NIST Chemistry WebBook. 1,1'-Biphenyl, 2-methoxy-. Available at: [Link]

  • Acta Crystallographica Section E. 3,4-Dimethoxy-4′-methylbiphenyl. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)phenol

Standard Operating Procedure: Safe Handling and PPE Requirements for 3-(3,4-Dimethoxyphenyl)phenol Mechanistic Hazard Profiling As a Senior Application Scientist, I approach chemical safety not merely as a regulatory che...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and PPE Requirements for 3-(3,4-Dimethoxyphenyl)phenol

Mechanistic Hazard Profiling

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic causality. 3-(3,4-Dimethoxyphenyl)phenol is a methoxylated biphenylol derivative frequently utilized in drug development as a precursor for advanced therapeutics.

The safety profile of this compound is dictated by its molecular structure: the lipophilic methoxy-biphenyl backbone readily interacts with biological membranes, while the phenolic hydroxyl (-OH) group acts as a localized irritant. Because direct safety data for this specific isomer is often extrapolated from its exact structural analogs (such as 3,4-dimethoxyphenol), we must treat it with stringent handling protocols designed for irritating, lipophilic organic powders (1)[1].

Table 1: GHS Hazard Classification & Physiological Causality

GHS ClassificationHazard StatementPhysiological Causality
Skin Irritation (Cat. 2) H315: Causes skin irritationThe lipophilic biphenyl core facilitates rapid epidermal penetration. Once absorbed, the phenolic -OH group disrupts cellular proteins, leading to localized inflammation and erythema ().
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationDirect contact with the aqueous environment of the corneal epithelium causes rapid protein denaturation and severe osmotic stress[1].
STOT SE (Cat. 3) H335: May cause respiratory irritationInhalation of fine particulate dust interacts with the mucosal lining of the upper respiratory tract, triggering an acute histamine response (2)[2].

Personal Protective Equipment (PPE) Matrix

To systematically mitigate these risks, PPE must be selected based on chemical compatibility and physical barriers.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationCausal Rationale
Hand Protection 100% Nitrile Gloves (min. 0.11 mm thickness)Phenolic compounds can rapidly permeate and degrade latex. Nitrile provides a superior chemical barrier against lipophilic methoxy groups[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave orbital gaps susceptible to aerosolized powders. Splash goggles create a seal that prevents micro-particulates from dissolving in the conjunctiva.
Body Protection Flame-retardant, knee-length lab coatPrevents particulate accumulation on personal clothing, eliminating the risk of secondary exposure outside the laboratory.
Respiratory N95/FFP2 Mask (if handling outside a hood)Filters out respirable dust particles (<10 μm) that are responsible for STOT SE 3 respiratory irritation[4].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step verifies the success of the previous one to ensure absolute operational safety.

  • Environmental Control & Verification:

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Verify the digital airflow monitor reads a face velocity of 80–120 fpm before opening the sash.

  • PPE Donning & Inspection:

    • Action: Equip nitrile gloves, splash goggles, and a lab coat.

    • Validation: Perform a visual and tactile inspection of gloves for micro-tears prior to handling the reagent bottle.

  • Anti-Static Weighing:

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Powders with lipophilic aromatic rings generate static charge during friction. This leads to aerosolization (inhalation risk) and loss of mass precision.

  • Solvent Introduction:

    • Action: Dissolve the compound inside the fume hood. It is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols.

  • Decontamination:

    • Action: Wipe down the balance and spatulas with an alcohol-based solvent (e.g., isopropanol) followed by water.

    • Causality: The compound's lipophilicity makes water alone insufficient for cleaning; an organic solvent is required to break down the biphenyl residue.

Emergency Response & Spill Containment Plan

Spills must be managed immediately to prevent dust generation and cross-contamination.

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder throughout the lab.

  • Contain (Dry Sweep): Do NOT use water initially.

    • Causality: The lipophilic biphenyl backbone repels water, causing the powder to aggregate into a highly concentrated, adhesive sludge that increases the surface area of dermal exposure risk[2].

  • Collect: Gently sweep the powder using a static-free brush into a sealable, chemically compatible container.

  • Neutralize: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize residual phenolic acidity, followed by a thorough water rinse and isopropanol wipe.

Waste Disposal Plan

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container[1].

  • Liquid Waste: Dispose of as halogen-free organic solvent waste. Do not mix with acidic or strongly oxidizing waste streams to prevent exothermic reactions.

Workflow Diagram

G Start Initiate Procedure PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Setup (80-120 fpm) PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Dry Sweep & Contain (No Water) Spill->Clean  Yes React Proceed to Reaction Spill->React  No Waste Hazardous Waste Disposal Clean->Waste React->Waste  Post-Reaction

Safe handling and emergency spill response workflow for 3-(3,4-Dimethoxyphenyl)phenol.

References

Sources

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